(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Description
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Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVYCYKWGPONA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427555 | |
| Record name | N-Acetyl-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89615-73-6 | |
| Record name | N-Acetyl-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Abstract
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is the dextrorotatory enantiomer of N-acetyl-4-nitrophenylalanine. The presence of the nitro group on the phenyl ring significantly alters the electronic properties compared to N-acetyl-D-phenylalanine.[2]
Chemical Structure
The molecule's structure comprises a propanoic acid backbone with three key substitutions at the C2 (alpha) position: an acetamido group, a hydrogen atom defining the (R)-stereochemistry, and a 4-nitrobenzyl group.
Caption: 2D structure of this compound.
Key Identifiers and Computed Properties
While experimental data for this specific compound is sparse, we can define its molecular formula and derive key computational properties. These serve as a baseline for experimental validation. Note that the CAS Number for the corresponding amine, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, is 56613-61-7.[3] The N-acetylated form does not have a readily available, specific CAS number.
| Property | Description | Value / Source |
| IUPAC Name | (2R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | (Calculated) |
| Molecular Formula | C₁₁H₁₂N₂O₅ | (Calculated) |
| Molecular Weight | 252.22 g/mol | (Calculated) |
| Monoisotopic Mass | 252.074621 Da | (Calculated) |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | (Calculated)[4] |
| Hydrogen Bond Acceptors | 5 (from C=O, -NO₂, and -OH) | (Calculated)[5] |
| Rotatable Bonds | 5 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 120.44 Ų | (Calculated) |
| Predicted logP | 1.3 - 1.6 | (Calculated, varies by algorithm) |
Note: Predicted values are derived from computational models and must be confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
The following section details the essential experimental procedures required to empirically determine the core physicochemical properties of the title compound. The causality behind key steps is explained to ensure robust and reproducible outcomes.
Melting Point Determination
Rationale: The melting point is a critical indicator of a solid compound's purity. A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional): If the melting point is completely unknown, perform a rapid heating scan (10-20°C/min) to get an approximate value.
-
Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting point. For comparison, the melting point of the related compound 2-(4-Nitrophenyl)propionic acid is reported as 88-89°C.[6]
Caption: Standard workflow for melting point determination.
Aqueous and Organic Solubility
Rationale: Solubility is a cornerstone of drug development, influencing everything from oral bioavailability to the feasibility of intravenous formulations. Determining solubility in both aqueous buffers (mimicking physiological conditions) and organic solvents (relevant for synthesis and purification) is essential.
Protocol (Shake-Flask Method):
-
System Preparation: Prepare vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Dimethyl Sulfoxide (DMSO)).
-
Sample Addition: Add an excess amount of the compound to each vial to ensure a saturated solution is formed. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully remove a known aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (leveraging the chromophore of the nitro group) or HPLC-UV.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in units like mg/mL or mM.
Expert Insight: The choice of solvents is critical. PBS at pH 7.4 provides data relevant to physiological conditions. Ethanol and DMSO are common solvents in preclinical studies and their solubility data are vital for preparing stock solutions for biological assays.[1]
Acid Dissociation Constant (pKa)
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary acidic site. Its pKa will determine whether the molecule is predominantly in its neutral (protonated) or anionic (deprotonated) form at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).
-
Initial pH Measurement: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10) and measure the initial pH of the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the peak of the first derivative of the curve.
Spectroscopic and Structural Confirmation
While the protocols above quantify physical properties, spectroscopic methods are required to confirm the molecular structure and ensure the identity of the material being tested.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the acetyl methyl group, the aliphatic protons on the propanoic acid backbone, and characteristic signals for the para-substituted aromatic ring.[7]
-
Infrared (IR) Spectroscopy: IR analysis will identify key functional groups. Expected characteristic vibrations include those for the N-H bond, the amide and carboxylic C=O bonds, and the symmetric and asymmetric stretches of the nitro group (typically around 1513-1540 cm⁻¹ and 1351-1360 cm⁻¹).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which should match the calculated monoisotopic mass.[7]
-
Chiral Chromatography: To confirm the enantiomeric purity ((R)-isomer), analysis via chiral HPLC or SFC is necessary. This is a critical self-validating step, as racemization can occur during synthesis or handling of N-acetylated amino acids.[8][9]
Conclusion
This compound is a compound with considerable potential in synthetic and medicinal chemistry. This guide establishes a foundational framework for its comprehensive physicochemical characterization. By applying the detailed, validated protocols for determining melting point, solubility, and pKa, researchers can generate the reliable data necessary for quality control, reaction optimization, and informed decision-making in drug discovery and development pipelines. The emphasis on methodological rigor ensures that the resulting data will be robust, reproducible, and fit for purpose in demanding scientific applications.
References
-
PubChem. (R)-2-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (-)-N-Acetylphenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
Rosca, C., et al. (2016). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. Available from: [Link]
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available from: [Link]
-
PubChem. N-Acetyl-dl-phenylalanine p-nitrophenyl ester. National Center for Biotechnology Information. Available from: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]
-
PubChem. 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
-
Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). ResearchGate. Available from: [Link]
-
PubChem. 2,3-Dihydroxy-3-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Nitro-3-phenyl-L-alanine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-ニトロフェニル)プロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a chiral derivative of phenylalanine. Also known as (R)-N-Acetyl-4-nitrophenylalanine, this compound serves as a valuable building block and intermediate in various synthetic and developmental pipelines. We will delve into its core identifiers, physicochemical properties, stereoselective synthesis, rigorous analytical characterization, and key applications, offering field-proven insights to support advanced research and development.
Section 1: Core Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. This compound is defined by a specific set of identifiers that distinguish it from its enantiomer, its racemic mixture, and other related phenylpropanoid compounds.
Table 1: Key Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 56613-64-6 |
| IUPAC Name | (2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid |
| PubChem CID | 6948575 |
| Molecular Formula | C₁₀H₁₂N₂O₅ |
| Molecular Weight | 240.21 g/mol |
| Canonical SMILES | CC(=O)N[O-])C=C1">C@@HC(=O)O |
| InChI Key | BSIQRQEYFRCSJO-SCSAIBSYSA-N |
Understanding the physicochemical properties of a compound is paramount for designing experiments, formulating solutions, and predicting its behavior in biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 240.07462158 g/mol | PubChem |
| Topological Polar Surface Area | 116 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
Section 2: Stereoselective Synthesis and Purification
The biological activity of chiral molecules is often stereospecific. Therefore, obtaining the (R)-enantiomer with high enantiomeric excess (e.e.) is critical. The synthesis of this compound can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. The latter is often more practical and cost-effective.
Causality in Method Selection: Why Racemic Resolution?
The synthesis of racemic N-acetyl-4-nitrophenylalanine is straightforward, typically involving the N-acetylation of DL-4-nitrophenylalanine.[1] This provides an abundant starting material for resolution. Chiral resolution, particularly enzymatic resolution, is a highly efficient method for separating enantiomers. It leverages the stereospecificity of enzymes to selectively act on one enantiomer, allowing for the separation of the two. This approach is often preferred for its high selectivity, mild reaction conditions, and environmental compatibility compared to more complex asymmetric syntheses.
Protocol 1: Synthesis and Enzymatic Resolution
This protocol outlines the synthesis of the racemic mixture followed by its enzymatic resolution to isolate the desired (R)-enantiomer.
Part A: Synthesis of Racemic (DL)-N-Acetyl-4-nitrophenylalanine
-
Dissolution: Dissolve DL-4-nitrophenylalanine in a suitable aqueous alkaline solution (e.g., 1M NaOH) at 0-5 °C.
-
Acetylation: Add acetic anhydride dropwise to the stirred solution, maintaining the temperature below 5 °C and keeping the pH alkaline by concurrent addition of NaOH solution. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. This will precipitate the N-acetylated product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic (DL)-N-Acetyl-4-nitrophenylalanine.
Part B: Enzymatic Resolution
-
Substrate Preparation: Prepare a solution of the racemic N-acetyl amino acid in water and adjust the pH to the optimal range for the chosen enzyme (typically pH 7-8 for Acylase I from Aspergillus sp.).
-
Enzymatic Reaction: Add the acylase enzyme to the solution. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the R-enantiomer untouched.
-
(Scientific Rationale): Acylase I exhibits high stereoselectivity, catalyzing the hydrolysis of the L-form much faster than the R-form, effectively separating the two enantiomers chemically.
-
-
Reaction Monitoring: Monitor the reaction progress, for instance by measuring the release of the L-amino acid.
-
Separation: Upon completion, adjust the pH of the solution to ~5. This decreases the solubility of the remaining (R)-N-Acetyl-4-nitrophenylalanine, causing it to precipitate. The more soluble L-4-nitrophenylalanine remains in solution.
-
Purification: Collect the precipitated (R)-enantiomer by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.
Section 3: Analytical Characterization & Quality Control
Confirming the identity, purity, and enantiomeric excess of the final product is a non-negotiable step. A multi-technique approach ensures a self-validating system of quality control.
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of the final product.[2]
-
System Preparation:
-
Column: Select a suitable chiral column. Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective for separating amino acid derivatives.[3][4]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes for the carboxylic acid.
-
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject a standard solution of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample under the same conditions.
-
Monitor the elution profile using a UV detector, typically at a wavelength where the nitrophenyl group absorbs strongly (e.g., ~270-280 nm).
-
-
Data Interpretation:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
(Trustworthiness): A successful synthesis should yield an e.e. of >98%. The integration of the chromatogram provides quantitative, verifiable proof of stereochemical purity.
-
Section 4: Applications in Research and Development
This compound and its parent amino acid are versatile intermediates in several areas of chemical and pharmaceutical research.
-
Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for the target's function.
-
Enzyme Substrate Studies: The nitrophenyl group acts as a chromophore, making it and its derivatives useful in developing colorimetric assays for enzymes like proteases or amidases.[5] The rate of product formation (e.g., release of 4-nitrophenol) can be easily monitored spectrophotometrically.
-
Prodrug Development: The core structure can be incorporated into larger molecules to create prodrugs. The nitro group can be a handle for further functionalization or a site for metabolic activation under specific physiological conditions.
-
Peptide Chemistry: As a non-canonical amino acid, it can be incorporated into peptides to study structure-activity relationships, introduce conformational constraints, or act as a spectroscopic probe.
References
-
PubChem, National Center for Biotechnology Information. 3-(4-Nitrophenyl)propanoic acid. Available at: [Link]
- MDPI. Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NAPA) prodrug. Available at: https://www.mdpi.com/1420-3049/24/1/189
-
PubChem, National Center for Biotechnology Information. N-acetyl-4-nitrophenylhydroxylamine. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 4-Nitroacetanilide. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. N-Acetyl-dl-phenylalanine p-nitrophenyl ester. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Available at: [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-nitro-N-(4-nitrophenyl)aniline. Available at: [Link]
-
National Center for Biotechnology Information. Enantiomeric Recognition and Separation by Chiral Nanoparticles. Available at: [Link]
-
National Center for Biotechnology Information. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
Asian Journal of Research in Chemistry. Synthesis, Characterization, Docking and Biological Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 4-nitrophenyl-N-acetyl-beta-acetylglucosamine. Available at: [Link]
-
ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available at: [Link]
-
National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Available at: [Link]
-
PubMed. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Available at: [Link]
Sources
- 1. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, also known as N-Acetyl-4-nitro-D-phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a nitrophenyl group, an acetylated amine, and a carboxylic acid on a chiral backbone, makes it a versatile precursor for synthesizing a wide array of complex molecules, including peptide analogues and potential therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of its spectral data and the underlying molecular features.
Molecular Structure and its Spectroscopic Implications
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The aromatic ring, substituted with a strongly electron-withdrawing nitro group, significantly influences the electronic environment of the entire molecule. The chiral center at the alpha-carbon, the amide linkage of the acetyl group, and the carboxylic acid moiety all contribute characteristic signals in various spectroscopic analyses. Understanding these contributions is key to confirming the identity, purity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound reveals distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electronic environment, with nearby electron-withdrawing groups causing a downfield shift (to higher ppm values).
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - |
| Amide (-NH) | ~8.0 - 8.5 | Doublet | ~8.0 |
| Aromatic (Ha) | ~8.1 - 8.3 | Doublet | ~8.8 |
| Aromatic (Hb) | ~7.4 - 7.6 | Doublet | ~8.8 |
| Alpha-Proton (α-CH) | ~4.7 - 4.9 | Multiplet | - |
| Beta-Protons (β-CH₂) | ~3.1 - 3.4 | Multiplet | - |
| Acetyl Methyl (-CH₃) | ~1.8 - 2.0 | Singlet | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the amide group. In solvents like CDCl₃, these peaks can be broad or may not be observed at all due to rapid exchange with residual water. The predicted downfield shift of the aromatic protons ortho to the nitro group (Ha) is a direct consequence of the strong electron-withdrawing nature of the NO₂ group. The coupling pattern of the aromatic protons (two doublets) is characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~172 - 174 |
| Amide Carbonyl (-C=O) | ~169 - 171 |
| Aromatic (C-NO₂) | ~146 - 148 |
| Aromatic (C-CH₂) | ~145 - 147 |
| Aromatic (CH) | ~130 - 132 |
| Aromatic (CH) | ~123 - 125 |
| Alpha-Carbon (α-CH) | ~53 - 55 |
| Beta-Carbon (β-CH₂) | ~36 - 38 |
| Acetyl Methyl (-CH₃) | ~22 - 24 |
Expertise & Experience: The chemical shifts of the carbonyl carbons (carboxylic acid and amide) are found in the most downfield region of the spectrum, as expected. The aromatic carbons show a wide range of chemical shifts due to the electronic effects of the nitro and the alkyl substituents. The carbon directly attached to the nitro group is significantly deshielded.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 | Broad, Strong |
| Amide (-NH) | N-H Stretch | 3250-3350 | Medium |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 | Strong |
| Amide I (C=O) | C=O Stretch | 1640-1680 | Strong |
| Nitro (-NO₂) | Asymmetric Stretch | 1510-1560 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1345-1385 | Strong |
| Amide II (N-H Bend) | N-H Bend | 1515-1570 | Medium |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |
Trustworthiness: The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, is a key validation point. This, in conjunction with the strong carbonyl (C=O) stretch of the carboxylic acid, provides strong evidence for this functional group. The distinct, strong absorptions for the nitro group are also crucial for confirming the identity of the compound.
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 253.08 | Molecular ion peak (positive ion mode) |
| [M-H]⁻ | 251.07 | Molecular ion peak (negative ion mode) |
| [M-COOH]⁺ | 207.09 | Loss of the carboxylic acid group |
| [M-CH₂-C₆H₄-NO₂]⁺ | 102.05 | Cleavage of the benzyl group |
Authoritative Grounding: The exact mass of the molecular ion is a critical piece of data. For this compound (C₁₁H₁₂N₂O₅), the calculated monoisotopic mass is 252.0746 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), providing unambiguous confirmation of the elemental composition.
Experimental Protocol: Mass Spectrum Acquisition (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like amino acid derivatives.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's architecture. For researchers and developers, a meticulous application of these analytical methods is not merely a procedural step but a foundational element of scientific integrity, ensuring the quality and reliability of this important chiral building block in its downstream applications.
References
An In-depth Technical Guide on the Potential Biological Activities of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Abstract
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of the aromatic amino acid phenylalanine, presents a compelling scaffold for investigation in drug discovery and development. While direct biological data on this specific molecule is nascent, its structural motifs—a propionic acid backbone, an acetamido group, and a nitrophenyl ring—are features of molecules with established pharmacological relevance. This technical guide synthesizes information from related chemical classes to postulate and provide a research framework for exploring the potential antimicrobial, anticancer, and neuroprotective activities of this compound. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers to systematically evaluate its therapeutic promise.
Introduction and Chemical Profile
This compound belongs to the family of N-acylated aromatic amino acids.[1] The core structure is derived from phenylalanine, an essential amino acid, suggesting potential interactions with biological systems that recognize amino acid-based molecules.[2][3] The presence of a 4-nitro group on the phenyl ring is a key feature, as nitroaromatic compounds are known to be bioreducible and have been explored as hypoxia-activated prodrugs in cancer therapy.[4] The acetamido group can influence the compound's polarity, stability, and interaction with biological targets.[1]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₅
-
Molecular Weight: 252.23 g/mol
-
Chirality: The (R)-enantiomer is specified, which is a critical consideration for biological activity, as stereochemistry often dictates receptor binding and enzymatic interactions.
Postulated Biological Activities and Investigational Workflows
Based on the chemical structure and data from related compounds, we propose a focused investigation into three primary areas of potential biological activity: antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial and Antifungal Potential
Scientific Rationale: Propionic acid and its derivatives are known to possess antimicrobial and antifungal properties.[5][6][7] They can disrupt microbial cell membranes and interfere with cellular metabolism. The lipophilic nature of the nitrophenyl group in this compound may enhance its ability to penetrate microbial cell walls, potentially leading to potent antimicrobial effects.
Experimental Workflow:
A systematic evaluation of the antimicrobial properties can be conducted using a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.
Caption: Workflow for antimicrobial and antifungal screening.
Detailed Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standardized assay to determine the lowest concentration of the compound that inhibits visible microbial growth.[8] A panel of clinically relevant pathogens, such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, should be used.
-
Cell Membrane Integrity Assay: To investigate if the compound disrupts the cell membrane, a propidium iodide-based fluorescence assay can be employed. Propidium iodide can only enter cells with compromised membranes, and its fluorescence upon binding to DNA can be quantified.
-
Biofilm Inhibition Assay: Many chronic infections are associated with biofilms. The ability of the compound to inhibit biofilm formation can be assessed using a crystal violet staining assay in microtiter plates.
Anticancer Activity
Scientific Rationale: Numerous propanoic acid derivatives have demonstrated anticancer properties.[9][10][11][12] The 4-nitrophenyl group is of particular interest in oncology.[4] Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic species, making this compound a candidate for a hypoxia-activated prodrug.[4]
Experimental Workflow:
The investigation into anticancer activity should address both direct cytotoxicity and the potential for hypoxia-selective activation.
Caption: Workflow for investigating neuroprotective activity.
Detailed Protocols:
-
Primary Neuronal Culture and Injury Models: Primary cortical or hippocampal neurons can be cultured and then exposed to neurotoxic stimuli such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress) in the presence or absence of the test compound.
-
Quantification of Neuronal Viability: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage. Neuronal viability can also be assessed using the MTT assay.
-
Measurement of Reactive Oxygen Species (ROS): The intracellular production of ROS can be measured using fluorescent probes like DCFDA. A reduction in ROS levels by the compound would indicate antioxidant activity.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. For example, IC50 values for different cancer cell lines under normoxic and hypoxic conditions should be tabulated to highlight any hypoxia-selective activity. Similarly, MIC values against a panel of microbes should be presented to illustrate the spectrum of antimicrobial activity.
Table 1: Example Data Table for Anticancer Screening
| Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Selectivity Index (Normoxia/Hypoxia) |
| A549 (Lung) | |||
| MCF-7 (Breast) | |||
| HCT116 (Colon) | |||
| MRC-5 (Normal) |
Conclusion and Future Directions
This compound is a molecule with significant, albeit unexplored, therapeutic potential. The structural parallels to known bioactive compounds strongly suggest that it may possess valuable antimicrobial, anticancer, and neuroprotective properties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Positive findings from these in vitro studies would warrant further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent.
References
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025). European Journal of Medicinal Chemistry.
- Du, X., et al. (2012). Phenylalanine Derivatives as GPR142 Agonists for the Treatment of Type II Diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-23.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
- Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites. (2026). Expert Opinion on Drug Discovery.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). Future Medicinal Chemistry, 16(11), 1147-1162.
- (R)-2-(4-nitrophenyl)propanoic acid synthesis. ChemicalBook.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals, 18(5), 733.
- Neuroprotective action of halogenated derivatives of L-phenylalanine. (2007). Stroke, 38(2), 437-44.
- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes, 5(3), 301-8.
- Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research. (2025). BenchChem.
- Antimicrobial activity of synthesized synthesized propionic acid derivatives. (2013). European Journal of Medicinal Chemistry, 65, 451-462.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals, 18(5), 733.
- Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com.
- An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)
- 3-(4-Nitrophenyl)propanoic acid. PubChem.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Pharmaceuticals, 17(2), 244.
- (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. PubChem.
- Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019).
- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2025). MDPI.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
- Noncanonical Amino Acids in Bioc
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Pharmacology, 12, 818879.
- N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). Journal of Neurochemistry, 134(4), 747-62.
- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2025).
- 2-(4-NITROPHENYL)PROPIONIC ACID. LookChem.
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Pharmacology.
- (R)-3-amino-3-(4-nitrophenyl)propanoic acid. InfochemsDB.
- Acetyl-p-nitro-beta-phenylalanine. BenchChem.
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Modeling of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid Interactions
Abstract
In the landscape of modern drug discovery, in-silico modeling stands as a cornerstone for rapidly and efficiently predicting molecular interactions, thereby accelerating the identification and optimization of potential therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of a specific small molecule, (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, with a representative protein target. We will navigate the complete computational workflow, from initial system preparation and molecular docking to the dynamic assessment of complex stability via molecular dynamics (MD) simulations and the nuanced calculation of binding free energies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the critical scientific rationale that underpins each methodological choice, ensuring a robust and reproducible computational study.
Introduction: The Molecule and the Method
This compound is a derivative of the amino acid phenylalanine, characterized by an acetamido group at the alpha-carbon and a nitro group at the para-position of the phenyl ring. While this specific molecule may not have a widely documented biological target, its structural motifs are common in medicinal chemistry. Propanoic acid derivatives, for instance, have been investigated as scaffolds for novel anticancer candidates.[2][3] The in-silico approach allows us to hypothetically place this ligand into the binding site of a well-characterized protein and predict its behavior, providing a powerful framework for hypothesis generation in early-stage drug discovery.
The core principle of this guide is to simulate a biologically relevant environment computationally to understand the thermodynamics and kinetics of a protein-ligand interaction.[4] We will employ a multi-step process that increases in computational complexity and predictive accuracy at each stage, beginning with a rapid, static prediction and culminating in a dynamic, solvated simulation.
Figure 1: The overall in-silico workflow from initial setup to final analysis.
Phase 1: System Preparation - The Foundation of Accuracy
The fidelity of any in-silico model is fundamentally dependent on the quality of the starting structures. This phase involves preparing both the ligand and the protein target to be as physically and chemically accurate as possible before they are brought together.
Ligand Preparation
The first step is to generate a high-quality 3D structure of this compound and assign correct chemical parameters (a "topology") that will govern its behavior in the simulation.
Rationale: An accurate 3D conformation and charge distribution are non-negotiable for predicting meaningful interactions. Force fields used for proteins are not parameterized for drug-like molecules, so we must generate specific parameters for our ligand. The General AMBER Force Field (GAFF) is a widely accepted standard for this purpose.[5]
Protocol: Ligand Parametrization using AMBERTools
-
Generate 3D Coordinates:
-
Obtain the SMILES string for the molecule: CC(=O)N[O-])C=C1)C(=O)O.
-
Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 format).
-
Perform an initial energy minimization using a quantum mechanical method (preferred for accuracy) or a molecular mechanics force field.[6]
-
-
Calculate Partial Charges:
-
Use the antechamber module from AMBERTools to assign atom types and calculate partial charges. The AM1-BCC charge method is a robust choice that balances accuracy and computational cost.
-
Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2
-
-
Generate Force Field Parameters:
-
Use the parmchk2 module to check for any missing GAFF parameters and generate a force field modification (.frcmod) file if needed.
-
Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod
-
-
Create Topology Files:
-
Use tleap, the AMBER preparatory tool, to combine the structural information and parameters into a final topology (.prmtop) and coordinate (.inpcrd) file for the ligand.
-
Target Protein Preparation
For this guide, we will use Human Sirtuin 2 (SIRT2), a well-known drug target, as a representative protein. We will start with a crystal structure from the Protein Data Bank (PDB).
Rationale: Raw PDB files are not immediately ready for simulation.[7] They often contain non-essential water molecules, ions, and co-factors from the crystallization process, and they critically lack hydrogen atoms, which are essential for defining hydrogen bonds and titratable states of residues.[7][8]
Protocol: PDB File Cleanup and Processing
-
Obtain Structure: Download a suitable PDB entry for SIRT2 (e.g., PDB ID: 4W52) from the RCSB PDB database.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules, crystallization artifacts, and any co-crystallized ligands or ions that are not part of the study.
-
Isolate the protein chain(s) of interest.
-
-
Process with GROMACS/AMBER:
-
Use a simulation package's preparation tool (e.g., pdb2gmx in GROMACS or pdb4amber in AMBER) to process the cleaned PDB file.
-
This step adds all hydrogen atoms, assigns residues to their appropriate protonation states at a defined pH (typically 7.4), and builds the protein's topology based on a chosen force field (e.g., CHARMM36m or AMBER ff19SB).
-
GROMACS Example Command: gmx pdb2gmx -f protein_clean.pdb -o protein_processed.gro -water spce
-
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It provides a static snapshot of the most probable binding mode(s) and a preliminary estimate of binding strength.
Rationale: Before running a computationally expensive MD simulation, we need a plausible starting structure for the protein-ligand complex. Docking algorithms systematically search for the optimal binding pose within a defined region of the protein by evaluating a scoring function that approximates the binding free energy. AutoDock Vina is a widely used tool due to its speed and accuracy.[10]
Figure 2: The streamlined workflow for molecular docking with AutoDock Vina.
Protocol: Docking with AutoDock Vina
-
Prepare Input Files:
-
Convert the processed protein and the prepared ligand files into the .pdbqt format using AutoDock Tools.[8] This format includes atomic charges and atom type definitions required by Vina.
-
-
Define the Binding Site (Grid Box):
-
Create Configuration File:
-
Prepare a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.
-
Example conf.txt:
-
-
Run Vina:
-
Execute Vina from the command line, pointing to the configuration file.
-
Command: vina --config conf.txt --log results.log
-
-
Analyze Results:
-
Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9 or 10).
-
The corresponding binding affinities (in kcal/mol) are reported in the log file. Lower values indicate stronger predicted binding.[11]
-
Visualize the top-ranked pose in the protein's binding site to assess its plausibility. Look for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
Table 1: Example Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | HIS-150, ILE-220, PHE-85 |
| 2 | -8.2 | HIS-150, VAL-130, PHE-85 |
| 3 | -7.9 | TYR-160, ILE-220, LEU-90 |
Phase 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics
While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[12]
Rationale: An MD simulation provides a much more realistic representation of the biological environment. By simulating the complex in a box of water with physiological ion concentrations at a constant temperature and pressure, we can validate whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different conformation.[13]
Protocol: Protein-Ligand Complex Simulation with GROMACS
-
Combine Protein and Ligand:
-
System Setup:
-
Solvation: Place the complex in a simulation box (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P or SPC/E models).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (typically ~0.15 M).[13]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[13]
-
-
Equilibration:
-
This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. The restraints on the complex are typically gradually released during this phase.[13]
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) with all restraints removed. The system's coordinates are saved at regular intervals, creating a "trajectory" file that represents the dynamic movie of the molecular interaction.
-
Phase 4: Binding Free Energy Calculation - A More Accurate Estimate
The ultimate goal of these simulations is often to accurately rank compounds based on their binding affinity. While MD simulations confirm stability, post-processing the trajectory with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can provide a more quantitative estimate of the binding free energy (ΔG_bind).[15]
Rationale: MM/PBSA and MM/GBSA are end-state methods that calculate the free energy of the complex, the free protein, and the free ligand from snapshots of the MD trajectory.[15][16] They offer a compromise between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[17][18] The core idea is to combine the molecular mechanics energy in the gas phase with a continuum solvation model to approximate the free energy.[15][19]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames) from a stable portion of the simulation.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
ΔE_MM: The molecular mechanics energy (bonds, angles, dihedrals, van der Waals, and electrostatic interactions).
-
ΔG_solv: The solvation free energy, which is further divided into a polar component (calculated via the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[18][19]
-
-
Calculate Binding Free Energy: The final binding free energy is calculated using the following equation:
-
ΔG_bind = < ΔE_MM > + < ΔG_solv > - TΔS
-
The brackets denote an average over all snapshots. The entropic term (TΔS) is computationally expensive to calculate and is often omitted when comparing similar ligands, with the assumption that the change in conformational entropy upon binding is comparable among the series.[18]
-
Table 2: Example MM/PBSA Energy Contribution (kcal/mol)
| Energy Component | Average Value |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -18.2 |
| Polar Solvation Energy | +25.8 |
| Non-Polar (SASA) Energy | -5.1 |
| Binding Free Energy (ΔG) | -43.0 |
Conclusion
This guide has outlined a robust, multi-stage in-silico workflow for characterizing the interaction of this compound with a protein target. By progressing from static docking to dynamic simulation and end-state free energy calculations, researchers can build a comprehensive understanding of a ligand's potential binding mode, stability, and affinity. Each step in this process is underpinned by a clear scientific rationale, and the successful execution of these protocols provides a powerful predictive model to guide further experimental validation and drive the drug discovery pipeline forward. The integration of these computational methods represents a critical, resource-efficient strategy in the modern quest for novel therapeutics.
References
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
SwissDock. Swiss Institute of Bioinformatics. [Link]
-
3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. PubChem. [Link]
-
GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group, Yale University. [Link]
-
2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244. PubChem. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi, University of Connecticut. [Link]
-
GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. [Link]
-
Calculation of binding free energies. PubMed, National Center for Biotechnology Information. [Link]
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC, National Institutes of Health. [Link]
-
AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel Building Blocks. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC, National Institutes of Health. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
(PDF) Calculation of Binding Free Energies. ResearchGate. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
AlphaFold Server. Google DeepMind. [Link]
-
2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab, Stony Brook University. [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. [Link]
-
Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. [Link]
-
Molecular Docking Tutorial. University of Naples Federico II. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
AMBER demo. (2020). YouTube. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ScienceDirect. [Link]
-
MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin. [Link]
-
What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Taylor & Francis Online. [Link]
-
An Example of CADD Success! Florida International University. [Link]
-
Amber Tutorial for Heidelberg-ND Summer School. University of Notre Dame. [Link]
-
Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]
-
AmberTutorials: Tutorials for running amber. GitHub. [Link]
-
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate | C13H16N2O5 | CID 568314. PubChem. [Link]
-
Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021). YouTube. [Link]
-
Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. [Link]
-
(2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. PubChem. [Link]
Sources
- 1. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 6. sites.nd.edu [sites.nd.edu]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 16. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
The Nitro-Phenylalanine Saga: From Foundational Synthesis to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive historical and technical overview of nitro-phenylalanine derivatives, a class of unnatural amino acids that have transitioned from chemical curiosities to indispensable tools in modern drug discovery and chemical biology. We will traverse the timeline of their discovery, rooted in the foundational principles of peptide chemistry, and explore the evolution of their synthesis and applications. This guide will delve into the nuanced chemistry of ortho-, meta-, and para-nitro-phenylalanine, providing detailed experimental protocols and a critical analysis of their unique contributions to peptide science, from early-stage research to their role in the development of novel therapeutics.
A Serendipitous Intersection: The Dawn of Controlled Peptide Synthesis and the Nascent Field of Unnatural Amino Acids
The story of nitro-phenylalanine derivatives is intrinsically linked to the groundbreaking advancements in peptide synthesis during the early 20th century. Before the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, often resulting in uncontrolled polymerization and intractable mixtures.[1] This obstacle was famously overcome in 1932 by Max Bergmann and Leonidas Zervas with their introduction of the carbobenzoxy (Cbz or Z) protecting group.[1] This innovation, which allowed for the temporary masking of the reactive amino group, enabled the stepwise and controlled assembly of amino acids, heralding a new era in chemical biology.[1]
While Bergmann and Zervas were focused on the natural amino acids, their work laid the conceptual groundwork for the synthesis and incorporation of "unnatural" amino acids, including nitrated derivatives of phenylalanine. The precise first synthesis of each nitro-phenylalanine isomer is not definitively documented in a single seminal paper, but their emergence can be traced to the broader exploration of aromatic nitration reactions and the burgeoning field of medicinal chemistry.
The parent amino acid, L-phenylalanine, was first synthesized by Erlenmeyer and Lipp in 1882. However, it was the need for greater control in peptide synthesis that likely spurred the exploration of its derivatives. The introduction of a nitro group onto the phenyl ring offered a tantalizing chemical handle, a feature that would later be exploited for a myriad of applications.
The Three Faces of Nitro-Phenylalanine: A Tale of Isomers
The position of the nitro group on the phenyl ring dictates the unique chemical properties and, consequently, the applications of each nitro-phenylalanine isomer.
-
p-Nitro-L-phenylalanine (pN-Phe): The Workhorse. The para-isomer is the most extensively studied and utilized of the three. Its synthesis is most commonly achieved through the direct nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.[2] This electrophilic aromatic substitution reaction primarily yields the para-product due to the ortho,para-directing effect of the alkyl substituent on the benzene ring, with steric hindrance favoring para-substitution. Early synthetic approaches often resulted in a mixture of isomers requiring careful purification.[2]
-
o-Nitro-L-phenylalanine (oN-Phe): The Photoreactive Maverick. The ortho-isomer has carved a unique niche for itself due to its photochemical properties. The proximity of the nitro group to the amino acid backbone allows for light-induced cleavage of the peptide bond, a property that has been ingeniously harnessed for the development of photocleavable peptides and proteins.
-
m-Nitro-L-phenylalanine (mN-Phe): The Understated Contributor. The meta-isomer is the least common of the three, both in terms of ease of synthesis and breadth of application. Its synthesis via direct nitration of phenylalanine is less efficient due to the directing effects of the substituents. Alternative multi-step synthetic routes are often required to achieve a pure sample.
The Evolution of Synthesis: From Brute Force Nitration to Biocatalytic Finesse
The methodologies for synthesizing nitro-phenylalanine derivatives have evolved significantly, moving from harsh, classical nitration techniques to more refined and environmentally benign biocatalytic and biosynthetic approaches.
Classical Chemical Synthesis: A Legacy of Mixed Acids
The traditional method for preparing p-nitro-L-phenylalanine involves the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[2][3] While effective, this method is fraught with challenges, including the formation of isomeric byproducts (primarily o-nitro-phenylalanine) and the potential for oxidation of the amino acid.[2] The strongly acidic conditions can also lead to racemization, compromising the stereochemical integrity of the final product.
Table 1: Comparison of Historical and Modern Synthesis Methods for p-Nitro-L-phenylalanine
| Method | Reagents | Advantages | Disadvantages | Typical Yield |
| Classical Nitration | L-phenylalanine, Conc. HNO₃, Conc. H₂SO₄ | Inexpensive starting materials | Formation of isomers, harsh reaction conditions, potential for racemization, safety concerns | 50-65%[2] |
| Biocatalysis | p-Nitrocinnamic acid, Phenylalanine ammonia-lyase (PAL) | High stereoselectivity, mild reaction conditions, environmentally friendly | Lower yields in early reports, enzyme stability and cost | ~7% (early reports) |
| De Novo Biosynthesis | Glucose (in engineered E. coli) | "Green" synthesis from simple carbon sources, in vivo production | Complex strain engineering required, lower titers compared to chemical synthesis | Up to 819 µM[4] |
The Rise of Biocatalysis: A Greener Path
In a quest for more selective and sustainable synthetic routes, researchers have turned to biocatalysis. One notable approach utilizes the enzyme phenylalanine ammonia-lyase (PAL) to catalyze the addition of ammonia to p-nitrocinnamic acid, yielding L-p-nitrophenylalanine. While early reports of this method showed low yields, it demonstrated the potential for highly stereoselective synthesis under mild, aqueous conditions.
De Novo Biosynthesis: The Future of Production
More recently, metabolic engineering has enabled the de novo biosynthesis of p-nitro-L-phenylalanine in microorganisms like Escherichia coli.[4] By introducing and optimizing a biosynthetic pathway, scientists can now produce this unnatural amino acid directly from simple carbon sources like glucose.[4] This approach represents a significant step towards the sustainable and scalable production of nitro-phenylalanine derivatives.[4]
From Benchtop Curiosity to Biomedical Breakthrough: A Timeline of Applications
The unique properties of nitro-phenylalanine derivatives have led to their adoption in a wide range of scientific disciplines.
Diagram 1: The Expanding Applications of Nitro-Phenylalanine Derivatives
Caption: Evolution of nitro-phenylalanine applications.
Early Roles in Peptide Synthesis
In the early days of peptide chemistry, the primary interest in nitro-phenylalanine derivatives was as modified amino acids for incorporation into peptides to study structure-activity relationships. The nitro group's electron-withdrawing nature could influence the electronic properties of the peptide backbone and side chains, providing valuable insights into peptide conformation and function.
Emergence as Biochemical Probes
The chromophoric nature of the nitro group made p-nitro-L-phenylalanine a useful probe for studying biological processes. Its ability to quench fluorescence made it a valuable tool in Förster Resonance Energy Transfer (FRET) based assays for monitoring protein-protein interactions and enzyme activity.
A Key Player in Modern Drug Discovery and Chemical Biology
The 21st century has witnessed an explosion in the applications of nitro-phenylalanine derivatives, driven by advancements in biotechnology and a deeper understanding of their unique properties.
-
Photocleavable Peptides and Proteins: The ability of o-nitro-phenylalanine to induce peptide bond cleavage upon UV irradiation has been exploited to create "caged" peptides and proteins. These molecules can be activated with high spatial and temporal control, allowing for precise studies of cellular signaling pathways and the development of light-activated drugs.
-
Immunology and Vaccine Development: p-Nitro-L-phenylalanine has emerged as a powerful tool for overcoming immune tolerance. By incorporating this unnatural amino acid into self-proteins, researchers can break tolerance and elicit a robust antibody response against otherwise non-immunogenic targets. This has significant implications for the development of therapeutic vaccines for cancer and autoimmune diseases.
-
Genetic Code Expansion: The development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs has made it possible to incorporate unnatural amino acids, including p-nitro-L-phenylalanine, into proteins in living cells. This powerful technique allows for the site-specific modification of proteins to introduce novel functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications.
Experimental Protocols: A Practical Guide
Synthesis of p-Nitro-L-phenylalanine by Classical Nitration
Diagram 2: Workflow for the Synthesis of p-Nitro-L-phenylalanine
Caption: Classical synthesis of p-nitro-L-phenylalanine.
Methodology:
-
Dissolution: Carefully dissolve 10 g of L-phenylalanine in 40 mL of concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.
-
Nitration: Slowly add a pre-chilled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the stirring solution, ensuring the temperature does not exceed 5°C.
-
Quenching: After the addition is complete, continue stirring at 0°C for 30 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of barium hydroxide or calcium carbonate until the pH reaches approximately 6.
-
Filtration: Filter the resulting precipitate of barium or calcium sulfate and wash it with cold water.
-
Purification: Concentrate the filtrate under reduced pressure. The crude p-nitro-L-phenylalanine will crystallize out. Recrystallize the product from hot water to obtain pure crystals.
Expected Yield: Approximately 50-60%.
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
The Future is Bright and Nitrated
The journey of nitro-phenylalanine derivatives, from their origins in the foundational era of peptide synthesis to their current status as sophisticated tools in drug discovery, is a testament to the power of chemical innovation. As our ability to manipulate biological systems with molecular precision continues to grow, so too will the applications of these versatile unnatural amino acids. The ongoing development of novel synthetic methods, including more efficient biocatalytic and biosynthetic routes, will undoubtedly make these valuable compounds more accessible to the scientific community. From light-activated therapies to next-generation vaccines, the future of nitro-phenylalanine derivatives is poised to be as impactful as their rich history.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
-
Study on the synthesis of L-4-nitrophenylalanine. (2009). ResearchGate. [Link][2]
-
Butler, N. D., Sen, S., Lin, M., & Kunjapur, A. M. (2021). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. bioRxiv. [Link][4]
-
Synthesis of p-nitrophenylalanine. (n.d.). PrepChem. [Link][3]
Sources
Safety and handling precautions for (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
An In-Depth Technical Guide to the Safety and Handling of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond procedural checklists to explain the scientific rationale behind safety protocols, ensuring a culture of informed caution in the laboratory. The inherent risks associated with the nitroaromatic and carboxylic acid moieties demand a rigorous and proactive approach to safety.
Section 1: Chemical Identification and Physicochemical Profile
A foundational understanding of the compound's identity and properties is the first step in a robust safety assessment.
This compound is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates three key functional groups that dictate its chemical behavior and toxicological profile: a carboxylic acid, an acetamido group, and a para-substituted nitroaromatic ring.
| Property | Data | Source |
| IUPAC Name | (2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid | N/A |
| Molecular Formula | C₁₁H₁₂N₂O₅ | N/A |
| Molecular Weight | 252.23 g/mol | N/A |
| CAS Number | 5464-93-7 | N/A |
| Appearance | Off-white to yellow solid powder (Typical) | General Observation |
| Melting Point | Data for the racemate is ~189-191 °C; the R-isomer may vary. | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF. | General Chemical Principles |
The nitroaromatic group is the primary driver of the compound's potential hazards. Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological properties, including mutagenicity and the potential for rapid decomposition upon heating.[1][2][3][4] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and contributes to the compound's overall stability and, paradoxically, its potential energetic behavior under specific conditions.[1][3]
Section 2: Hazard Identification and Comprehensive Risk Assessment
The primary hazards are dictated by the nitroaromatic functionality and the acidic nature of the carboxyl group. The toxicological properties have not been fully investigated for this specific molecule, therefore it must be handled with the assumption that it carries the hazards characteristic of the nitroaromatic class.
-
Systemic Toxicity: Many nitroaromatic compounds are known to be toxic and are readily absorbed through the skin.[5] Overexposure can lead to serious health issues.[2] They are often listed as priority pollutants by environmental agencies due to their hazardous nature.[1]
-
Irritation: Based on analogs like 2-(4-nitrophenyl)propionic acid, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) as a fine powder.[6]
-
Mutagenicity/Carcinogenicity: Nitroaromatic compounds are frequently cited for their mutagenic and carcinogenic properties.[1] This potential must be assumed in the absence of specific data.
-
Thermal Instability: While stable under normal conditions, nitro compounds can decompose exothermically and sometimes violently or explosively at elevated temperatures or in the presence of contaminants.[3]
Risk Assessment Workflow
A mandatory risk assessment must be performed before any new procedure involving this compound is initiated. This is not a one-time event but a continuous process of evaluation.
Caption: Correct sequence for putting on and removing PPE.
Section 5: Protocols for Safe Handling and Storage
Adherence to methodical protocols is essential to prevent accidental exposure and contamination.
Experimental Protocol: Weighing the Solid Compound
This procedure carries a high risk of generating airborne particulates and requires strict adherence to engineering controls.
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the proper working height and the airflow is verified. Line the work surface inside the hood with disposable bench paper. [7]2. Tare Container: Place a clean, labeled receiving container on the analytical balance (if inside the hood) or tare a closed container to be taken into the hood. [7]Using an enclosed balance or a powder weighing station is best practice. [8]3. Aliquot Transfer: In the fume hood, carefully use a clean spatula to transfer the desired amount of this compound from the stock bottle to the tared container.
-
Causality: Avoid pouring directly from the bottle to minimize dust generation and contamination of the bottle threads. [8]Transfer in small increments.
-
-
Closure: Immediately and securely close both the stock bottle and the receiving container while still inside the fume hood. [8]This minimizes the release of any residual powder.
-
Decontamination: Wipe the external surfaces of the containers, the spatula, and the work surface with a damp cloth (e.g., with 70% ethanol, if compatible) to remove any fine particles. Dispose of the cloth and bench paper as hazardous waste.
-
Final Weighing: If necessary, weigh the closed receiving container outside the hood.
-
Hand Washing: After the procedure is complete and PPE has been properly removed, wash hands thoroughly with soap and water.
Caption: Step-by-step workflow for safely weighing the solid compound.
Storage Requirements
-
Container: Keep in a tightly sealed, properly labeled container to prevent degradation. [9]* Location: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals. [9]* Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and sources of heat or ignition. [9][10]The carboxylic acid moiety can react with bases, and the nitroaromatic group can react with strong reducing or oxidizing agents.
Section 6: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [11]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [11][10]Use an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention. [12][13]* Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel. [12][14]
Spill Response
-
Small Spill (Inside Fume Hood):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., sand or a commercial spill kit absorbent).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Wipe the area with a wet cloth, and dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate the laboratory. [15] 2. Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact the institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean a large spill unless you are specifically trained and equipped to do so.
-
Section 7: Waste Disposal
All waste streams containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused or contaminated solid material, along with contaminated consumables (e.g., gloves, weigh boats, bench paper), must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain. * Regulatory Compliance: All disposal procedures must comply with local, state, and federal environmental regulations. Consult your institution's EHS department for specific guidance.
References
- CityChems.com. (2025, November 12). Research Chemical Powders Explained: Purity, Handling, and Lab Storage. Real Chems Europe.
- University of California, Berkeley - Environment, Health & Safety.
- Duke University - Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Sigma-Aldrich. (2024, March 2).
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (2025, December 24). Safety Data Sheet - 3-Amino-3-(2-nitrophenyl)propanoic acid.
- Fisher Scientific. (2023, October 20).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Canada Safety Training. PPE for Hazardous Chemicals.
- GZ Industrial Supplies. (2025, May 26).
- ResearchGate. (n.d.).
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- IChemE. Runaway reaction hazards in processing organic nitrocompounds.
- University of California, Los Angeles.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- BenchChem. (2025).
- PubChem. (R)-2-(4-Nitrophenyl)propanoic acid.
- PubChem. (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.
- ECHEMI. 3-(4-nitrophenyl)
- DC Fine Chemicals. (2024, November 4).
- BLD Pharmatech. Safety Data Sheet - (S)-3-Amino-3-(3-nitrophenyl)propanoic acid.
- Sigma-Aldrich. (2024, March 2).
- PubChem. 3-(4-Nitrophenyl)propanoic acid.
- Chemsrc. (2025, August 26). 2-(4-nitrophenyl)propionic acid.
- ChemicalBook. 2-Amino-3-(4-nitrophenyl)propanoic acid(949-99-5) MSDS.
- Sigma-Aldrich. 2-(4-Nitrophenyl)propionic acid 95%.
- Echemi. (2Z)-2-hydroxyimino-3-(4-nitrophenyl)
- PubChem. Ethyl 2-acetamido-3-(4-nitrophenyl)
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. 2-(4-硝基苯基)丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Research Chemical Powders Explained: Purity, Handling, and Lab Storage | CityChems.com [realchemseu.com]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. gz-supplies.com [gz-supplies.com]
A Technical Guide to Ensuring Chiral Purity: Enantiomeric Separation of Acetamido-Nitrophenyl-Propanoic Acids
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating methods for the chiral purity and enantiomeric separation of acetamido-nitrophenyl-propanoic acids. This class of compounds, structurally analogous to N-acetyl-nitrophenylalanine, is of significant interest in pharmaceutical development, where the stereochemistry of a molecule can profoundly impact its pharmacological and toxicological profile. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image molecules, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and quantify the enantiomers of a chiral drug substance is a critical aspect of quality control and regulatory compliance. Acetamido-nitrophenyl-propanoic acids possess at least one stereocenter, making the control of their chiral purity paramount. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques for determining chiral purity in the pharmaceutical industry[1].
Foundational Principles of Chiral Recognition
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically immobilized on a stationary phase in chromatographic techniques.[2] The differential stability of these complexes leads to different retention times and, consequently, separation. The primary mechanisms of chiral recognition involve a combination of interactions, including:
-
Hydrogen Bonding: Crucial for molecules with hydrogen bond donors and acceptors, such as the amide and carboxylic acid groups in acetamido-nitrophenyl-propanoic acids.
-
π-π Interactions: The nitrophenyl group of the analyte can engage in π-π stacking with aromatic moieties in the chiral stationary phase (CSP).
-
Steric Hindrance: The three-dimensional arrangement of both the analyte and the chiral selector must allow for a snug fit for effective discrimination. The "three-point interaction model" is a classic concept illustrating that a minimum of three simultaneous interactions are needed for chiral recognition[3].
-
Dipole-Dipole Interactions: The polar groups in the analyte and CSP contribute to the overall interaction energy.
Strategic Approach to Method Development
A systematic approach to chiral method development is more efficient than random screening. The retention mechanisms in chiral separations are highly complex and specific to each analyte, necessitating the screening of multiple columns and mobile phases to identify optimal conditions[4].
Our recommended workflow for developing a robust enantiomeric separation method is as follows:
Caption: A systematic workflow for chiral method development.
Key Separation Techniques and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for enantiomeric separations.[5][] The choice between these techniques often depends on the analyte's properties and the desired throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.[1][5] The success of the separation is highly dependent on the choice of the chiral stationary phase (CSP). For N-acetylated amino acids like acetamido-nitrophenyl-propanoic acids, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.
4.1.1. Polysaccharide-Based CSPs
Derivatives of cellulose and amylose coated or immobilized on a silica support are among the most versatile and widely used CSPs.[7] They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance within the chiral grooves of the polysaccharide structure.[8]
Exemplar HPLC Protocol for Acetamido-Nitrophenyl-Propanoic Acid Enantiomers (Polysaccharide CSP)
-
Objective: To achieve baseline separation of the enantiomers of acetamido-nitrophenyl-propanoic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, for instance, a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Screening:
-
Normal Phase: Hexane/2-Propanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for protonating the carboxylic acid group, leading to better peak shape and reproducible retention.
-
Polar Organic Mode: Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% TFA.
-
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., gradient or isocratic).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be a powerful tool for optimizing selectivity; lower temperatures often enhance chiral recognition.[9]
-
Detection: UV at a wavelength appropriate for the nitrophenyl chromophore (e.g., 254 nm or 280 nm).
-
Method Optimization:
-
If partial separation is observed, systematically vary the ratio of the strong to weak solvent in the mobile phase.
-
Evaluate different alcohol modifiers (e.g., ethanol, 2-propanol) in the normal phase, as they can significantly impact selectivity.
-
Adjust the concentration and type of acidic or basic additive.
-
4.1.2. Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique combination of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[2] This makes them particularly effective for the separation of polar and ionizable compounds like underivatized and N-protected amino acids.[10]
Exemplar HPLC Protocol for Acetamido-Nitrophenyl-Propanoic Acid Enantiomers (Macrocyclic Glycopeptide CSP)
-
Objective: To achieve baseline separation of the enantiomers of acetamido-nitrophenyl-propanoic acid.
-
Column: A macrocyclic glycopeptide-based chiral column (e.g., CHIROBIOTIC™ T or V).
-
Mobile Phase Screening:
-
Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.05, v/v/v). The acid and base create a buffered system that can enhance ionic interactions with the CSP.
-
Reversed Phase: Acetonitrile/Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.5). The pH of the mobile phase is a critical parameter for ionizable compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
Method Optimization:
-
Systematically adjust the pH of the aqueous buffer in reversed-phase mode.
-
Vary the concentration and ratio of the acid and base in the polar ionic mode.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower backpressure.[11] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier.
Exemplar SFC Protocol for Acetamido-Nitrophenyl-Propanoic Acid Enantiomers
-
Objective: To achieve rapid and efficient separation of the enantiomers of acetamido-nitrophenyl-propanoic acid.
-
Instrumentation: An analytical SFC system with a backpressure regulator and a UV detector.
-
Column: A polysaccharide-based chiral column compatible with SFC (e.g., Chiralpak IC-3).
-
Mobile Phase:
-
Supercritical CO₂ and an alcohol modifier (e.g., methanol, ethanol). A typical starting point is a gradient of 5% to 40% modifier over several minutes.
-
An acidic or basic additive (e.g., 0.1% TFA or 0.1% diethylamine) may be required to improve peak shape and selectivity. For acidic compounds like the target analyte, an acidic additive is generally preferred.
-
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength.
-
Method Optimization:
-
Screen different alcohol modifiers (methanol, ethanol, 2-propanol) as they can significantly influence selectivity.[12]
-
Optimize the gradient slope and initial/final modifier concentration.
-
Evaluate the effect of different additives and their concentrations.
-
Data Interpretation and Quantitative Analysis
The primary goal of the analysis is to determine the chiral purity, often expressed as enantiomeric excess (% ee).
% ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
In chromatographic terms, assuming equal detector response for both enantiomers, this can be calculated from the peak areas:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
The following table summarizes typical performance parameters to aim for in a well-developed chiral separation method.
| Parameter | Target Value | Rationale |
| Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak symmetry and minimizes integration errors. |
| Selectivity (α) | > 1.1 | A higher value indicates a greater separation between the two enantiomer peaks. |
| Retention Factor (k') | 2 - 10 | Ensures the analyte is retained long enough for separation but elutes in a reasonable time. |
Method Validation: Ensuring Trustworthiness
Once an optimal separation method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with ICH guidelines. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. This is particularly important for quantifying the minor enantiomer as an impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The successful enantiomeric separation of acetamido-nitrophenyl-propanoic acids is a critical step in their development as potential pharmaceutical agents. A systematic approach to method development, grounded in an understanding of chiral recognition principles, is essential. By screening a diverse range of chiral stationary phases and mobile phase conditions using HPLC and SFC, and subsequently optimizing the most promising systems, robust and reliable analytical methods can be established. Rigorous validation in line with industry standards ensures the trustworthiness of the data generated, ultimately safeguarding the quality and safety of the final drug product.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.). ResearchGate. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC. [Link]
-
Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. (n.d.). PMC. [Link]
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles. (n.d.). MDPI. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (n.d.). PubMed. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]
-
Journal of Chromatography A. AFMPS. [Link]
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2025). ResearchGate. [Link]
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. chiraltech.com [chiraltech.com]
Methodological & Application
Application Notes and Protocols: (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, also known as N-acetyl-4-nitro-D-phenylalanine, in peptide synthesis. The focus is on its use in solution-phase peptide synthesis, addressing the critical challenge of racemization and providing detailed protocols for coupling, purification, and characterization. This guide is intended to equip researchers with the necessary knowledge to effectively incorporate this unique amino acid derivative into their peptide-based research and drug development projects. The 4-nitrophenylalanine moiety serves as a valuable spectroscopic probe and a versatile building block for further chemical modifications.
Introduction: The Strategic Value of N-acetyl-4-nitro-D-phenylalanine
This compound is a non-proteinogenic amino acid derivative that offers unique functionalities in peptide chemistry. The presence of the nitro group on the phenyl ring makes it a powerful infrared (IR) probe and a Förster Resonance Energy Transfer (FRET) quencher.[1] This allows for the study of peptide conformation, dynamics, and interactions. Furthermore, the nitro group can be chemically reduced to an amine, providing a handle for subsequent modifications such as fluorescent labeling or conjugation to other molecules.
The N-acetyl group at the alpha-amino position renders this amino acid suitable for specific applications, particularly in the synthesis of N-terminally acetylated peptides or as a building block in solution-phase peptide synthesis (SPPS). Unlike the commonly used Fmoc and Boc protecting groups, the acetyl group is not readily cleaved under standard SPPS conditions, making solution-phase synthesis the primary method for its incorporation.
A significant challenge associated with the use of N-acetylated amino acids in peptide coupling is the heightened risk of racemization at the alpha-carbon. This occurs through the formation of an oxazolinone (azlactone) intermediate, a process facilitated by the acetyl group.[1] Therefore, careful selection of coupling reagents and reaction conditions is paramount to maintain the stereochemical integrity of the peptide.
Chemical Properties and Spectroscopic Data
A thorough understanding of the chemical and physical properties of N-acetyl-4-nitro-D-phenylalanine is essential for its successful application.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₅ |
| Molecular Weight | 252.23 g/mol |
| Appearance | Off-white to yellow solid |
| Chirality | (R) or D-configuration |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The nitro group exhibits characteristic strong absorption bands. The asymmetric N-O stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is observed between 1360-1290 cm⁻¹.[2] These distinct peaks serve as a reliable spectroscopic handle to confirm the incorporation of the 4-nitrophenylalanine residue into a peptide.
-
Mass Spectrometry: In mass spectra, peptides containing a 4-nitrophenylalanine residue will show a characteristic mass shift. Under certain ionization conditions like MALDI, photochemical decomposition of the nitro group can be observed, leading to fragment ions corresponding to the loss of one or two oxygen atoms ([M+H-16]⁺ and [M+H-32]⁺).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region of the ¹H NMR spectrum. The exact chemical shifts will be influenced by the peptide sequence and solvent.
Experimental Protocols: Solution-Phase Peptide Synthesis
The following protocols outline the general procedure for the coupling of this compound to an amino acid ester in solution, with a focus on minimizing racemization.
Materials and Reagents
-
This compound
-
Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Diisopropylcarbodiimide (DIC)
-
Racemization suppressor: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA), Pyridine
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc)
-
Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Purification: Silica gel for column chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
General Coupling Protocol (EDC/HOBt)
This protocol utilizes the widely adopted EDC/HOBt coupling strategy, which is known to suppress racemization.[5]
Figure 1: General workflow for the solution-phase coupling of N-acetyl-4-nitro-D-phenylalanine.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise while maintaining the temperature. Stir the reaction mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM/DMF and add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the salt and provide the free amine. Add this solution to the activated N-acetyl-4-nitro-D-phenylalanine solution at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the pure dipeptide.[6]
Mitigating Racemization
The formation of the oxazolinone intermediate is the primary cause of racemization when coupling N-acetylated amino acids.[1]
Figure 2: Simplified schematic of the oxazolinone-mediated racemization pathway.
Key Considerations to Minimize Racemization:
-
Choice of Base: While DIPEA is a common choice, using a weaker, more sterically hindered base like 2,4,6-collidine can sometimes reduce the rate of oxazolinone formation. Some studies suggest that pyridine can be effective in reducing racemization during the coupling of N-acetyl amino acids.[1]
-
Coupling Reagents: The use of additives like HOBt is crucial as they react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.[5] Phosphonium-based reagents like PyBOP can also be effective.
-
Temperature: Performing the activation and initial coupling steps at low temperatures (0°C) can help to minimize racemization.
-
Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times can increase the risk of racemization. Monitor the reaction closely.
Characterization of Peptides Containing N-acetyl-4-nitro-D-phenylalanine
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary method for assessing the purity of the synthesized peptide and for its purification.[6] A typical mobile phase system consists of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The retention time will depend on the overall hydrophobicity of the peptide. Chiral HPLC can be employed to determine the enantiomeric purity of the final product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the desired peptide.[7]
-
Expected Mass: The calculated molecular weight should be confirmed by ESI-MS or MALDI-TOF MS.
-
Fragmentation Pattern: As mentioned, MALDI-MS may show characteristic losses of 16 Da (oxygen) and 32 Da (two oxygens) from the nitro group.[3][4] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the 4-nitrophenylalanine residue.
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence for the incorporation of the 4-nitrophenylalanine residue.
-
N-O Stretching Vibrations: Look for the strong, characteristic asymmetric and symmetric stretching bands of the aromatic nitro group in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized peptide.
-
¹H NMR:
-
Aromatic Protons: The protons on the 4-nitrophenyl ring will typically appear as two doublets (an AA'BB' system) in the aromatic region (around 7.5-8.5 ppm).
-
Amide Protons: The amide protons will appear as doublets or multiplets, with their chemical shifts being sensitive to the peptide's conformation.
-
Acetyl Protons: A singlet corresponding to the three protons of the N-acetyl group will be observed in the upfield region (around 2.0 ppm).
-
-
¹³C NMR:
-
Aromatic Carbons: The carbons of the 4-nitrophenyl ring will have characteristic chemical shifts, with the carbon bearing the nitro group being significantly downfield.
-
Carbonyl Carbons: The amide and ester carbonyl carbons will appear in the 170-180 ppm region.
-
Advanced Applications and Future Directions
The incorporation of N-acetyl-4-nitro-D-phenylalanine opens up avenues for more advanced applications:
-
Fluorescence Quenching Studies: The 4-nitrophenylalanine residue can act as an efficient FRET quencher when paired with a suitable fluorescent donor, enabling the study of protein-protein interactions, enzyme kinetics, and conformational changes.[1]
-
Infrared Probes: The strong and environmentally sensitive IR signals of the nitro group can be used to monitor local environmental changes within a peptide or protein.
-
Chemical Ligation and Modification: The nitro group can be selectively reduced to an amine, which can then be used as a point of attachment for other molecules, such as biotin, fluorescent dyes, or polyethylene glycol (PEG), using amine-reactive chemistry.
Conclusion
This compound is a valuable tool for peptide chemists, offering unique spectroscopic properties and opportunities for further functionalization. While its use in solution-phase synthesis presents the challenge of potential racemization, this can be effectively managed through careful control of reaction conditions, including the judicious choice of coupling reagents and bases. The detailed protocols and characterization guidelines provided in this document are intended to facilitate the successful incorporation of this versatile amino acid derivative into a wide range of research and development applications.
References
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023-01-06). NIH. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026-01-20). ACS Publications. [Link]
-
Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026-01-07). American Chemical Society. [Link]
-
IR: nitro groups. University of Calgary. [Link]
- WO2019217116A1 - Method for solution-phase peptide synthesis.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
MS Behavior of Nitrated Peptides. IntechOpen. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. ResearchGate. [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
-
Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. ACS Publications. [Link]
-
Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). NP-MRD. [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. CORE. [Link]
-
Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. The Royal Society of Chemistry. [Link]
-
N-Acetyl-dl-phenylalanine p-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace. [Link]
-
C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]
-
BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]
-
Peptide mass fingerprinting. Wikipedia. [Link]
-
Title: Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. MS Behavior of Nitrated Peptides [ebrary.net]
- 4. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its pharmacological activity, dictating its interaction with chiral biological targets.[1] this compound, also known as N-acetyl-4-nitro-L-phenylalanine, emerges as a highly valuable chiral building block for the synthesis of complex, stereochemically defined molecules.[2] Its structure is endowed with three key features that offer significant synthetic versatility: a stereodefined center, an N-acetyl protected amine, and an aromatic nitro group.
This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent utilization in key synthetic transformations. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this versatile building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is essential for its effective use in synthesis, including monitoring reaction progress and characterizing products.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₅ | - |
| Molecular Weight | 252.23 g/mol | - |
| Appearance | Expected to be a white to light yellow solid | [2] |
| Melting Point | 171-173 °C (for the non-nitrated analogue, N-acetyl-L-phenylalanine) | [3] |
| Optical Rotation [α]D | +40° (c=1, methanol) (for the non-nitrated analogue, N-acetyl-L-phenylalanine) | [3] |
| Solubility | Soluble in methanol, ethanol, and acetone. | [3] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (singlet, ~1.8-2.0 ppm), the diastereotopic protons of the β-methylene group (doublet of doublets), the α-proton (multiplet), and the aromatic protons of the 4-nitrophenyl ring (two doublets in the downfield region, ~7.5-8.2 ppm). The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm).[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the acetyl carbonyl and methyl carbons, the α- and β-carbons of the amino acid backbone, the carboxylic acid carbonyl, and the carbons of the 4-nitrophenyl group.
-
IR Spectroscopy: Key infrared absorptions will include a broad O-H stretch for the carboxylic acid, N-H stretching, C=O stretching for the amide and carboxylic acid, and characteristic peaks for the nitro group (around 1513-1530 cm⁻¹ and 1345-1351 cm⁻¹).[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Core Synthetic Applications and Protocols
This compound is a ready-to-use building block for a variety of synthetic transformations. The N-acetyl group provides a stable protecting group for the amine, allowing the carboxylic acid to be selectively activated for amide bond formation. The nitro group serves as a versatile functional handle that can be readily transformed into an amine, enabling further diversification of the molecular scaffold.
Protocol 1: Synthesis of this compound
The most direct route to the title compound is the N-acetylation of its commercially available precursor, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid (also known as L-4-nitrophenylalanine). The following protocol is adapted from established methods for the N-acetylation of amino acids.[6][7]
Reaction Scheme:
Caption: N-Acetylation of L-4-nitrophenylalanine.
Materials:
-
(R)-2-Amino-3-(4-nitrophenyl)propanoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-Amino-3-(4-nitrophenyl)propanoic acid (1.0 eq) in a solution of aqueous acetic acid (e.g., 80% acetic acid in water). The volume should be sufficient to fully dissolve the starting material with stirring.[6]
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Acetylation: Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield the pure this compound.
Rationale: The use of acetic anhydride in an acidic medium is a classic and efficient method for the acetylation of primary amines. The acidic conditions help to keep the starting material in solution, while the acetic anhydride acts as the acetylating agent. The reaction is typically clean and high-yielding.
Protocol 2: Application in Peptide Synthesis via Amide Bond Formation
A primary application of this compound is its use as a building block in peptide synthesis. The pre-protected amine allows for the direct activation of the carboxylic acid and coupling to the N-terminus of a peptide chain or another amino acid ester. The following is a general protocol for a solution-phase amide coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[8]
Workflow for Peptide Coupling:
Caption: General workflow for peptide coupling.
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine component (e.g., amino acid ester hydrochloride, 1.1 eq) in anhydrous DMF or DCM.
-
Basification: Add DIPEA (2.2 eq for a hydrochloride salt, or 1.1 eq for a free amine) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling: Add EDC (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be purified by flash column chromatography on silica gel.
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress racemization and to form a more stable active ester, which then reacts with the amine to form the amide bond. DIPEA is used as a base to neutralize any acid present (such as the hydrochloride salt of the amine) and to facilitate the coupling reaction.[9]
Protocol 3: Reduction of the Nitro Group to an Aniline
The nitro group on the phenyl ring is a key functional handle that can be readily reduced to an amine. This transformation opens up a plethora of possibilities for further functionalization, such as the introduction of substituents via diazotization, acylation, or reductive amination. A common and effective method for this reduction is catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the aromatic nitro group.
Materials:
-
This compound derivative (e.g., a peptide containing this residue)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: To a solution of the nitro-containing compound in methanol or ethanol in a round-bottom flask, add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times). The reaction is then stirred under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude amino-substituted product, which can be used directly or purified further if necessary.
Causality of Experimental Choices: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[10] The reaction is typically clean and proceeds under mild conditions. Methanol and ethanol are common solvents for hydrogenation as they are polar enough to dissolve many organic compounds and are relatively inert under these conditions. Filtration through Celite® is a standard and effective method for removing the heterogeneous catalyst.
Conclusion and Future Perspectives
This compound stands out as a chiral building block of significant strategic importance. Its pre-protected amine and the versatile nitro group make it an ideal candidate for incorporation into complex synthetic targets, particularly in the realm of peptide and medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this valuable compound. The subsequent transformation of the nitro group into an amine opens up avenues for the creation of diverse molecular libraries, which is a cornerstone of modern drug discovery programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of well-designed chiral building blocks like N-acetyl-4-nitro-L-phenylalanine will undoubtedly continue to expand.
References
-
Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. The Royal Society of Chemistry. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). National Institutes of Health. [Link]
-
Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]
-
One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. ResearchGate. [Link]
-
Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found]
-
Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]
-
Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). NP-MRD. [Link]
-
L-Phenylalanine, N-acetyl-. NIST WebBook. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). ResearchGate. [Link]
-
Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. PubMed Central. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
- The optical activity of amino acids. [No Source Found]
-
Reduction of nitro compounds. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. L-Phenylalanine(63-91-2) 13C NMR [m.chemicalbook.com]
- 7. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Foreword: The Criticality of Enantioselective Quantification
In the landscape of pharmaceutical development and scientific research, the precise quantification of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of the unnatural amino acid 4-nitrophenylalanine, presents a unique analytical challenge. Its stereochemistry dictates its biological activity, and therefore, the ability to selectively quantify the (R)-enantiomer is paramount. This document provides a comprehensive guide to the analytical methodologies for the quantification of this specific enantiomer, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and validated against the rigorous standards of the International Council for Harmonisation (ICH).
Foundational Principles of Method Validation
Before delving into specific protocols, it is imperative to establish the framework of analytical method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose.[1] According to ICH guidelines, the core validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Adherence to these principles ensures the trustworthiness and reliability of the generated data.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral HPLC is the premier technique for the separation and quantification of enantiomers.[2] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Experimental Choices
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving enantioseparation. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as CHIRALPAK® series) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based, like CHIROBIOTIC® T) have demonstrated broad applicability. The selection between these is often empirical, but polysaccharide-based phases are a strong starting point due to their versatility.
-
Mobile Phase Composition: The mobile phase composition influences the retention and resolution of the enantiomers. A normal-phase mode (e.g., hexane/ethanol) or a reversed-phase mode (e.g., acetonitrile/water with an acidic modifier) can be employed. The choice depends on the CSP and the solubility of the analyte. For polar compounds like our target analyte, reversed-phase chromatography is often preferred.
-
Detector Selection: The presence of the 4-nitrophenyl group in the analyte provides a strong chromophore, making UV detection a straightforward and robust choice. Based on the UV spectra of similar compounds like 4-nitrophenol and N-acetyl-L-phenylalanine ethyl ester, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity.[3][4][5]
Experimental Workflow for Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol for Chiral HPLC Quantification
Objective: To quantify this compound using chiral HPLC with UV detection.
Materials:
-
This compound reference standard
-
(S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid (for resolution check)
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., CHIRALPAK® IC or similar)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) acetonitrile:water with 0.1% TFA. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of the (R)-enantiomer reference standard at 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a resolution solution containing both the (R) and (S) enantiomers at approximately 10 µg/mL each.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (or equivalent), 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the resolution solution to confirm the separation of the two enantiomers. The resolution should be ≥ 1.5.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification: Determine the concentration of the (R)-enantiomer in the samples by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Enhanced Sensitivity and Selectivity
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.[6] This technique couples the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer.
Rationale for LC-MS/MS
-
High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification compared to UV detection.
-
High Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the interference from matrix components is minimized.
-
Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in the identity of the analyte.
Experimental Workflow for LC-MS/MS
Caption: Workflow for LC-MS/MS Analysis.
Detailed Protocol for LC-MS/MS Quantification
Objective: To quantify this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
Reference standards of the analyte and a suitable stable isotope-labeled internal standard (e.g., D3- this compound).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
C18 solid-phase extraction (SPE) cartridges (optional, for cleaner samples).
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive or negative (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, for the protonated molecule [M+H]+, a potential fragmentation would be the loss of the acetyl group or the carboxylic acid group.
-
-
Quantification: The concentration of the analyte is determined by the ratio of its peak area to that of the internal standard.
UV-Vis Spectrophotometry: A Simple Screening Tool
For a rapid, high-throughput, and cost-effective estimation of the total concentration of the analyte (both enantiomers), UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but can be useful for initial screening or in situations where enantiomeric purity is not a concern.
Principle and Rationale
The 4-nitrophenyl group of the analyte absorbs UV radiation at a characteristic wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Detailed Protocol for UV-Vis Spectrophotometric Quantification
Objective: To determine the total concentration of 2-Acetamido-3-(4-nitrophenyl)propanoic acid using UV-Vis spectrophotometry.
Materials:
-
Reference standard of the analyte.
-
A suitable solvent (e.g., ethanol or methanol).
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve the sample in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the analyte from the calibration curve.
-
Method Comparison and Selection
The choice of the analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Parameter | Chiral HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Enantioselective separation followed by UV detection | Chromatographic separation followed by mass-based detection | Measurement of UV light absorbance |
| Specificity | High (Enantiomer-specific) | Very High (Mass-specific) | Low to Moderate |
| Sensitivity | Moderate | High | Low |
| Linearity Range | Wide | Wide | Narrower |
| Precision (%RSD) | < 2% | < 15% (in bioanalysis) | < 5% |
| Accuracy (% Recovery) | 98-102% | 85-115% (in bioanalysis) | 90-110% |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Primary Use Case | Enantiomeric purity and quantification in bulk and formulations | Quantification in complex matrices (e.g., biological fluids) | Rapid screening and total concentration determination |
Conclusion
The quantification of this compound necessitates a well-defined and validated analytical strategy. Chiral HPLC with UV detection stands as a robust and reliable method for enantioselective quantification in routine quality control. For applications demanding higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the superior choice. UV-Vis spectrophotometry offers a simple and rapid tool for preliminary screening. The selection of the most appropriate method should be guided by the specific analytical needs and the principles of scientific integrity and trustworthiness.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Lucas, L. H., et al. Probing protein structure and dynamics by second-derivative ultraviolet absorption analysis of cation–π interactions. Protein Science, 15(9), 2229-2235. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]
-
MDPI. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
-
ResearchGate. Chromatographic profiles of LC-MS/MS analysis of 4A (top) and 4B (bottom) isomers. [Link]
-
SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubMed. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study. [Link]
-
Journal of Emerging Investigators. Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]
-
ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Link]
-
ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Link]
-
ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Link]
-
ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Protocol for the N-acetylation of (R)-2-amino-3-(4-nitrophenyl)propanoic acid
An Application Note for the Synthesis of N-acetyl-(R)-2-amino-3-(4-nitrophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-tested protocol for the N-acetylation of (R)-2-amino-3-(4-nitrophenyl)propanoic acid, a key transformation for protecting the amine functional group or synthesizing derivatives for further applications. The procedure utilizes acetic anhydride under aqueous basic conditions, a robust and scalable method. This guide details the reaction mechanism, step-by-step experimental procedures, safety precautions, purification techniques, and characterization methods.
Introduction and Scientific Rationale
N-acetylation is a fundamental and widely employed chemical transformation in organic synthesis, particularly in the context of amino acids and peptides. The addition of an acetyl group to the nitrogen atom of a primary or secondary amine serves two primary purposes:
-
Protection: The resulting amide is significantly less nucleophilic and basic than the original amine, preventing it from participating in undesired side reactions. This is a cornerstone of peptide synthesis, where sequential and controlled amide bond formation is required.
-
Bioactivity Modification: Acetylation can alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can profoundly impact its biological activity and pharmacokinetic profile.
The substrate, (R)-2-amino-3-(4-nitrophenyl)propanoic acid, also known as L-p-nitrophenylalanine, is a non-canonical amino acid. The presence of the nitro group makes it a valuable building block for synthesizing photo-activatable probes, peptide analogues, and intermediates for pharmacologically active compounds. This protocol details its conversion to N-acetyl-(R)-2-amino-3-(4-nitrophenyl)propanoic acid.
Reaction Principle and Mechanism
The N-acetylation of an amino acid with acetic anhydride is a classic example of nucleophilic acyl substitution.[1][2][3] The reaction proceeds via the nucleophilic attack of the amino group's lone pair of electrons on one of the electrophilic carbonyl carbons of acetic anhydride.
The Causality of the Mechanism:
-
Activation of the Nucleophile: The reaction is typically performed under slightly basic conditions. While the amino group is inherently nucleophilic, ensuring the medium is basic prevents the protonation of the amine to the non-nucleophilic ammonium ion (R-NH₃⁺).
-
Nucleophilic Attack: The neutral amino group (R-NH₂) attacks a carbonyl carbon of acetic anhydride, breaking the C=O pi bond and forming a tetrahedral intermediate.[2]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C-O bond reforms, and the more stable acetate ion is expelled as a good leaving group. This stability is due to the resonance delocalization of the negative charge across its two oxygen atoms.[2]
-
Deprotonation: A base (such as hydroxide, bicarbonate, or another amino acid molecule) removes the proton from the nitrogen atom, yielding the neutral, stable N-acetylated amide product and completing the reaction.
Caption: Reaction mechanism for the N-acetylation of an amino acid.
Materials, Equipment, and Safety
Reagents and Chemicals
| Reagent | Formula | M.W. | Grade |
| (R)-2-amino-3-(4-nitrophenyl)propanoic acid | C₉H₁₀N₂O₄ | 210.19 | ≥98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent Grade, ≥99% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, Granular |
| Deionized Water | H₂O | 18.02 | N/A |
Laboratory Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL, 250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, chemical safety goggles, and nitrile gloves.[4][5]
-
Chemical Fume Hood: Acetic anhydride is corrosive, a lachrymator, and has an irritating vapor. All operations involving acetic anhydride must be performed inside a certified chemical fume hood.[4][6][7]
-
Acetic Anhydride Hazards: Causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[5][7] It is also a flammable liquid. Keep away from heat, open flames, and sources of ignition.[6][7]
-
(R)-2-amino-3-(4-nitrophenyl)propanoic acid: Avoid dust formation, ingestion, and inhalation.[8]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6][8] Have a spill kit rated for corrosive and flammable liquids readily available.
Detailed Experimental Protocol
This protocol is based on a standard Schotten-Baumann-type reaction, which is highly effective for the N-acetylation of amino acids.[9]
Step 1: Substrate Dissolution
-
Place 5.0 g (23.8 mmol) of (R)-2-amino-3-(4-nitrophenyl)propanoic acid into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water.
-
While stirring, add 4.0 g of sodium bicarbonate (47.6 mmol, 2.0 eq.) in small portions. The amino acid will dissolve as its sodium salt is formed, with some effervescence. Stir until a clear solution is obtained.
-
Causality: The base deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt. This ensures the amino acid is fully dissolved and that the amine group is in its free, nucleophilic form (R-NH₂).
-
Step 2: Acetylation Reaction
-
Cool the solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential.
-
Add 3.65 mL (3.95 g, 38.7 mmol, 1.6 eq.) of acetic anhydride dropwise to the cold, stirring solution over 15-20 minutes.
-
Causality: The reaction is exothermic. Slow, dropwise addition at low temperatures is critical to control the reaction rate, prevent excessive heat generation, and minimize the hydrolysis of acetic anhydride.
-
Step 3: Reaction Completion
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
Causality: This two-stage stirring process ensures the reaction proceeds to completion.
-
Step 4: Product Precipitation (Workup)
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 4-5 mL) dropwise to acidify the solution to pH 2-3. Monitor the pH with pH paper or a calibrated pH meter. A white precipitate of the product will form.
-
Causality: Acidification protonates the sodium carboxylate of the product to the free carboxylic acid. The N-acetylated amino acid is significantly less soluble in acidic water than its salt form, causing it to precipitate out of the solution.
-
Step 5: Isolation and Drying
-
Let the slurry stand in the ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 50-60 °C.
Data Presentation and Expected Results
| Parameter | Value | Notes |
| Starting Material | 5.0 g (23.8 mmol) | (R)-2-amino-3-(4-nitrophenyl)propanoic acid |
| Acetylating Agent | 3.65 mL (1.6 eq.) | Acetic Anhydride |
| Base | 4.0 g (2.0 eq.) | Sodium Bicarbonate |
| Solvent | 100 mL | Deionized Water |
| Reaction Temperature | 0 °C to Room Temp. | Controlled addition is key. |
| Reaction Time | 3 hours | |
| Theoretical Yield | 6.0 g | Based on M.W. of 252.22 g/mol |
| Expected Yield | ~5.1 - 5.7 g (85-95%) | Yields may vary based on technique. |
| Appearance | White to off-white solid |
Experimental Workflow Visualization
Caption: High-level workflow for the N-acetylation protocol.
Purification and Characterization
For most applications, the product isolated by this procedure is of high purity. If further purification is required:
-
Recrystallization: The crude product can be recrystallized from a hot water/ethanol mixture. Dissolve the solid in a minimal amount of boiling ethanol and add hot water dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
The identity and purity of the final compound, N-acetyl-(R)-2-amino-3-(4-nitrophenyl)propanoic acid, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
¹H NMR: Confirm the presence of the acetyl methyl group (a singlet around δ 2.0 ppm) and the amide N-H proton, along with the characteristic aromatic and aliphatic protons of the parent amino acid.
-
FT-IR: Look for the appearance of a strong amide C=O stretch (approx. 1650 cm⁻¹) and the N-H stretch (approx. 3300 cm⁻¹), and the disappearance of the primary amine N-H stretches.
-
Mass Spectrometry: Confirm the molecular weight of the product (M.W. = 252.22).
References
-
AK Lectures. Acylation and Esterification of Amino Acids. [Link]
-
Quora. What safety precautions should you take when working with acetic anhydride?. [Link]
-
Lab Alley. SAFETY DATA SHEET - Acetic Anhydride. [Link]
-
Frontiers in Chemistry. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]
-
IsoLab, University of Washington. Acetic Anhydride Safety. [Link]
-
YouTube. Acylation of an amine using acetic anhydride. [Link]
-
PubMed. Purification and Properties of acetyl-CoA:L-glutamate N-acetyltransferase From Human Liver. [Link]
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
PubMed Central. Isolation of Acetylated and Unmodified Protein N-Terminal Peptides. [Link]
-
YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [Link]
- Google Patents. Process for producing N-phthaloyl-p-nitro-L-phenylalanine.
-
PubMed Central. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. [Link]
-
PrepChem.com. Synthesis of p-nitrophenylalanine. [Link]
-
University of Massachusetts Chan Medical School. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
-
MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 6. media.laballey.com [media.laballey.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid as a Substrate in Enzymatic Reactions
Introduction: Unveiling the Potential of a Chromogenic Substrate
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of the amino acid phenylalanine, is a specialized substrate with significant potential in enzymology and high-throughput screening. Its unique structure, incorporating an N-acetyl group and a para-nitrophenyl (pNP) moiety, positions it as a valuable tool for the characterization and quantification of specific hydrolases, particularly amidases. The presence of the nitro group on the phenyl ring imparts chromogenic properties to the reaction products, facilitating continuous and sensitive monitoring of enzymatic activity through spectrophotometry.
This guide provides a comprehensive overview of the scientific principles and practical protocols for utilizing this compound in enzymatic assays. It is designed for researchers, scientists, and drug development professionals seeking to leverage this substrate for enzyme characterization, inhibitor screening, and kinetic studies.
Scientific Foundation: The Enzymatic Hydrolysis of an Amide Bond
The core utility of this compound lies in its susceptibility to enzymatic hydrolysis at the amide linkage. This reaction is primarily catalyzed by a class of enzymes known as amidases (or acylamidases), which belong to the hydrolase family (EC 3.5.1.4).[1] These enzymes are ubiquitous in nature and play crucial roles in various metabolic pathways, including the metabolism of amino acids and xenobiotics.[1]
The enzymatic reaction proceeds as follows:
This compound + H₂O ---(Amidase)---> (R)-2-Amino-3-(4-nitrophenyl)propanoic acid + Acetic Acid
While this reaction itself does not yield a chromogenic product, the structural similarity of this substrate to other N-acyl-p-nitrophenylalanine derivatives suggests its potential use in coupled enzyme assays or as a substrate for enzymes with broader specificity, such as certain proteases or acylases that might cleave the amide bond and, in a modified version of the substrate (e.g., an ester), could release a chromogenic product. For the purpose of these notes, we will focus on the direct hydrolysis of the acetamido group by an amidase.
The specificity of certain amidases for the (R)-enantiomer makes this substrate particularly useful for stereoselectivity studies and for the resolution of racemic mixtures, a critical process in pharmaceutical development.
Visualizing the Enzymatic Reaction and Experimental Workflow
To elucidate the process, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow for enzyme activity determination.
Caption: Enzymatic hydrolysis of the substrate.
Caption: General workflow for an enzymatic assay.
Application Note 1: Screening for Novel Amidase Activity
Objective: To identify novel amidases capable of hydrolyzing this compound from biological samples (e.g., microbial cultures, tissue homogenates).
Principle: The enzymatic hydrolysis of the substrate yields (R)-2-Amino-3-(4-nitrophenyl)propanoic acid and acetic acid. The disappearance of the substrate or the appearance of the amino-product can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Screening Assay
1. Materials and Reagents:
-
This compound: Prepare a 100 mM stock solution in DMSO.
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5. Rationale: This pH is a common starting point for many amidases, but should be optimized for the specific enzyme source.
-
Enzyme Source: Cell lysate, purified enzyme, or culture supernatant.
-
Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA). Rationale: To stop the enzymatic reaction at specific time points by denaturing the enzyme.
-
HPLC System: With a C18 reverse-phase column and a UV detector.
2. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
88 µL of Assay Buffer
-
2 µL of the enzyme sample
-
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Add 10 µL of a 10 mM working solution of the substrate (diluted from the 100 mM stock in Assay Buffer) to initiate the reaction. The final substrate concentration will be 1 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 10 µL of Quenching Solution.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the substrate and product.
-
Monitor the elution profile at a wavelength where both substrate and product have significant absorbance (e.g., 280 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of (R)-2-Amino-3-(4-nitrophenyl)propanoic acid.
-
3. Data Interpretation:
An increase in the peak corresponding to (R)-2-Amino-3-(4-nitrophenyl)propanoic acid and a concomitant decrease in the substrate peak indicate the presence of amidase activity.
Application Note 2: Kinetic Characterization of a Purified Amidase
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a purified amidase using this compound as the substrate.
Principle: By measuring the initial reaction velocity (V₀) at various substrate concentrations, a saturation curve can be generated. Fitting this data to the Michaelis-Menten equation allows for the determination of Kₘ (the substrate concentration at half-maximal velocity, indicating substrate affinity) and Vₘₐₓ (the maximum reaction velocity).
Protocol: Continuous vs. End-Point Assay Considerations
For this substrate, a continuous spectrophotometric assay is not directly feasible as neither the substrate nor the products are distinctly chromogenic in the visible range upon cleavage of the acetamido bond. Therefore, an end-point assay at multiple time points to ensure initial velocity conditions or a coupled enzyme assay would be necessary for kinetic analysis. The HPLC-based method described above is a reliable, albeit lower-throughput, option.
1. Materials and Reagents:
-
Same as in Application Note 1, with the addition of a purified enzyme preparation of known concentration.
2. Assay Procedure:
-
Substrate Dilutions: Prepare a series of substrate concentrations in the Assay Buffer, typically ranging from 0.1 × Kₘ to 10 × Kₘ. If Kₘ is unknown, a broad range from low micromolar to millimolar should be tested.
-
Reaction Setup: For each substrate concentration, set up multiple reactions.
-
Time Course: At regular intervals (e.g., 2, 5, 10, 15, and 20 minutes), stop one reaction for each concentration by adding the Quenching Solution. Rationale: This is crucial to ensure that the reaction rate is measured in the initial linear phase.
-
HPLC Analysis: Analyze all quenched samples by HPLC as described previously.
-
Data Analysis:
-
For each substrate concentration, plot the product concentration versus time. The slope of the initial linear portion of this curve represents the initial velocity (V₀).
-
Plot V₀ versus the substrate concentration.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
3. Quantitative Data Summary:
| Parameter | Description | Typical Range (for related substrates) |
| Kₘ (mM) | Michaelis constant; reflects the affinity of the enzyme for the substrate. | 0.1 - 5 mM |
| Vₘₐₓ (µmol/min/mg) | Maximum reaction velocity at saturating substrate concentration. | Enzyme-dependent |
| k꜀ₐₜ (s⁻¹) | Catalytic constant or turnover number (Vₘₐₓ / [E]t). | Enzyme-dependent |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Catalytic efficiency of the enzyme. | > 10⁴ is considered efficient |
Note: The "Typical Range" is provided as a general guideline based on literature values for amidases acting on similar N-acetylated amino acid derivatives and should be experimentally determined for the specific enzyme and substrate.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your results, incorporate the following controls into your experimental design:
-
No-Enzyme Control: A reaction mixture containing the substrate but no enzyme. This control should show no product formation and accounts for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: A reaction mixture containing the enzyme but no substrate. This control ensures that there are no interfering compounds in the enzyme preparation that co-elute with the product on HPLC.
-
Positive Control: If available, a known amidase that is active on a similar substrate can be used to validate the assay setup.
-
Linearity of Detection: A standard curve of the product should be generated to ensure that the HPLC detection method is linear in the concentration range of the experiment.
Field-Proven Insights and Troubleshooting
-
Substrate Solubility: this compound may have limited solubility in aqueous buffers. The use of a small percentage of a co-solvent like DMSO (typically <5% v/v) in the final reaction mixture can improve solubility. However, the effect of the co-solvent on enzyme activity must be evaluated.
-
Enzyme Inhibition: At high concentrations, the substrate or product may cause inhibition. A full kinetic analysis, including plotting the data on a Lineweaver-Burk plot, can help identify potential substrate inhibition.
-
pH Optimum: The optimal pH for amidase activity can vary significantly. It is recommended to perform the assay over a range of pH values to determine the optimal conditions for your enzyme.
-
Coupled Enzyme Assays: For higher throughput, consider developing a coupled spectrophotometric assay. For example, the production of the amino product could be coupled to a reaction that results in a color change, such as the use of L-amino acid oxidase which produces hydrogen peroxide that can be detected with a peroxidase and a suitable chromogen.
Conclusion
This compound is a promising substrate for the study of amidases and other hydrolases with relevant specificities. Its utility in stereoselectivity studies further enhances its value in drug discovery and biotechnology. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively integrate this substrate into their experimental workflows. As with any enzymatic assay, careful optimization of reaction conditions is paramount to achieving accurate and reproducible results.
References
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Available at: [Link]
-
PubChem. (n.d.). N-Acetyl-dl-phenylalanine p-nitrophenyl ester. Available at: [Link]
-
PubMed. (n.d.). The human and mammalian N-acetylmuramyl-L-alanine amidase: distribution, action on different bacterial peptidoglycans, and comparison with the human lysozyme activities. Available at: [Link]
-
ResearchGate. (2019). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Available at: [Link]
-
ResearchGate. (n.d.). Titration of penicillin G acylase with p -nitrophenyl glyoxal. The... Available at: [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Available at: [Link]
-
Wikipedia. (n.d.). Amidase. Available at: [Link]
-
ResearchGate. (2009). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Available at: [Link]
-
University of Nottingham. (n.d.). Structure, Processing and Catalytic Action of Penicillin Acylase. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Available at: [Link]
Sources
Application Notes and Protocols for the Derivatization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Introduction
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is a chiral compound of interest in pharmaceutical and metabolic studies. Its structure, featuring a carboxylic acid, a nitroaromatic group, and a stereocenter, presents unique challenges and opportunities for analytical quantification. Direct analysis of this compound can be hampered by poor chromatographic retention, low UV absorbance, lack of native fluorescence, and insufficient ionization efficiency in mass spectrometry. Chemical derivatization offers a robust strategy to overcome these limitations by modifying the analyte to enhance its physicochemical properties for specific analytical platforms.
This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. We will explore strategies targeting the carboxylic acid and nitro group to improve detection by High-Performance Liquid Chromatography (HPLC) with UV-Visible, Fluorescence, and Mass Spectrometric (MS) detection. The rationale behind the choice of derivatizing agents and reaction conditions is discussed to provide a framework for methodological adaptation and troubleshooting.
Analytical Challenges and Derivatization Strategy
The primary analytical challenges associated with this compound are:
-
Chirality: Separation and quantification of the (R)-enantiomer from its (S)-counterpart are often crucial.
-
Detection Sensitivity: The native chromophore may not provide sufficient sensitivity for trace-level analysis. The compound is not naturally fluorescent.
-
Ionization Efficiency: The carboxylic acid can be readily ionized in negative mode ESI-MS, but derivatization can improve sensitivity and chromatographic behavior. The neutral nitro group does not ionize efficiently.[1]
-
Chromatographic Performance: The polarity of the carboxylic acid can lead to poor peak shape and retention on reversed-phase HPLC columns.
Our derivatization strategy will focus on two main approaches:
-
Esterification of the Carboxylic Acid: This is a common method to decrease polarity, improve chromatographic behavior, and introduce a UV-absorbing or fluorescent tag.[2]
-
Reduction of the Nitro Group: Converting the nitro group to an amine allows for the introduction of highly ionizable or fluorescent tags, significantly enhancing LC-MS and fluorescence detection sensitivity.[1]
The following diagram illustrates the strategic decision-making process for selecting a derivatization pathway based on the desired analytical outcome.
Caption: Decision workflow for derivatization of the target analyte.
Protocol 1: Esterification with PFB-Br for Enhanced HPLC-UV and LC-MS (NICI) Detection
Pentafluorobenzyl bromide (PFB-Br) is a versatile reagent that reacts with carboxylic acids to form PFB esters.[3] These derivatives are highly sensitive to electron capture detection (ECD) in gas chromatography and also exhibit strong UV absorbance. For LC-MS, the pentafluorobenzyl group enhances negative-ion chemical ionization (NICI) or electrospray ionization (ESI) in negative mode.
Causality and Experimental Choices
-
Reagent: PFB-Br is chosen for its high reactivity towards carboxylic acids under mild conditions. The resulting PFB ester is stable and provides a strong UV signal.[3]
-
Catalyst: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid, facilitating the nucleophilic attack on PFB-Br without competing with the derivatization reaction.[4]
-
Solvent: A polar aprotic solvent like acetonitrile is ideal as it dissolves the reactants and does not interfere with the reaction.
-
Temperature: A moderate temperature of 60°C is sufficient to drive the reaction to completion in a reasonable timeframe without causing degradation of the analyte.
The derivatization reaction proceeds as follows:
Caption: Workflow for PFB-Br derivatization.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Prepare a 5% (v/v) solution of PFB-Br in acetonitrile.
-
Prepare a 2% (v/v) solution of DIPEA in acetonitrile.
-
-
Derivatization Reaction:
-
In a 1.5 mL autosampler vial, add 100 µL of the analyte solution.
-
Add 50 µL of the DIPEA solution and vortex briefly.
-
Add 100 µL of the PFB-Br solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block at 60°C for 30 minutes.
-
-
Sample Work-up:
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to a clean autosampler vial for analysis.
-
Expected Analytical Outcome
| Parameter | Before Derivatization | After PFB-Br Derivatization |
| Polarity | High | Low |
| Retention on C18 | Early eluting | Increased retention |
| UV λmax | ~270 nm | ~260-270 nm (with increased molar absorptivity) |
| LC-MS (neg mode) | [M-H]⁻ | [M-H]⁻, with enhanced sensitivity |
Protocol 2: Fluorescent Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) for HPLC-FLD
For trace-level quantification, fluorescence detection offers superior sensitivity compared to UV detection.[5] Derivatization with a fluorescent tag, such as a coumarin derivative, is an effective strategy. 4-Bromomethyl-7-methoxycoumarin reacts with the carboxylic acid to form a highly fluorescent ester.
Causality and Experimental Choices
-
Reagent: Br-Mmc is selected due to its high reactivity and the intense fluorescence of its derivatives.
-
Catalyst: A crown ether, such as 18-Crown-6, is used as a phase-transfer catalyst in conjunction with a base like potassium carbonate. The crown ether complexes the potassium ion, increasing the nucleophilicity of the carboxylate anion.[2]
-
Solvent: Acetonitrile is a suitable solvent for this reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Prepare a 1 mg/mL solution of 4-Bromomethyl-7-methoxycoumarin in acetonitrile.
-
Prepare a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Add a small amount (spatula tip) of anhydrous potassium carbonate to the reaction vial.
-
-
Derivatization Reaction:
-
In a 2 mL vial, add 100 µL of the analyte solution.
-
Add 20 µL of the 18-Crown-6 solution.
-
Add 100 µL of the Br-Mmc solution.
-
Add approximately 2-3 mg of anhydrous potassium carbonate.
-
Cap the vial, vortex, and heat at 70°C for 45 minutes.
-
-
Sample Work-up:
-
Cool the vial to room temperature.
-
Filter the solution to remove the potassium carbonate.
-
Dilute an aliquot of the reaction mixture with the mobile phase for HPLC-FLD analysis.
-
Expected Analytical Outcome
| Parameter | Before Derivatization | After Br-Mmc Derivatization |
| Fluorescence | None | Strong Fluorescence |
| Ex/Em Wavelengths | N/A | ~325 nm / ~395 nm |
| Sensitivity | Low (UV) | Very High (FLD) |
Protocol 3: Nitro Group Reduction and Derivatization for Enhanced LC-MS/MS
For ultimate sensitivity in LC-MS, converting the neutral nitro group into a readily ionizable amine is a powerful strategy.[1] This two-step process involves the reduction of the nitro group to an amine, followed by reaction with an amine-reactive tagging reagent.
Causality and Experimental Choices
-
Reduction: A mild reducing agent like sodium dithionite or catalytic hydrogenation is used to selectively reduce the nitro group to an amine without affecting other functional groups.
-
Derivatization: The newly formed aromatic amine can be derivatized with reagents like dansyl chloride to introduce a permanently charged or highly ionizable moiety, which significantly enhances ESI-MS response in positive ion mode.
The two-step workflow is depicted below:
Caption: Two-step derivatization via nitro group reduction.
Step-by-Step Protocol
Part A: Nitro Group Reduction
-
Dissolve 1 mg of the analyte in 1 mL of a 1:1 mixture of methanol and 0.1 M sodium bicarbonate buffer.
-
Add a 5-fold molar excess of sodium dithionite.
-
Stir the reaction at room temperature for 1 hour.
-
The completion of the reaction can be monitored by the disappearance of the starting material using TLC or a rapid LC-UV injection.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract the amino-intermediate with ethyl acetate.
-
Evaporate the ethyl acetate to dryness.
Part B: Dansylation of the Amine Intermediate
-
Reconstitute the dried amine intermediate in 100 µL of acetone.
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Vortex and heat at 50°C for 30 minutes in the dark.
-
Evaporate the solvent and reconstitute in the mobile phase for LC-MS analysis.
Expected Analytical Outcome
| Parameter | Before Derivatization | After Reduction & Dansylation |
| Analyzed Moiety | Intact Molecule | Dansylated Amine Derivative |
| LC-MS Ion Mode | Negative (for COOH) | Positive (for dansyl group) |
| Ionization Efficiency | Moderate | Very High |
| Sensitivity | Moderate | Excellent (sub-ppm levels achievable)[6] |
Considerations for Chiral Analysis
The protocols described above derivatize the molecule at sites other than the chiral center, meaning they are suitable for use with a chiral stationary phase (direct chiral separation). For indirect chiral separation on a standard achiral column, a chiral derivatizing agent (CDA) must be used.[7][8] Reagents like (S)-(+)-2-methoxy-2-trifluoromethylphenylacetic acid (Mosher's acid chloride) or Marfey's reagent can be reacted with the amino group (after nitro reduction) to form diastereomers that can be separated on a C18 column.[9]
Conclusion
The derivatization of this compound is a critical step for enabling sensitive and robust analytical quantification. By targeting the carboxylic acid or the nitro group, significant enhancements in chromatographic performance and detector response for HPLC-UV, HPLC-FLD, and LC-MS can be achieved. The choice of the derivatization strategy should be guided by the specific analytical requirements, such as the desired level of sensitivity and the available instrumentation. The protocols provided herein offer a validated starting point for method development, with the underlying chemical principles explained to allow for logical optimization and troubleshooting.
References
-
Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, [Link][5]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, [Link][1]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate, [Link][1]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing). Royal Society of Chemistry, [Link][6]
-
Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, [Link][10]
-
An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed, [Link][11]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH), [Link][12]
-
Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate, [Link][13]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography, [Link][14]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate, [Link][15]
-
Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed, [Link][16]
-
Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography, [18]
-
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. National Institutes of Health (NIH), [Link][19]
-
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI, [Link][20]
-
Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent, [Link][21]
-
LC-MS/MS chromatograms for the determination of p-nitrophenol. ResearchGate, [Link][22]
-
Improved procedure for preparation of pentafluorobenzyl derivatives of carboxylic acids for analysis by gas chromatography with electron-capture detection. ElectronicsAndBooks, [Link][23]
-
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. National Institutes of Health (NIH), [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. academic.oup.com [academic.oup.com]
- 11. An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrophenols, LC/MS [wln.nl]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. electronicsandbooks.com [electronicsandbooks.com]
Unlocking Cellular Insights: A Guide to Incorporating (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid into Advanced Molecular Probes
Introduction: The Strategic Advantage of a Nitro-Functionalized Amino Acid
In the intricate landscape of molecular probe design, the deliberate choice of each building block is paramount to achieving high sensitivity, specificity, and functionality. (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of the non-canonical amino acid L-4-nitrophenylalanine (pNO₂-Phe), stands out as a uniquely versatile component for researchers, scientists, and drug development professionals.[1] Its strategic utility stems from the electron-withdrawing nature of the para-nitro group on the phenyl ring, which imparts distinct physicochemical properties that can be harnessed for sophisticated biological applications.[2]
This application note provides an in-depth guide to the incorporation of this valuable amino acid into peptide-based molecular probes. We will move beyond a simple recitation of steps to explain the underlying principles and causal relationships behind the experimental design, ensuring a robust and reproducible methodology. The core applications highlighted herein focus on its role as an efficient fluorescence quencher in Förster Resonance Energy Transfer (FRET)-based enzyme assays and as a tool for creating probes for cellular imaging.[3][4]
Key Physicochemical Properties and Applications of L-4-Nitrophenylalanine:
| Property | Conferred Advantage | Primary Applications |
| Chromophoric Nitro Group | Acts as an efficient acceptor/quencher for various fluorophores.[2][5] | FRET-based enzyme activity assays, biosensors.[2] |
| Minimal Steric Hindrance | Can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols without significant disruption of peptide secondary structure. | Development of specific substrates for proteases, kinases, and other enzymes. |
| Environmental Sensitivity | The nitro group can serve as an infrared (IR) probe to monitor conformational changes and environmental interactions within a peptide. | High-resolution studies of peptide structure-function relationships. |
| Chemical Handle | The nitro group can be chemically reduced to an amine, providing a site for subsequent orthogonal bioconjugation.[6][7] | Development of multifunctional probes and targeted drug delivery systems. |
PART 1: Synthesis of a FRET-Based Protease Substrate
The most prominent application of incorporating L-4-nitrophenylalanine is in the creation of fluorescence-quenched probes for measuring enzyme activity.[5] In these probes, the L-4-nitrophenylalanine residue acts as the quencher for a fluorescent dye placed elsewhere in the peptide sequence. The intact peptide exhibits minimal fluorescence due to FRET.[8][9] Upon enzymatic cleavage of a specific recognition sequence within the peptide, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[5]
Below is a detailed protocol for the synthesis of a model FRET-based substrate for a generic protease, incorporating L-4-nitrophenylalanine.
Workflow for Probe Synthesis and Application
Caption: Workflow for the synthesis and application of a FRET-based peptide probe.
Protocol 1: Solid-Phase Synthesis of a Fluorogenic Protease Substrate
This protocol outlines the manual synthesis of a model peptide: (5-FAM)-Ala-Pro-Arg-Glu-Val-(pNO₂-Phe)-Lys-NH₂ . In this design, 5-Carboxyfluorescein (5-FAM) is the fluorophore and L-4-nitrophenylalanine (pNO₂-Phe) is the quencher. The sequence is a hypothetical substrate for a serine protease.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-L-4-nitrophenylalanine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Fluorophore: 5(6)-Carboxyfluorescein (5-FAM)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker/rocker
-
Preparative Reverse-Phase HPLC system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Step-by-Step Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in the synthesis vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[10]
-
Drain the DMF.
-
-
Fmoc-Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add fresh 20% piperidine in DMF and agitate for 15 minutes.[11][12]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.
-
Amino Acid Activation & Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Vortex for 1-2 minutes to pre-activate.[13] Immediately add this solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by colorless beads, signifies a free secondary amine is absent). If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-L-4-nitrophenylalanine:
-
Follow the standard coupling cycle (Step 2) using Fmoc-L-pNO₂-Phe-OH. Due to its structure, it generally couples with high efficiency using standard reagents like HBTU.
-
-
N-terminal Fluorescein Labeling:
-
After the final amino acid (Alanine) is coupled and its Fmoc group is removed, wash the resin extensively with DMF.
-
In a separate vial, pre-activate 5(6)-Carboxyfluorescein (1.5 eq.) with HBTU (1.45 eq.) and DIPEA (3 eq.) in DMF.
-
Add the activated fluorophore solution to the resin and react for 4-6 hours or overnight in the dark.
-
Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the pure product.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy powder.
-
PART 2: Application in an Enzymatic Assay
Once synthesized and purified, the FRET probe can be used to measure the activity of its target protease in a continuous, real-time assay.
Mechanism of FRET-Based Detection
Caption: FRET mechanism in a protease assay.
Protocol 2: In Vitro Protease Activity Assay
Materials:
-
Purified FRET peptide substrate (e.g., 1 mM stock in DMSO)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific enzyme)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the peptide substrate stock solution to a working concentration (e.g., 10 µM) in the assay buffer.
-
Prepare serial dilutions of the protease in the assay buffer.
-
-
Set up the Assay:
-
In the 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted protease solutions to the appropriate wells. Include a "no enzyme" control well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the working substrate solution to all wells to initiate the reaction. The final substrate concentration will be 2.5 µM in a 100 µL final volume.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 minutes).
-
Set the excitation and emission wavelengths appropriate for the fluorophore (for 5-FAM, λex ≈ 494 nm, λem ≈ 518 nm).[4]
-
-
Data Analysis:
-
For each enzyme concentration, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the initial slope of this curve.
-
Plot V₀ versus enzyme concentration to confirm a linear relationship.
-
To determine kinetic parameters like Kₘ and kcat, vary the substrate concentration while keeping the enzyme concentration constant.
-
PART 3: Application in Cellular Imaging
Fluorescently-quenched probes can also be adapted for imaging enzyme activity within living cells.[6] This requires the probe to be cell-permeable. Often, this is achieved by attaching a cell-penetrating peptide (CPP) sequence or by leveraging the inherent properties of the probe itself.[1]
Protocol 3: Live-Cell Imaging of Protease Activity
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell-permeable FRET probe
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Inducer of protease activity (e.g., a compound that triggers apoptosis to activate caspases)
-
Fluorescence microscope with live-cell imaging capabilities (confocal is recommended)
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Plate the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
-
Induction of Enzyme Activity (if necessary):
-
Treat the cells with the specific inducer for the desired time to activate the target protease. Include an untreated control group.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed imaging buffer.
-
Add the cell-permeable FRET probe diluted in imaging buffer to the cells (e.g., at a final concentration of 1-5 µM).
-
Incubate at 37°C for 30-60 minutes to allow for cellular uptake.
-
-
Imaging:
-
Wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular probe.
-
Acquire images using the fluorescence microscope. Use the appropriate filter sets for the fluorophore.
-
Capture images at different time points to monitor the increase in fluorescence, which corresponds to enzymatic activity.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the cells over time using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence signal in treated versus untreated cells to assess the level of protease activation.
-
Conclusion and Future Perspectives
The incorporation of this compound into peptide backbones is a powerful strategy for developing sophisticated molecular probes. Its reliability as a fluorescence quencher makes it a cornerstone of FRET-based assay design for high-throughput screening and detailed kinetic studies. Furthermore, its application in cell-based imaging opens avenues for visualizing enzymatic processes in their native biological context. The protocols detailed herein provide a validated framework for the synthesis and application of these versatile tools, empowering researchers to probe the complex machinery of life with greater precision.
References
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Scientific Potential: The Applications of Boc-4-Nitro-L-Phenylalanine in Research. (2024). Available from: [Link]
-
Galian, R. E., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. ChemPhysChem, 13(18), 4253-4261. Available from: [Link]
-
Biancalana, M., et al. (2009). Solid Phase Synthesis of Dual Labeled Peptides: Development of Cell Permeable Calpain Specific Substrates. PLoS ONE, 4(9), e7128. Available from: [Link]
-
SB-PEPTIDE. Peptide fluorescent labeling. Available from: [Link]
-
Wikipedia. Förster resonance energy transfer. Available from: [Link]
-
Schmuck, C., et al. (2020). Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry, 16, 2998-3011. Available from: [Link]
-
Merck Millipore. Peptide Labeling. Available from: [Link]
-
Bio-Synthesis Inc. Fluorescent Dyes Quencher Pair. (2008). Available from: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Guo, Z., et al. (2020). Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews, 49(15), 5182-5212. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
Sources
- 1. Solid Phase Synthesis of Dual Labeled Peptides: Development of Cell Permeable Calpain Specific Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 9. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enzyme Kinetics: Protocols and Best Practices
This guide provides a comprehensive overview of the principles and practices involved in studying the kinetics of enzyme-catalyzed reactions. It is intended for researchers, scientists, and drug development professionals who seek to design, execute, and interpret enzyme kinetics experiments with a high degree of scientific rigor. We will move beyond simple step-by-step instructions to explore the underlying rationale for experimental design choices, ensuring that the data generated is both accurate and meaningful.
The Scientific Imperative of Enzyme Kinetics
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[1][2] By measuring these rates under various conditions, we can gain profound insights into an enzyme's catalytic mechanism, its role in metabolic pathways, how its activity is regulated, and how it might be targeted by drugs or other modifiers.[1] The core of these studies often revolves around determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are fundamental to understanding an enzyme's efficiency and its affinity for its substrate.[2][3][4][5]
Theoretical Framework: The Michaelis-Menten Model
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), Vmax, and Km.[2][4][6]
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4][5] At this point, the reaction rate is limited by the speed at which the enzyme can process the substrate.[5]
-
Km (Michaelis Constant): Km is the substrate concentration at which the reaction rate is half of Vmax.[1][4][5] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[4][5]
-
kcat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as Vmax / [E]T, where [E]T is the total enzyme concentration.
-
Catalytic Efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the efficiency of different enzymes or the utilization of different substrates by the same enzyme.
Caption: The Michaelis-Menten model of enzyme catalysis.
Experimental Design: Laying the Foundation for Quality Data
A well-designed experiment is crucial for obtaining reliable kinetic data. Several factors must be carefully controlled.[2]
Buffer Conditions, pH, and Temperature
Enzymes are highly sensitive to their environment. The pH, ionic strength, and temperature of the assay buffer must be kept constant throughout the experiment.[2][7] The optimal conditions for enzyme activity should be determined empirically or from existing literature.
Enzyme and Substrate Concentrations
-
Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rate is linear over the measurement period.[7] It's a good practice to perform a time course experiment with different enzyme concentrations to determine the optimal amount to use.[7]
-
Substrate Concentration: To determine Km and Vmax, the substrate concentration should be varied over a wide range, typically from 0.2 to 5 times the estimated Km.[7] If the Km is unknown, a broad range of substrate concentrations should be tested initially.
The Importance of Initial Velocity
Most enzyme kinetic studies focus on measuring the initial rate (v₀) of the reaction.[1] This is the rate at the very beginning of the reaction when the substrate concentration is essentially unchanged, and there is negligible product formation, which could cause product inhibition.[7] It is crucial to ensure that less than 10% of the substrate is consumed during the measurement period to maintain these initial velocity conditions.[7]
Assay Methodologies: Choosing the Right Tool
Enzyme assays can be broadly categorized as continuous or discontinuous.[8][9]
| Assay Type | Description | Advantages | Disadvantages |
| Continuous | The reaction progress is monitored in real-time.[8][10] | Convenient, provides a complete reaction course, less prone to error.[9] | Requires a detectable signal change during the reaction; may not be suitable for all enzymes. |
| Discontinuous | The reaction is stopped at specific time points, and the amount of product formed or substrate consumed is measured.[8][10] | Applicable to reactions with no real-time signal change; allows for the use of highly sensitive analytical techniques.[10] | More laborious, higher risk of error due to multiple handling steps.[9] |
Continuous Assays
These are often preferred due to their convenience and the wealth of data they provide from a single experiment.
-
Spectrophotometric Assays: These are the most common type of continuous assay.[11][12] They rely on a change in the absorbance of light between the reactants and products.[8][11] A classic example is the measurement of NADH production or consumption, which absorbs light at 340 nm.[8][13]
-
Fluorometric Assays: These assays measure a change in fluorescence during the reaction.[3][8] They are generally more sensitive than spectrophotometric assays.
-
Calorimetric Assays: Isothermal titration calorimetry (ITC) can be used to measure the heat released or absorbed during an enzymatic reaction, providing a direct measure of the reaction rate.[14]
Discontinuous Assays
These are necessary when a continuous signal change is not available.
-
Radiometric Assays: These highly sensitive assays use a radiolabeled substrate, and the incorporation of radioactivity into the product is measured over time.[3][9]
-
Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the substrate and product at different time points, allowing for their quantification.[3][9]
Detailed Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Malate Dehydrogenase
This protocol details the determination of kinetic parameters for Malate Dehydrogenase (MDH), which catalyzes the conversion of oxaloacetate (OAA) to malate with the concurrent oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[15]
Materials:
-
Purified Malate Dehydrogenase (MDH) enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5) at room temperature[15]
-
Oxaloacetate (OAA) stock solution (on ice)
-
NADH stock solution (on ice)[15]
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Reagent Preparation: Prepare a range of OAA dilutions in the assay buffer. The final concentrations in the cuvette should span a range appropriate for the expected Km.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).
-
Assay Cocktail: In a cuvette, combine the assay buffer and a fixed, saturating concentration of NADH.[15]
-
Blank Measurement: Blank the spectrophotometer with the assay cocktail.
-
Initiate Reaction: Add a small, fixed volume of the diluted enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance over time (e.g., for 1-3 minutes).[15][16] The change in absorbance should be linear for at least the first 30 seconds.[15]
-
Vary Substrate Concentration: Repeat steps 3-5 for each different concentration of OAA.
-
Controls: Perform a control reaction without the enzyme to check for non-enzymatic degradation of NADH. Also, run a control without OAA to establish the baseline.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each OAA concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) to convert the rate of change of absorbance to the rate of change in concentration (the extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the OAA concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine Vmax and Km.[7][17]
-
Protocol 2: Discontinuous Radiometric Assay for a Kinase
This protocol is for a generic kinase that transfers a radioactive phosphate group from [γ-³²P]ATP to a peptide substrate.
Materials:
-
Purified Kinase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Peptide Substrate
-
[γ-³²P]ATP
-
Quenching Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes, each containing the assay buffer, a fixed concentration of the peptide substrate, and varying concentrations of [γ-³²P]ATP. Place the tubes in a temperature-controlled water bath.
-
Initiate Reactions: Start the reactions by adding a fixed amount of the kinase to each tube at staggered time intervals (e.g., every 15 seconds).
-
Stop Reactions: At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), stop the reaction in each tube by adding the quenching solution.
-
Separation: Spot a small aliquot of each quenched reaction onto a piece of phosphocellulose paper. The paper will bind the phosphorylated peptide, while the unreacted [γ-³²P]ATP will not bind as strongly.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove the unreacted [γ-³²P]ATP.
-
Quantification: Place each piece of paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of product formed using the specific activity of the [γ-³²P]ATP.
-
For each ATP concentration, plot the amount of product formed versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Plot v₀ versus the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Data Analysis: From Raw Data to Kinetic Parameters
While linear plots like the Lineweaver-Burk plot have been historically used, they can distort experimental errors.[18] Therefore, non-linear regression analysis of the initial rates versus substrate concentration is the preferred method for determining Km and Vmax.[7][19]
Alternatively, progress curve analysis can be employed. This method involves fitting the entire time course of the reaction to the integrated Michaelis-Menten equation.[20][21][22] This approach can be more efficient as it utilizes all the data from a single reaction, but it requires more complex mathematical modeling.[20][21]
Caption: A typical workflow for an enzyme kinetics experiment.
Troubleshooting and Ensuring Data Integrity
| Common Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear initial rates | Substrate depletion (>10% consumed), enzyme instability, product inhibition. | Reduce enzyme concentration, shorten assay time, check for enzyme stability under assay conditions.[7] |
| High background/blank rate | Substrate instability, buffer component interference. | Run a no-enzyme control to quantify the background rate and subtract it from the experimental data.[23] Check for interfering substances.[24] |
| Poor reproducibility | Pipetting errors, temperature fluctuations, improper reagent mixing. | Use calibrated pipettes, ensure consistent temperature control, mix reagents thoroughly.[24] |
| Data does not fit the Michaelis-Menten model | Allosteric regulation, substrate inhibition, presence of inhibitors. | Consider more complex kinetic models. Purify the enzyme further to remove potential inhibitors. |
Self-Validating Systems: To ensure the trustworthiness of your results, every protocol should incorporate self-validating measures:
-
Replicates: Perform all assays in at least triplicate to assess the variability of the data.
-
Controls: Always include a "no enzyme" and a "no substrate" control to account for non-enzymatic reactions or background signals.
-
Linearity Checks: Confirm that the reaction rate is linear with respect to enzyme concentration to ensure that the assay is in a suitable dynamic range.
By adhering to these detailed protocols and best practices, researchers can confidently generate high-quality enzyme kinetics data, paving the way for significant advancements in biochemistry and drug discovery.
References
-
Enzyme kinetics - Wikipedia. Available at: [Link]
-
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Available at: [Link]
-
Golicnik, M. (n.d.). Uses and misuses of progress curve analysis in enzyme kinetics. PMC - NIH. Available at: [Link]
-
Schnell, S. (2004, October 1). Studying Enzyme Kinetics by Means of Progress-Curve Analysis. Beilstein-Institut. Available at: [Link]
-
Duggleby, R. G. (1991). Experimental Designs for Estimating the Parameters of the Michaelis-Menten Equation From Progress Curves of Enzyme-Catalyzed Reactions. PubMed. Available at: [Link]
-
Orsi, B. A., & Tipton, K. F. (n.d.). Enzyme kinetic studies from progress curves. PMC - NIH. Available at: [Link]
-
Enzyme assay - Wikipedia. Available at: [Link]
-
Slideshare. (n.d.). Enzyme assay VII. Available at: [Link]
-
Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Available at: [Link]
-
TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Zorbozan, N. (2022, February 7). Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Available at: [Link]
-
Chan, K., & Twin, P. (n.d.). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. PMC - NIH. Available at: [Link]
-
Lakna. (2022, April 15). What is the Difference Between Continuous Assay and Stopped Assay. Available at: [Link]
-
Wilson, H. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Available at: [Link]
-
Duggleby, R. G. (2025, August 10). Progress-curve analysis in enzyme kinetics. Numerical solution of integrated rate equations. Available at: [Link]
-
Telen, D., et al. (2017, August 25). Kinetic modelling: an integrated approach to analyze enzyme activity assays. PMC - NIH. Available at: [Link]
-
Bezerra, G. A., et al. (2018, May 16). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available at: [Link]
-
Chemistry For Everyone. (2025, June 16). How To Determine Enzyme Kinetic Parameters?. YouTube. Available at: [Link]
-
Oxford Academic. (n.d.). Spectrophotometric assays. Available at: [Link]
-
Eisenthal, R., & Danson, M. J. (Eds.). (n.d.). Enzyme Assays A Practical Approach. Available at: [Link]
-
Sandiego University. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Available at: [Link]
-
Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. Available at: [Link]
-
ResearchGate. (n.d.). A-optimal experimental designs for Michaelis – Menten model. Available at: [Link]
-
NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Al-khazraji, A. A., & Al-shami, A. S. (2024, June 18). Educational activity of enzyme kinetics in an undergraduate biochemistry course. NIH. Available at: [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. MCAT Content. Available at: [Link]
-
Segel, I. H. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. Available at: [Link]
-
Michaelis–Menten kinetics - Wikipedia. Available at: [Link]
-
TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: [Link]
-
ResearchGate. (2016, September 3). Can somebody help me in troubleshooting in analysis of Enzyme kinetics parameters?. Available at: [Link]
-
Cornish-Bowden, A. (n.d.). Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. Available at: [Link]
-
Pearson. (n.d.). Enzyme Kinetics Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Harper's Illustrated Biochemistry (31st). (2025, December 29). Enzyme Kinetics & Reaction Rates. Available at: [Link]
-
PubMed. (2020). Rethinking enzyme kinetics: Designing and developing a biomolecular interactive tutorial (BIOMINT) learning tool for undergraduate students. Available at: [Link]
Sources
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. jackwestin.com [jackwestin.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme assay - Wikipedia [en.wikipedia.org]
- 9. Enzyme assay VII | PPTX [slideshare.net]
- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tainstruments.com [tainstruments.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. biorxiv.org [biorxiv.org]
- 18. youtube.com [youtube.com]
- 19. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beilstein-institut.de [beilstein-institut.de]
- 22. Enzyme kinetic studies from progress curves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme Assays A Practical Approach [campusstore.miamioh.edu]
- 24. docs.abcam.com [docs.abcam.com]
Scale-up synthesis of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid for research applications
Application Note & Protocol
Topic: A Scalable Chemoenzymatic Synthesis of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid for Research Applications
Abstract
This compound is a valuable chiral building block in pharmaceutical research and drug development, serving as a precursor for various complex molecules and non-canonical amino acids. Its synthesis requires precise control over stereochemistry, which presents a significant challenge for direct chemical methods, especially at scale. This application note details a robust and scalable chemoenzymatic strategy that begins with inexpensive racemic starting materials and employs an enzymatic kinetic resolution step to achieve high enantiopurity. The protocols provided are designed for researchers, chemists, and process development professionals, with a focus on the underlying scientific principles, practical execution, and methods for ensuring final product quality.
Strategic Overview: The Chemoenzymatic Approach
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. While methods like asymmetric synthesis using chiral catalysts exist, they often require expensive reagents and extensive optimization.[1][2] An alternative, highly efficient and scalable approach is chemoenzymatic synthesis, which combines traditional chemical transformations with highly selective biocatalytic steps.
For the production of the target (R)-isomer, we employ a strategy centered on the enzymatic kinetic resolution of a racemic N-acetyl amino acid. This method is a well-established industrial process for producing enantiopure amino acids.[3][4] The core advantages of this strategy are:
-
Cost-Effectiveness: It utilizes inexpensive racemic D,L-phenylalanine as the starting material.
-
High Selectivity: Aminoacylases exhibit exceptional enantioselectivity, leading to products with very high enantiomeric excess (ee).
-
Scalability: Enzymatic reactions are often performed in aqueous media under mild conditions (pH, temperature), making them amenable to large-scale reactors.[5]
-
Sustainability: Biocatalysis is a key component of green chemistry, reducing the need for harsh reagents and solvents.
The overall workflow is depicted below. It involves two chemical steps to prepare the substrate for the enzyme, followed by the key enzymatic resolution and subsequent product separation.
Figure 1: Overall chemoenzymatic synthesis workflow.
Protocol I: Synthesis of N-Acetyl-D,L-4-nitrophenylalanine
This section covers the chemical synthesis of the racemic substrate required for enzymatic resolution.
Step 1: Nitration of D,L-Phenylalanine
Principle: This reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, is added to the phenyl ring. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the electrophile. The reaction is performed at low temperatures to control the highly exothermic nature of the reaction and to minimize side-product formation.
Materials:
-
D,L-Phenylalanine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
Procedure:
-
Prepare a cooling bath of ice and salt, capable of maintaining a temperature between -5°C and 0°C.
-
In a thick-walled glass reactor equipped with mechanical stirring and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to below 0°C in the ice-salt bath.
-
Slowly add D,L-Phenylalanine to the cold, stirred sulfuric acid in small portions, ensuring the temperature does not rise above 5°C. Continue stirring until all the solid has dissolved.
-
Once a homogenous solution is achieved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Crucial: Maintain the internal reaction temperature at or below 0°C throughout the addition. This step is highly exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Prepare a separate vessel containing a large volume of crushed ice/water.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is also highly exothermic.
-
The pH of the resulting solution will be highly acidic. Slowly neutralize the solution by adding a concentrated NaOH solution. The product, D,L-4-nitrophenylalanine, will precipitate as the pH approaches its isoelectric point (around pH 5-6).
-
Filter the precipitated solid, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield D,L-4-nitrophenylalanine as a pale yellow solid.
Step 2: N-Acetylation of D,L-4-Nitrophenylalanine
Principle: The primary amine of the amino acid is acetylated using acetic anhydride. The reaction is typically run in a weakly basic aqueous solution to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
D,L-4-Nitrophenylalanine (from Step 2.1)
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Hydrochloric Acid (HCl) (e.g., 6M)
-
Ethyl Acetate
Procedure:
-
Dissolve D,L-4-nitrophenylalanine in an aqueous solution of sodium bicarbonate. Use a molar excess of base to ensure the amino acid remains in solution and to neutralize the forthcoming acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
With vigorous stirring, add acetic anhydride dropwise. Add it in portions, monitoring the pH and adding more base as needed to maintain a pH between 8 and 9.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Cool the solution again in an ice bath and acidify to pH 1-2 with cold HCl.
-
The N-acetylated product will precipitate out of the acidic solution. If it oils out, extraction with ethyl acetate may be necessary.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol II: Enzymatic Kinetic Resolution
Principle: This step leverages the high stereospecificity of the enzyme L-aminoacylase (E.C. 3.5.1.14), commonly derived from sources like Aspergillus oryzae.[4] The enzyme selectively catalyzes the hydrolysis of the amide bond in the N-acetyl-(S)-enantiomer, leaving the N-acetyl-(R)-enantiomer untouched. The resulting products—a free amino acid ((S)-4-nitrophenylalanine) and an N-acetylated amino acid (this compound)—have significantly different solubilities, especially at acidic pH, allowing for straightforward separation.
Figure 2: Principle of L-aminoacylase kinetic resolution.
Materials:
-
N-Acetyl-D,L-4-nitrophenylalanine (from Protocol I)
-
L-Aminoacylase (from Aspergillus oryzae, often immobilized)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) to adjust pH
-
Hydrochloric Acid (HCl) to adjust pH
-
Cobalt(II) chloride (CoCl₂) solution (optional, as a cofactor/activator for some acylases)
Procedure:
-
Prepare a buffered or aqueous solution of N-Acetyl-D,L-4-nitrophenylalanine. The concentration should be optimized based on substrate solubility and enzyme kinetics (a typical starting point is 0.1-0.2 M).
-
Adjust the pH of the solution to the enzyme's optimum, typically between 7.0 and 8.0, using LiOH or NaOH.
-
Warm the solution to the optimal temperature for the enzyme, usually around 37-50°C.
-
If required for the specific enzyme batch, add a catalytic amount of CoCl₂ solution.
-
Add the L-aminoacylase (either as a soluble powder or as an immobilized preparation). Immobilized enzymes are preferred for scale-up as they can be easily recovered and reused.[3][5]
-
Maintain the pH and temperature of the reaction. The hydrolysis of the (S)-enantiomer releases acetic acid, which will cause the pH to drop. Use a pH-stat or make periodic manual additions of a dilute base to maintain the optimal pH.
-
Monitor the reaction progress. The goal is to reach ~50% conversion, indicating complete hydrolysis of the (S)-isomer. This can be monitored by:
-
HPLC: Using a chiral column to track the disappearance of the N-acetyl-(S)-peak and the appearance of the free (S)-amino acid peak.
-
Titration: The amount of base consumed to maintain the pH is directly proportional to the extent of the reaction.
-
-
Once the reaction is complete (typically 12-24 hours), stop the reaction by either filtering off the immobilized enzyme or by denaturing a soluble enzyme (e.g., by heating or pH shift).
Protocol III: Product Isolation and Quality Control
Procedure:
-
After removing the enzyme, take the reaction mixture and cool it to room temperature.
-
Slowly acidify the solution to a pH of ~1.5 using concentrated HCl.
-
Upon acidification, the desired product, this compound, which is sparingly soluble in acidic water, will precipitate as a solid.
-
The byproduct, (S)-4-nitrophenylalanine, will remain in the aqueous solution as its hydrochloride salt.
-
Allow the mixture to stand in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the solid product and wash it thoroughly with cold, acidic water (pH ~2) to remove any trapped (S)-isomer.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the final product under vacuum.
Quality Control and Characterization
The identity, purity, and enantiomeric excess of the final product must be rigorously confirmed.
| Parameter | Method | Expected Result |
| Identity | ¹H & ¹³C NMR Spectroscopy | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Correct molecular ion peak corresponding to the molecular weight (252.22 g/mol ). | |
| Chemical Purity | Reverse-Phase HPLC | >98% purity. |
| Enantiomeric Purity | Chiral HPLC | >99% enantiomeric excess (ee). |
| Stereochemistry | Optical Rotation | Measurement of specific rotation ([α]D). The sign and magnitude should be compared to literature values for the pure (R)-isomer. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Nitration | Temperature too high, causing side reactions. | Ensure strict temperature control (<0°C). Check the quality and concentration of acids. |
| Incomplete Acetylation | Insufficient acetic anhydride or base; pH dropped too low. | Use a slight excess of acetic anhydride. Maintain pH >8 during the reaction. |
| Low/No Enzyme Activity | Suboptimal pH or temperature. Enzyme denaturation. Presence of inhibitors. | Calibrate pH meter and thermometer. Handle enzyme according to supplier's instructions. Ensure no heavy metal contamination.[5] |
| Resolution Stalls <50% | Product inhibition. pH drift. | Ensure pH is strictly maintained. Consider running at a more dilute concentration. |
| Poor Separation of Products | Final pH during precipitation is incorrect. | Ensure pH is adjusted to <2 for complete precipitation of the N-acetylated product. |
| Low Enantiomeric Purity | Incomplete enzymatic reaction. Co-precipitation of the (S)-isomer. | Allow the enzymatic reaction to run to completion (~50% conversion). Ensure thorough washing of the final product. Recrystallization is key. |
References
- BenchChem. (2025). Technical Support Center: Scaling Up Chiral Amino Acid Synthesis.
-
ResearchGate. (n.d.). Amino acylase-catalyzed resolution for the production of enantiopure a-amino acids. [Link]
- Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent No. 3,386,888. Washington, DC: U.S.
-
Gotor-Fernández, V., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
-
Soriano-Maldonado, P., et al. (2024). Revisiting D‐Acylases for D‐Amino Acid Production. ChemBioChem. [Link]
-
ResearchGate. (n.d.). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. [Link]
-
Chen, S-T., et al. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]
-
Saha, A., & Pindi, S. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters. [Link]
-
Cardillo, G., et al. (1995). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). N-Acetyl-dl-phenylalanine p-nitrophenyl ester. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. [Link]
-
Wang, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
- Google Patents. (n.d.). Synthesis method of L-p-nitrophenylalanine.
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
-
Solomons, T. W. G., & Fryhle, C. B. (1975). Acetylation of human serum albumin by p-nitrophenyl acetate. Biochemistry. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. [Link]
-
Foellmann, W., et al. (2013). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Toxicology Mechanisms and Methods. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Welcome to the technical support guide for the synthesis of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-tested guidance for researchers, scientists, and professionals in drug development. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for higher yields and purity.
The target molecule, this compound, also known as N-acetyl-(R)-4-nitrophenylalanine, is a key derivative of the non-proteinogenic amino acid (R)-4-nitrophenylalanine. Its synthesis is a foundational step in various research applications. The most common and direct method is the N-acetylation of the primary amine of the parent amino acid. This guide focuses on the widely used method employing acetic anhydride.
Section 1: High-Yield Experimental Protocol
This protocol details a robust method for the N-acetylation of (R)-4-nitrophenylalanine. Each step is designed to maximize yield and purity while ensuring reproducibility.
Objective: To synthesize this compound with a target yield of >90%.
Reaction Scheme: (R)-4-nitrophenylalanine + Acetic Anhydride → this compound + Acetic Acid
Materials and Reagents:
-
(R)-4-nitrophenylalanine
-
Acetic Anhydride (≥99%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (Round-bottom flask, Erlenmeyer flask, Buchner funnel)
-
pH paper or pH meter
Step-by-Step Methodology:
-
Dissolution of Starting Material:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of (R)-4-nitrophenylalanine in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all solids have completely dissolved.
-
Scientific Rationale: Acetic acid serves as a solvent that is compatible with both the starting material and the acetic anhydride reagent. It also helps to maintain an acidic environment initially, which can prevent certain side reactions.[1][2]
-
-
Controlling the Reaction Temperature:
-
Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C.
-
Scientific Rationale: The acetylation reaction is exothermic. Cooling the reaction mixture is critical to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts from the degradation of the starting material or product.
-
-
Addition of Acetylating Agent:
-
While vigorously stirring the cooled solution, slowly add 1.5 equivalents of acetic anhydride dropwise over 30-40 minutes.[1][2]
-
Scientific Rationale: A slight excess of acetic anhydride ensures the complete conversion of the starting amino acid. Slow, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent a rapid temperature increase. Acetic anhydride is a reactive molecule that can non-enzymatically acetylate amine groups.[3]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.
-
Remove the flask from the ice bath and let it warm to room temperature, continuing to stir for another 1-2 hours.
-
Scientific Rationale: The initial period at low temperature allows for controlled initiation of the reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Product Precipitation (Hydrolysis & Quenching):
-
Slowly and carefully pour the reaction mixture into a separate beaker containing 400 mL of ice-cold deionized water while stirring.
-
A white or pale-yellow precipitate of the product should form immediately.
-
Scientific Rationale: This step serves two purposes. First, it quenches the reaction by hydrolyzing any remaining acetic anhydride to acetic acid. Second, the desired N-acetylated product is significantly less soluble in water than in acetic acid, causing it to precipitate out of the solution.
-
-
Isolation and Purification:
-
Allow the precipitate to stand in the cold water for at least 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid liberally with cold deionized water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
-
Characterization:
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a structured format to help you quickly identify and solve problems.
| Problem | Potential Cause(s) | Solution & Scientific Rationale |
| Low or No Yield | 1. Degraded Acetic Anhydride: The reagent may have hydrolyzed to acetic acid upon exposure to atmospheric moisture. | 1. Use fresh or newly opened acetic anhydride. Always check the quality of your reagents. Perform a quality check (e.g., via IR spectroscopy) if degradation is suspected. |
| 2. Incomplete Precipitation: The product may still be partially dissolved in the work-up solution. | 2. Ensure the water for precipitation is ice-cold and use a sufficient volume. A higher volume of cold water reduces the solubility of the product, maximizing precipitation. Allow sufficient time for the precipitate to fully form before filtration. | |
| 3. Incorrect Stoichiometry: Insufficient acetylating agent was used. | 3. Verify calculations and use a slight excess (1.5 eq.) of acetic anhydride. This drives the equilibrium towards the product side, ensuring complete conversion of the starting material.[6][7] | |
| Product is Oily or Gummy, Fails to Solidify | 1. Presence of Impurities: Residual acetic acid or di-acetylated byproducts can act as eutectic contaminants, lowering the melting point. | 1. Improve washing during work-up. Ensure thorough washing with ice-cold water to remove acetic acid. For persistent issues, consider recrystallization from an appropriate solvent system (e.g., ethanol/water). |
| 2. Incomplete Hydrolysis of Acetic Anhydride: Residual anhydride can contaminate the product. | 2. Increase the stirring time after adding the reaction mixture to water. This ensures all anhydride is converted to acetic acid, which can then be washed away. | |
| Incomplete Reaction (Starting Material Detected in Product) | 1. Insufficient Reaction Time or Temperature: The reaction did not proceed to completion. | 1. Increase the reaction time at room temperature. Reaction progress can be monitored using Thin Layer Chromatography (TLC) or online NMR if available.[1][2] |
| 2. Poor Mixing: Inefficient stirring can lead to localized reagent concentrations and incomplete reaction. | 2. Ensure vigorous and continuous stirring throughout the reagent addition and reaction period. Use a magnetic stir bar appropriately sized for the reaction flask. | |
| Product Discoloration (Yellow or Brown) | 1. Reaction Temperature Too High: Overheating can cause decomposition of the nitro-containing aromatic ring or other side reactions. | 1. Maintain strict temperature control, especially during the addition of acetic anhydride. Ensure the ice bath is well-maintained and addition is slow. |
| 2. Impure Starting Material: The initial (R)-4-nitrophenylalanine may contain colored impurities. | 2. Check the purity of the starting material before beginning the synthesis. If necessary, purify the starting material by recrystallization. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this N-acetylation reaction? A1: The reaction is a nucleophilic acyl substitution.[6] The nitrogen atom of the amino group on (R)-4-nitrophenylalanine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product (an amide).
Q2: Why is a base like pyridine or sodium acetate not used in this specific protocol? A2: While many acylation reactions are carried out in the presence of a base to neutralize the acidic byproduct (in this case, acetic acid) and drive the reaction forward, it is not strictly necessary here.[6][7] The reaction between a primary amine and acetic anhydride is generally favorable and proceeds to high conversion without a base. Using glacial acetic acid as the solvent provides a suitable medium for the reaction to proceed efficiently. For less reactive amines or different acylating agents, a base would be more critical.
Q3: How can I effectively monitor the progress of the reaction? A3: The most common method is Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be developed to separate the more polar starting amino acid from the less polar N-acetylated product. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative, real-time analysis, techniques like online benchtop NMR spectroscopy can be employed to track the concentrations of reactant and product over time.[1][2]
Q4: What are the most likely impurities and how can they be removed? A4: The most common impurities are:
-
Unreacted (R)-4-nitrophenylalanine: Can be removed by thorough washing with water, as the starting material is more water-soluble than the product.
-
Acetic Acid: Removed by washing the precipitate with cold water.
-
Di-acetylated product: Although less common for the alpha-amino group, side-chain reactions or over-acetylation can occur under harsh conditions. Purification is best achieved by washing during the work-up. If significant impurities remain, recrystallization from a solvent mixture like ethanol-water or ethyl acetate-hexane is the most effective method.
Q5: What are the optimal storage conditions for the final product? A5: this compound is a stable solid. It should be stored in a well-sealed container at room temperature, protected from moisture and light to prevent degradation over time.
Section 4: Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to final product characterization.
Caption: Workflow for the synthesis of this compound.
Section 5: References
-
Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC. (n.d.). NIH. [Link]
-
Acetylation of Proteins. (2018, August 23). News-Medical.Net. [Link]
-
Amines - NCERT. (n.d.). National Council of Educational Research and Training. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). The RNA Society. [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. [Link]
-
N-acetylated amino acids. (2015, September 18). Nilsson Lab. [Link]
-
Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline - PMC. (n.d.). NIH. [Link]
-
Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol. (2025, March 19). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). MDPI. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. [Link]
-
Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019, October 14). Magritek. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed. [Link]
-
Method for recovering and purifying propionic acid. (2013, June 6). Google Patents.
-
One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (2024, February). ResearchGate. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009, July 12). PubMed. [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 3. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19910-33-9|2-(4-Nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. byjus.com [byjus.com]
Purification challenges of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Technical Support Center: (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral building block. As a synthetic intermediate, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming the common and complex challenges encountered during its purification.
Here, we address the critical issues of enantiomeric resolution, removal of common process impurities, and optimization of crystallization, all structured in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product shows poor enantiomeric excess (e.e.). How can I effectively resolve the (R) and (S) enantiomers?
Answer:
Achieving high enantiomeric purity is the most critical challenge for this chiral molecule. The presence of the (S)-enantiomer can have significantly different pharmacological or toxicological effects, making its removal essential.[1] While various methods exist, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely used technique for both analytical confirmation and preparative-scale separation.[1][2][3][4]
The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different binding energies, leading to different retention times and, thus, separation.[1]
Core Challenge: Selecting the right combination of CSP and mobile phase to achieve baseline resolution (R_s > 1.5).
Step-by-Step Protocol:
-
Column Selection: Begin by screening a set of complementary CSPs. For acidic compounds like this one, polysaccharide-based and Pirkle-type CSPs are excellent starting points.
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase is a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[4] An acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, well-defined peaks. A basic additive (e.g., 0.1% diethylamine, DEA) may also be used to improve peak shape.[4]
-
Reversed-Phase: An aqueous buffer (e.g., phosphate buffer at a controlled pH) mixed with acetonitrile or methanol can also be effective.[5]
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition. Decreasing the percentage of the alcohol modifier in normal phase will generally increase retention time and may improve resolution. Adjusting the flow rate and column temperature can also fine-tune the separation.
-
Detection: Use a UV detector set to a wavelength where the nitrophenyl group has strong absorbance (typically around 254-280 nm).[4]
Data Summary: Recommended Chiral Stationary Phases (CSPs)
| CSP Type | Common Trade Names | Separation Principle | Typical Mobile Phases |
| Polysaccharide-Based | Chiralpak® AD, Chiralcel® OD | Inclusion complexes, hydrogen bonding, dipole-dipole interactions within helical polymer grooves. | Hexane/IPA, Hexane/Ethanol, Acetonitrile |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, (R,R)-ULMO | π-π interactions, hydrogen bonding, steric hindrance. Highly effective for aromatic compounds. | Hexane/IPA, often with an acidic modifier. |
| Macrocyclic Glycopeptide | Chirobiotic® T, V | Inclusion in the macrocyclic cavity, multiple hydrogen bonding sites. | Polar organic, reversed-phase, or normal phase. |
Logical Workflow: Chiral Method Development
Below is a decision-making workflow for developing a robust chiral separation method.
Caption: Decision workflow for chiral HPLC method development.
FAQ 2: My NMR/HPLC analysis indicates the presence of the starting amine, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid. How can I remove it?
Answer:
This is a common issue resulting from incomplete acetylation of the starting material, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid[6]. Fortunately, the difference in the acidity of the functional groups allows for a straightforward separation using a classic acid-base liquid-liquid extraction.
-
Target Compound: Contains a carboxylic acid (pKa ~4-5) and a neutral amide. It is soluble in a basic aqueous solution (as its carboxylate salt).
-
Impurity: Contains a carboxylic acid (pKa ~4-5) and an amino group (pKa ~9-10). It is amphoteric.
By carefully controlling the pH, we can selectively extract the target compound.
-
Dissolution: Dissolve the impure solid mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
First Extraction (Weak Base):
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which has a pH of approximately 8.
-
Causality: At this pH, the highly acidic carboxylic acid group on both the target compound and the impurity will be deprotonated, forming water-soluble sodium salts. Both will transfer to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the layers and save the aqueous layer.
-
-
Acidification & Product Isolation:
-
Cool the collected aqueous layer in an ice bath.
-
Slowly add a strong acid, such as 1M HCl, while stirring until the pH of the solution is ~2.
-
Causality: At this low pH, the carboxylate salts are protonated back to their neutral carboxylic acid forms. Since the free acids have low water solubility, they will precipitate out of the solution. The amino group on the starting material impurity will be protonated, keeping it dissolved in the aqueous phase.
-
If the product precipitates, collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
If the product does not precipitate (or to recover all material), perform a back-extraction with ethyl acetate or DCM. The neutral target compound will move into the organic layer.
-
-
Final Steps: Dry the final organic solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow: Acid-Base Extraction for Purification
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Reaction Conditions for Nitration of N-Acetyl-Phenylalanine
Welcome to the technical support center for the optimization of reaction conditions for the nitration of N-acetyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized experimental outcomes.
Introduction
The nitration of N-acetyl-phenylalanine is a critical transformation for introducing a nitro group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. However, this seemingly straightforward electrophilic aromatic substitution can be fraught with challenges, including low yields, poor regioselectivity, and the formation of undesirable byproducts. This guide provides a structured approach to troubleshoot and optimize your reaction conditions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the nitration of N-acetyl-phenylalanine. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.
Issue 1: Low or No Yield of the Desired Nitrated Product
A low yield is one of the most common problems in this nitration. It can stem from several factors, from the potency of the nitrating agent to the reaction temperature.
Troubleshooting Workflow
-
Verify the Potency of the Nitrating Agent: The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3] If you are using older reagents, their water content may have increased, which can quench the nitronium ion and impede the reaction.[4]
-
Action: Use fresh, unopened bottles of concentrated nitric and sulfuric acids.
-
-
Optimize the Acid Ratio and Equivalents: The ratio of sulfuric acid to nitric acid is crucial. A higher proportion of sulfuric acid will generate a higher concentration of the nitronium ion.
-
Action: Start with a volume ratio of 2:1 (H₂SO₄:HNO₃).[5] Ensure you are using a slight excess of the nitrating mixture relative to the N-acetyl-phenylalanine.
-
-
Strict Temperature Control: Aromatic nitration is a highly exothermic reaction.[3] If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to side reactions and degradation of the starting material or product.[6]
-
Monitor Reaction Progress: It's essential to know when the reaction is complete.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Causality Explained
The generation of the nitronium ion is an equilibrium process. The presence of water shifts the equilibrium away from the formation of NO₂⁺, thus reducing the reaction rate.[4] By using concentrated acids and maintaining a low temperature, you maximize the concentration of the electrophile while minimizing side reactions like oxidation.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
The acetylamino group (-NHCOCH₃) and the alkyl side chain of phenylalanine are both ortho-, para-directing groups.[8][9] Therefore, a mixture of ortho- and para-nitrated products is expected. However, the ratio of these isomers can be influenced by several factors.
Troubleshooting Workflow
-
Control the Reaction Temperature: Steric hindrance plays a significant role in determining the ortho/para ratio.[8] At lower temperatures, the reaction is more sensitive to steric effects, which can favor the formation of the less sterically hindered para-isomer.
-
Action: Perform the reaction at the lower end of the recommended temperature range (e.g., 0-5°C).
-
-
Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents can sometimes offer improved regioselectivity.[8]
-
Action: For research purposes, you could explore milder nitrating agents like acetyl nitrate, which can sometimes provide different isomer distributions.[10] However, for most applications, optimizing conditions with mixed acid is more practical.
-
-
Consider a Protecting Group Strategy (Advanced): Although the acetyl group is already a protecting group for the amine, in some complex syntheses, influencing the directing effect of the carboxylic acid group might be considered. However, for this specific substrate, this is generally not necessary.
Causality Explained
The electronic effect of the activating acetylamino group strongly directs the incoming electrophile to the ortho and para positions. Steric hindrance from the bulky side chain can disfavor substitution at the ortho position, leading to a higher proportion of the para product. Lowering the temperature makes the reaction more selective as the transition states leading to the different isomers have a larger energy difference.
Issue 3: Formation of Dark, Tarry Byproducts
The appearance of a dark brown or black tarry substance is a clear indication of oxidative side reactions.[11] The aromatic ring, being electron-rich, is susceptible to oxidation by the strong oxidizing agent, nitric acid.
Troubleshooting Workflow
-
Strict Temperature Control: This is the most critical factor in preventing oxidation.[6]
-
Action: Ensure the temperature of the reaction mixture never exceeds 10°C during the addition of the nitrating agent. Add the nitrating mixture slowly and dropwise with vigorous stirring to dissipate the heat generated.[7]
-
-
Order of Addition: The way the reagents are mixed can impact local concentrations and heat generation.
-
Action: A common and effective method is to dissolve the N-acetyl-phenylalanine in concentrated sulfuric acid first, cool the mixture, and then slowly add the pre-cooled nitrating mixture (HNO₃ in H₂SO₄).
-
-
Purity of Starting Material: Impurities in the N-acetyl-phenylalanine can sometimes act as catalysts for decomposition.
-
Action: Ensure you are starting with a pure sample of N-acetyl-phenylalanine. If necessary, recrystallize the starting material.[12]
-
Causality Explained
Nitric acid is a powerful oxidizing agent, especially at elevated temperatures. The electron-donating groups on the N-acetyl-phenylalanine ring make it more susceptible to oxidation. By maintaining a low temperature, you significantly reduce the rate of these undesirable oxidation reactions, allowing the desired electrophilic substitution to dominate.
Issue 4: Difficulty in Product Isolation and Purification
After quenching the reaction, isolating a pure product can be challenging.
Troubleshooting Workflow
-
Proper Quenching: The reaction must be effectively stopped and the product precipitated.
-
Action: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[13] This rapidly cools the mixture, dilutes the acids, and often causes the nitrated product to precipitate.
-
-
Neutralization: Any remaining acid must be neutralized.
-
Recrystallization: This is the most common method for purifying the crude product.
-
Action: A common solvent system for recrystallization is an ethanol-water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.
-
-
Characterization: Confirm the identity and purity of your final product.
Causality Explained
The nitrated product is typically less soluble in water than the starting material, especially in a neutral or slightly acidic solution. Quenching on ice leverages this property for initial isolation. Recrystallization works on the principle that the desired compound and the impurities have different solubilities in a given solvent system. By carefully choosing the solvent and controlling the cooling rate, you can obtain highly pure crystals of your product.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the nitration of N-acetyl-phenylalanine?
A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2]
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3]
-
Electrophilic Attack: The π-electron system of the aromatic ring of N-acetyl-phenylalanine attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2]
Q2: What are the primary safety precautions I should take during this reaction?
A2: Aromatic nitration reactions are potentially hazardous and require strict safety protocols.[17]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[17] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly cooled.[3][7] Always perform the reaction in an ice bath and add the nitrating agent slowly.
-
Ventilation: The reaction can produce toxic nitrogen dioxide gas.[17] Always work in a well-ventilated fume hood.
-
Quenching: Quenching the reaction by adding the acid mixture to ice should be done slowly and carefully to control the release of heat.
Q3: How do I choose the right analytical method to check the purity and regioselectivity of my product?
A3: A combination of techniques is often best.
-
HPLC (High-Performance Liquid Chromatography): This is an excellent method for determining the purity of your product and quantifying the ratio of different isomers.[16]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help determine the position of the nitro group on the aromatic ring. The substitution pattern will result in a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your nitrated product.[15]
Q4: Can I use other nitrating agents besides the standard mixed acid?
A4: Yes, a variety of nitrating agents have been developed, although mixed acid remains the most common for this type of transformation.[18] Some alternatives include:
-
Acetyl nitrate (CH₃COONO₂): Often prepared in situ from nitric acid and acetic anhydride, it can sometimes offer milder reaction conditions.[10]
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt of the nitronium ion that can be used in non-acidic solvents.
-
Metal nitrates with a catalyst: Systems like bismuth nitrate can be used under milder conditions.[18]
The choice of nitrating agent depends on the specific requirements of your synthesis, such as functional group tolerance and desired regioselectivity.[8]
Data and Protocols
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. H₂SO₄ / Conc. HNO₃ | Efficient generation of the nitronium ion (NO₂⁺).[2] |
| Acid Ratio | 2:1 (v/v) H₂SO₄:HNO₃ | Maximizes the concentration of the active electrophile.[5] |
| Temperature | 0-10°C | Minimizes oxidative side reactions and can improve para-selectivity.[6] |
| Reaction Time | 30-60 minutes (monitor by TLC) | Ensures complete conversion without prolonged exposure to harsh conditions. |
| Quenching | Pour onto crushed ice | Rapidly stops the reaction and facilitates product precipitation.[13] |
| Purification | Recrystallization (Ethanol/Water) | Effective method for removing isomeric and other impurities.[6] |
Experimental Protocol: Optimized Nitration of N-Acetyl-Phenylalanine
Safety First: This reaction must be performed in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly, with stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate flask, dissolve 5.0 g of N-acetyl-phenylalanine in 15 mL of concentrated sulfuric acid.
-
Cool this solution in an ice-salt bath to 0°C.
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of N-acetyl-phenylalanine over 30-45 minutes.
-
Ensure the internal temperature of the reaction mixture does not exceed 10°C. Use a low-temperature thermometer to monitor this.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
-
Work-up and Isolation:
-
In a large beaker, prepare a slurry of approximately 200 g of crushed ice and 100 mL of water.
-
Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring.
-
A white or pale-yellow solid should precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol-water.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the yield and melting point of the product.
-
Confirm the structure and purity using NMR, MS, and HPLC.
-
Visualizations
Reaction Mechanism Workflow
Caption: Mechanism of electrophilic aromatic nitration.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for nitration issues.
References
-
Plasse, K. M., Mooney, T. R., Mastyugin, M., Costa, M., & Török, B. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. ResearchGate. Available at: [Link]
-
Kato, Y., & Giulivi, C. (2007). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. PMC. Available at: [Link]
-
Nitration reaction safety. (2024). YouTube. Available at: [Link]
-
Butt, A., Tautermann, C. S., & Luksch, T. (2016). Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models. PubMed Central. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). Stack Exchange. Available at: [Link]
-
Wang, J., & Faponle, A. S. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au. Available at: [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. PubMed Central. Available at: [Link]
-
Lin, J. K., & Lee, M. J. (2000). Nitration and hydroxylation of aromatic amino acid and guanine by the air pollutant peroxyacetyl nitrate. Chemico-Biological Interactions. Available at: [Link]
-
Patel, H. D. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]
-
Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. (2024). Journal of the American Chemical Society. Available at: [Link]
-
aromatic nitration & aniline synthesis. (2019). YouTube. Available at: [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.
-
Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry. (n.d.). Semantic Scholar. Available at: [Link]
-
Study on the synthesis of L-4-nitrophenylalanine. (2014). ResearchGate. Available at: [Link]
-
Nitration. (n.d.). Wikipedia. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Aromatic Nitration. (n.d.). BYJU'S. Available at: [Link]
-
van der Vliet, A., O'Neill, C. A., Halliwell, B., Cross, C. E., & Kaur, H. (1994). Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite. PubMed. Available at: [Link]
-
van der Vliet, A., O'Neill, C. A., Halliwell, B., Cross, C. E., & Kaur, H. (1994). Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite: Evidence for hydroxyl radical production from peroxynitrite. ResearchGate. Available at: [Link]
-
N-Acetyl-L-phenylalanine. (n.d.). PubChem. Available at: [Link]
- Synthesis method of L-p-nitrophenylalanine. (2009). Google Patents.
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). MDPI. Available at: [Link]
-
Bordwell, F. G., & Garbisch, E. W. (1962). Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 15. Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Witt-e-Guide for Alkene Synthesis
Welcome to the Witt-e-Guide, your dedicated technical resource for navigating the complexities of the Wittig reaction. This guide is structured as a series of troubleshooting scenarios and frequently asked questions designed to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during alkene synthesis via phosphonium ylides.
The Wittig reaction stands as a cornerstone of organic synthesis, prized for its ability to form carbon-carbon double bonds with exceptional regioselectivity.[1] Discovered by Georg Wittig in 1954, this reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide to produce an alkene and triphenylphosphine oxide (TPPO).[2] Despite its utility, the reaction is not without its subtleties. Issues ranging from low yield and unexpected side products to challenges in stereocontrol and purification are common. This guide aims to demystify these problems by explaining the underlying chemical principles and providing field-proven protocols to get your synthesis back on track.
Troubleshooting Hub: Common Side Reactions & Issues
This section directly addresses specific experimental problems in a question-and-answer format.
Scenario 1: Low or No Yield of the Desired Alkene
Question: My reaction has failed to produce the expected alkene, or the yield is significantly lower than anticipated. What are the most probable causes and how can I fix this?
Answer: A low or nonexistent yield in a Wittig reaction typically points to one of three primary issues: inefficient ylide formation, ylide instability, or problems with the carbonyl substrate.
Causality & Mechanism: The cornerstone of the reaction is the phosphorus ylide, a species with adjacent positive and negative charges that acts as a potent carbon nucleophile.[3] It is generated in situ by deprotonating a phosphonium salt with a strong base.[1][3]
-
Inefficient Ylide Formation: The acidity of the α-proton on the phosphonium salt is crucial. If the chosen base is not strong enough to deprotonate the salt completely, the ylide concentration will be too low for the reaction to proceed efficiently.
-
Ylide Instability/Decomposition: Phosphorus ylides are highly reactive and can be sensitive to water, oxygen, and even certain solvents.[4] Water will protonate the ylide, quenching its reactivity and forming a hydrocarbon and TPPO.[4] Some ylides, particularly those with certain substituents, may be inherently unstable and decompose over time, even under inert conditions.
-
Substrate Issues: Sterically hindered ketones react much more slowly than aldehydes, and in some cases, may fail to react at all, especially with stabilized (less reactive) ylides.[1][5] Additionally, if your aldehyde is prone to oxidation or polymerization, its effective concentration will decrease over the course of the reaction.[5]
Troubleshooting Protocol: Verifying and Optimizing Ylide Formation
-
Atmosphere Control: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). All glassware should be oven- or flame-dried, and solvents must be anhydrous.
-
Base Selection: The choice of base is critical. For simple alkylphosphonium salts, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[3] For salts with adjacent electron-withdrawing groups (stabilized ylides), weaker bases like potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe) may suffice.[6]
-
Visual Confirmation: The formation of a non-stabilized ylide is often accompanied by a distinct color change, typically to a deep yellow, orange, or red. The disappearance of this color upon adding the carbonyl substrate is a positive indicator that the reaction is proceeding.
-
Order of Addition: For potentially unstable ylides, consider a "reverse addition" protocol. Generate the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound, or by adding the phosphonium salt in portions to a mixture of the base and the carbonyl. This minimizes the time the ylide exists in solution before it can react.[7]
-
Substrate Purity: Verify the purity of your carbonyl compound. Aldehydes, in particular, should be freshly distilled or purified if they have been stored for an extended period.[5]
Scenario 2: Poor or Undesired E/Z Stereoselectivity
Question: My reaction produces a mixture of E and Z alkene isomers, or it favors the wrong isomer. How can I control the stereochemical outcome?
Answer: Stereocontrol in the Wittig reaction is a complex but predictable aspect of the mechanism, governed primarily by the nature of the ylide and the reaction conditions. The key is to control the kinetics of the oxaphosphetane intermediate formation and its subsequent decomposition.
Causality & Mechanism: The stereochemical outcome is determined by the stability of the ylide. Ylides are broadly classified as "stabilized," "semi-stabilized," and "non-stabilized".[5]
-
Non-stabilized Ylides (e.g., R = alkyl): These are highly reactive. The initial nucleophilic attack on the carbonyl is rapid and irreversible, leading to a syn-oxaphosphetane intermediate under kinetic control. This intermediate quickly collapses to form the Z-alkene .[2][8]
-
Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive due to resonance stabilization of the negative charge.[6][9] The initial addition to the carbonyl is slower and often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to yield the E-alkene .[6][10]
-
Salt Effects: The presence of lithium salts (e.g., from using n-BuLi as a base) can have a profound impact. Lithium ions can coordinate to the oxygen atom in the betaine-like transition state, promoting equilibration and reducing the Z-selectivity of non-stabilized ylides.[3][11][12] This is often referred to as "stereochemical drift."[5]
| Ylide Type | Substituent (R) on Ylide | Typical Product | Controlling Factor |
| Non-Stabilized | Alkyl, H | (Z)-alkene | Kinetic Control |
| Stabilized | -COOR, -COR, -CN | (E)-alkene | Thermodynamic Control |
| Semi-Stabilized | Aryl (e.g., Phenyl) | Mixture of (E)/(Z) | Often poor selectivity |
Troubleshooting Protocol: Directing Stereoselectivity
-
For (Z)-Alkene Synthesis (from non-stabilized ylides):
-
Use Salt-Free Conditions: Generate the ylide using a sodium- or potassium-based base like sodium amide (NaNH₂) or potassium bis(trimethylsilyl)amide (KHMDS) to avoid lithium salts.[3]
-
Low Temperature: Run the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled pathway.
-
Aprotic, Non-polar Solvents: Use solvents like THF or diethyl ether.[5]
-
-
For (E)-Alkene Synthesis:
-
Use Stabilized Ylides: If your target molecule allows, design the synthesis to use a stabilized ylide. This is the most reliable method for obtaining (E)-alkenes.[5]
-
Employ the Schlosser Modification: For non-stabilized ylides where the (E)-isomer is desired, the Schlosser modification is the standard protocol. After forming the initial betaine intermediate at low temperature, a second equivalent of strong base (like phenyllithium) is added to deprotonate the carbon adjacent to the phosphorus. Subsequent protonation with a mild acid followed by warming allows for controlled elimination to the (E)-alkene.[2][5][13]
-
Scenario 3: Difficulty in Removing the Triphenylphosphine Oxide (TPPO) Byproduct
Question: My product is contaminated with triphenylphosphine oxide (TPPO), and I'm struggling to separate it by standard chromatography or crystallization. What are some effective purification strategies?
Answer: The removal of TPPO is a classic challenge in syntheses employing triphenylphosphine-based reagents. Its polarity is similar to many organic products, and it has a high tendency to crystallize, sometimes co-crystallizing with the desired compound.
Causality: TPPO is a highly polar, crystalline solid that is generated in a 1:1 stoichiometric ratio with the alkene product. Its solubility profile can make it a persistent impurity.
Troubleshooting Protocol: Effective TPPO Removal
-
Chromatography Optimization:
-
If your product is relatively non-polar, you can often remove TPPO by flushing the crude mixture through a plug of silica gel with a non-polar eluent system (e.g., hexanes/diethyl ether or hexanes/ethyl acetate).[14] The TPPO will remain strongly adsorbed to the silica.
-
-
Crystallization/Precipitation:
-
From Non-polar Solvents: TPPO has low solubility in cold non-polar solvents. After the reaction, concentrate the crude mixture and triturate it with cold diethyl ether or a mixture of hexanes and ether. The TPPO will often precipitate as a white solid and can be removed by filtration.[15] This method is particularly effective for large-scale reactions.[16][17]
-
Recrystallization of the Product: If your alkene product is a solid, recrystallization from a suitable solvent like 1-propanol can be effective, as TPPO may be more soluble in the mother liquor.[18]
-
-
Chemical Precipitation of TPPO:
Visualizing the Wittig Reaction Pathways
To better understand the mechanistic basis of the troubleshooting steps, the following diagrams illustrate the key pathways.
Caption: Competing pathways for Z and E-alkene formation.
Frequently Asked Questions (FAQs)
Q1: When should I use a Wittig reaction versus a Horner-Wadsworth-Emmons (HWE) reaction? The HWE reaction, which uses phosphonate esters, is a powerful alternative to the Wittig. It generally favors the formation of (E)-alkenes with high selectivity. [5]A major advantage is that the phosphate byproduct is water-soluble, simplifying purification. The HWE reaction is often preferred when reacting with sterically hindered ketones that give poor yields in the standard Wittig reaction or when a highly pure (E)-alkene is the desired product. [5] Q2: What functional groups are tolerated in the Wittig reaction? The Wittig reaction is compatible with a wide range of functional groups, including alcohols, ethers, nitro groups, and epoxides. [5]However, the strong bases used to generate non-stabilized ylides can react with acidic protons (e.g., from alcohols, phenols, or carboxylic acids). In such cases, these functional groups may need to be protected, or excess base must be used.
Q3: Can I use a secondary alkyl halide to prepare my phosphonium salt? While methyl and primary alkyl halides work best for preparing the phosphonium salt via an SN2 reaction with triphenylphosphine, secondary halides can sometimes be used, but yields are typically lower due to competing E2 elimination reactions. [3][4] Q4: My ylide is formed, but the reaction still fails with a ketone. What's wrong? Steric hindrance is a significant limitation. [1]Ketones, especially hindered ones, are much less reactive electrophiles than aldehydes. If the reaction is slow or fails, consider switching to the more reactive Horner-Wadsworth-Emmons reagent, which often succeeds where the Wittig fails with challenging ketones. [5]
References
-
Wittig Reaction Stereoselectivity. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Wittig Reaction | Mechanism, Application & Examples. (n.d.). Study.com. Retrieved January 21, 2026, from [Link]
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (n.d.). JoVE. Retrieved January 21, 2026, from [Link]
-
Schlosser Modification. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]
-
Stereoselectivity of the Wittig Reaction in Two-Phase System. (2009, January). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Wittig Reaction. (2007, February 12). University of Pittsburgh. Retrieved January 21, 2026, from [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021, February 13). YouTube. Retrieved January 21, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Problems with wittig reaction. (2022, December 16). Reddit. Retrieved January 21, 2026, from [Link]
-
Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021, May 19). ACS Omega. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. (n.d.). INIS-IAEA. Retrieved January 21, 2026, from [Link]
-
In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? (2015, October 11). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Macalester College. Retrieved January 21, 2026, from [Link]
-
How does one remove triphenylphosphine oxide from product? (2014, September 1). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. synarchive.com [synarchive.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.mnstate.edu [web.mnstate.edu]
Stability and degradation pathways of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid. The information herein is synthesized from established chemical principles and best practices in pharmaceutical stability testing to ensure scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The molecule possesses three main functional groups prone to degradation under typical experimental and storage conditions:
-
Amide (Acetamido group): Susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4]
-
Nitroaromatic (4-nitrophenyl group): Prone to photodegradation and potential reduction under certain conditions.
-
Carboxylic Acid and Chiral Center: The overall structure, being an amino acid derivative, can be susceptible to thermal degradation, including decarboxylation and racemization, particularly under harsh heating.[5][6][7]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are anticipated:
-
Hydrolysis: The amide bond is the most likely point of hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide will hydrolyze to form (R)-2-amino-3-(4-nitrophenyl)propanoic acid and acetic acid.[1][8]
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, the amide will hydrolyze to yield the carboxylate salt of (R)-2-amino-3-(4-nitrophenyl)propanoic acid and acetate.[2][4]
-
-
Photodegradation: The nitroaromatic ring is a chromophore that can absorb UV light. This can lead to complex degradation pathways, potentially involving the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[9]
-
Thermal Degradation: At elevated temperatures, amino acid derivatives can undergo decarboxylation (loss of CO2) and deamination (loss of the amino/acetamido group).[5][6] The formation of cyclic condensation products (diketopiperazines) is also a possibility, though less likely for an N-acetylated amino acid.
-
Oxidative Degradation: While the primary functional groups are not highly susceptible to oxidation, the benzylic position could be a minor site of oxidative attack under aggressive conditions (e.g., strong oxidizing agents).
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of the compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
-
Light: Protect from light by storing in an amber vial or in a light-proof container. This is crucial to prevent photodegradation of the nitroaromatic moiety.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the compound is to be stored for extended periods, to minimize the risk of oxidative degradation.
-
pH: The solid-state is generally stable. In solution, maintain a neutral pH (around 6-7.5) to minimize both acid and base-catalyzed hydrolysis of the amide group.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[10][11] Key features of a suitable HPLC method include:
-
Reversed-Phase Chromatography: A C18 or C8 column is typically effective.
-
UV Detection: The 4-nitrophenyl group provides strong UV absorbance, making detection straightforward (typically around 270-280 nm).
-
Gradient Elution: A gradient of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is usually necessary to separate the parent compound from its more polar or non-polar degradation products.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and characterization of unknown degradation products.
Section 2: Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
Issue: You've dissolved a new batch of this compound, and upon immediate HPLC analysis, you observe impurity peaks that were not expected.
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent-Induced Degradation | The solvent used for sample preparation may be causing rapid degradation. For example, highly acidic or basic mobile phases or diluents can initiate hydrolysis. | 1. Check Diluent pH: Ensure your sample diluent is neutral or slightly acidic (pH 4-6). Avoid highly acidic or basic diluents. 2. Analyze Immediately: Inject the sample immediately after preparation. 3. Perform a Time-Course Study: Analyze the sample at different time points (e.g., 0, 1, 4, 8 hours) after preparation to see if the impurity peaks grow over time, confirming in-solution instability. |
| Contaminated Solvent/Reagents | Impurities in your solvents (e.g., acetonitrile, water, buffer salts) can react with the analyte. | 1. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and high-purity buffer reagents. 2. Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them. 3. Run a Blank Gradient: Inject your sample diluent alone to ensure no peaks are originating from the solvent itself. |
| Residual Synthesis Impurities | The new batch of the compound may have a different impurity profile from previous batches. | 1. Review Certificate of Analysis (CoA): Check the CoA for the new batch and compare the impurity profile with previous batches. 2. Characterize Impurities: If possible, use LC-MS to obtain the mass of the unexpected peaks to help identify them as potential starting materials, reagents, or by-products from the synthesis. |
Guide 2: Significant Loss of Parent Compound in a Forced Degradation Study
Issue: You are performing a forced degradation study, and under a specific stress condition (e.g., 0.1 M HCl at 80 °C), you observe a near-complete loss of the parent peak with no major degradation peaks appearing in the chromatogram.
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | The degradation products may lack a chromophore and are therefore not detected by the UV detector. For example, cleavage of the nitrophenyl group could result in fragments that do not absorb at the monitored wavelength. | 1. Use a Mass Spectrometer: Re-analyze the stressed sample using LC-MS to detect non-UV active compounds. 2. Employ a Universal Detector: If available, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. |
| Formation of Highly Polar Degradants | The degradation products may be too polar to be retained on a reversed-phase column and are eluting in the solvent front (void volume). | 1. Modify HPLC Method: a. Reduce the initial percentage of organic solvent in your gradient (e.g., start with 0% or 5% acetonitrile). b. Consider using a more polar column, such as one with a polar-embedded phase or an AQ-C18 column. c. Explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode. |
| Precipitation of Degradant | A degradation product may be insoluble in the sample diluent and has precipitated out of the solution. | 1. Visual Inspection: Visually inspect the stressed sample for any cloudiness or solid particles. 2. Change Diluent: Try dissolving the stressed sample in a stronger solvent (e.g., DMSO) before final dilution for HPLC analysis. |
| Formation of Volatile Degradants | Thermal degradation, in particular, can lead to the formation of volatile compounds (e.g., CO2 from decarboxylation) that are not detected by HPLC. | 1. Use Headspace GC-MS: If thermal degradation is suspected, analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile products. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study
This protocol outlines the standard conditions for a forced degradation study as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at time points for analysis.
-
-
Thermal Degradation (in Solution):
-
Heat the stock solution at 80 °C for 72 hours.
-
Withdraw aliquots at time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place the solid powder in a controlled temperature oven at 80 °C for one week.
-
At the end of the study, dissolve a known amount of the solid in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Diagram 1: Predicted Degradation Pathways
Caption: Predicted major degradation pathways.
Diagram 2: Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
References
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. As cited in "24.4: Hydrolysis of Amides." Chemistry LibreTexts. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
ALLEN Digital. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. ALLEN Overseas. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Li, X., Chen, T., & Zhu, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. [Link]
-
Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Analysis. [Link]
-
Creative BioMart. (n.d.). Pharmaceutical Stability Analysis. [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Ge, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191223. [Link]
-
HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]
-
Ren, Q., et al. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering. [Link]
-
ResearchGate. (2025, August 7). Thermal degradation of amino acid salts in CO2 capture. [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. [Link]
-
Vaickelionienė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. [Link]
-
PubChem. (n.d.). (R)-2-(4-Nitrophenyl)propanoic acid. [Link]
-
PubChem. (n.d.). (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
-
iChemical. (n.d.). 2-Acetamido-3-(4-nitrophenyl)propanoic acid, CAS No. 89615-73-6. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. ijtsrd.com [ijtsrd.com]
- 5. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 6. tmiclinode.com [tmiclinode.com]
- 7. Acetyl-p-nitro-beta-phenylalanine|RUO [benchchem.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
How to resolve issues with the solubility of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Welcome to the technical support resource for (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound.
Section 1: Understanding the Molecule's Solubility Profile
This section delves into the key physicochemical properties of this compound that govern its behavior in solution. A fundamental understanding of the molecular structure is critical to troubleshooting solubility issues effectively.
FAQ: What are the key chemical properties of this compound that influence its solubility?
The solubility of this compound is primarily dictated by three functional groups: the carboxylic acid, the aromatic nitro group, and the N-acetyl group, all attached to a chiral propanoic acid backbone.
-
Carboxylic Acid Group (-COOH): This is the most critical group for aqueous solubility. It is a weak acid with an estimated pKa of approximately 4.47.[1][2] This means its charge state, and therefore its water solubility, is highly dependent on the pH of the solution.[3][4]
-
Below its pKa (pH < 4.5): The group is predominantly in its neutral, protonated (-COOH) form. This form is significantly less polar and thus has very low solubility in water.[5]
-
Above its pKa (pH > 4.5): The group deprotonates to form the negatively charged carboxylate salt (-COO⁻). This ionic form is much more polar and interacts favorably with water, leading to a dramatic increase in aqueous solubility.[3][5]
-
-
4-Nitrophenyl Group: The nitro group (-NO₂) is a strong electron-withdrawing group, making the aromatic ring electron-deficient and increasing the molecule's overall polarity. However, the planar nature of the phenyl ring can promote strong intermolecular stacking (pi-pi stacking) in the solid state. This high crystal lattice energy can make it difficult for solvent molecules to break the crystal apart, thus hindering dissolution.
-
N-Acetyl Group (-NHCOCH₃): This group is polar and capable of hydrogen bonding. Compared to a free amine, the acetyl group reduces the basicity of the nitrogen atom but maintains some capacity for hydrogen bonding, contributing moderately to its affinity for polar solvents.
Physicochemical Properties Summary
The table below summarizes the key properties of the compound, which are essential for predicting its solubility behavior.
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₁₂N₂O₅ | - | - |
| Molecular Weight | 252.23 g/mol | Affects mass-to-volume calculations for molarity. | - |
| pKa (Carboxylic Acid) | ~4.47 (estimated) | Critical for pH-dependent aqueous solubility. | [1][2] |
| Appearance | Yellow to brown solid | Visual confirmation of undissolved material. | [1] |
| Water Solubility | Slightly soluble / Poor | Direct dissolution in neutral water is challenging. | [1][2] |
| Predicted XLogP3 | 1.3 | Indicates moderate lipophilicity; favors organic solvents over neutral water. | [6] |
Section 2: Troubleshooting Common Solubility Issues
This section provides a structured, question-and-answer guide to address the most common problems encountered during the dissolution of this compound.
Q1: My compound will not dissolve in neutral water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
Answer: The primary reason for poor solubility in neutral aqueous media is that the carboxylic acid group is in its less soluble protonated state. The most effective first step is to increase the pH of the solution to deprotonate this group.
By raising the pH to at least 1.5-2.0 units above the pKa (~4.5), you ensure that over 99% of the molecules are converted to the highly soluble carboxylate salt form. A target pH of 6.5 to 8.0 is typically effective.
Workflow: pH-Mediated Dissolution
Caption: Key factors that can lead to the chemical degradation of the compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Dissolution in Aqueous Buffer via pH Adjustment
This protocol is for preparing a working solution directly in an aqueous buffer when an organic co-solvent is not desired.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Initial Suspension: Add approximately 80% of the final desired volume of your chosen buffer (e.g., 10 mM Phosphate Buffer, pH 7.4). The compound will likely form a fine suspension.
-
Basification: While stirring the suspension, add 0.1 M NaOH (or another suitable base) drop-by-drop. Monitor the solution for visual clarity. Often, the solid will dissolve completely as the pH rises above 6.5.
-
pH Check & Adjustment: Use a calibrated pH meter to check the pH. If you have overshot your target pH, carefully back-titrate by adding 0.1 M HCl dropwise until the target pH is reached. Ensure the solution remains clear. If precipitation occurs, you may need to add a small amount of base again or accept a slightly higher final pH.
-
Final Volume: Once the compound is fully dissolved and the pH is stable, add the buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with your buffer system.
Protocol 2: Preparation and Use of a Concentrated DMSO Stock
This protocol is ideal for achieving high concentrations needed for dose-response studies or when direct aqueous solubility is limiting.
-
Weigh Compound: Accurately weigh the compound into a low-protein-binding microcentrifuge tube or an amber glass vial.
-
Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., for a 20 mM stock, add 1.98 mL of DMSO to 10 mg of the compound).
-
Dissolve: Cap the vial and vortex for 30-60 seconds. Gentle warming in a 37°C water bath for 5-10 minutes can be used if dissolution is slow, but is often unnecessary. Ensure the solution is completely clear.
-
Store: For immediate use, keep at room temperature. For long-term storage, create single-use aliquots in low-protein-binding tubes and store them at -20°C or -80°C.
-
Prepare Working Solution: a. Dispense the required volume of the final aqueous buffer into a tube. b. While vigorously vortexing the buffer, add the required volume of the DMSO stock solution. For example, to make a 100 µM working solution from a 20 mM stock, add 5 µL of the stock to 995 µL of buffer. c. Continue vortexing for another 5-10 seconds to ensure complete mixing. The final solution should be clear.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available at: [Link]
-
Reddit discussion on pH effect on organic acid solubility. (2012). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids? Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
ResearchGate. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? Retrieved from [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids? Retrieved from [Link]
-
PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
-
YouTube. (2021). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]
-
Reddit. (2022). HELP!!! Dissolving free amino acids in water. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Preserving Stereochemical Integrity in Chiral Amino Acid Synthesis
Welcome to the Technical Support Center for chiral amino acid chemistry. For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acid derivatives is paramount. The loss of a defined stereocenter through racemization can drastically alter or eliminate the biological activity of a peptide therapeutic and introduce diastereomeric impurities that are challenging to separate.[1][2] This guide provides a comprehensive resource structured around the practical challenges encountered in the lab, offering expert insights, troubleshooting advice, and validated protocols to help you prevent racemization and ensure the stereochemical purity of your final product.
The Root of the Problem: Core Mechanisms of Racemization
Understanding the "how" and "why" of racemization is the first step toward prevention. In peptide synthesis, racemization (or epimerization, the conversion of one stereocenter in a multi-center molecule) primarily occurs through two mechanisms.[2][3]
Oxazolone (Azlactone) Formation
This is the most prevalent pathway for racemization during the activation of an Nα-protected amino acid for peptide bond formation.[3][4] The process unfolds as follows:
-
Activation : A coupling reagent (e.g., a carbodiimide like DCC or DIC) activates the C-terminal carboxylic acid of the N-protected amino acid, forming a highly reactive intermediate like an O-acylisourea.[1][4]
-
Intramolecular Cyclization : The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a planar 5(4H)-oxazolone intermediate.[1][4]
-
Tautomerization & Racemization : The oxazolone intermediate readily loses the proton at the chiral α-carbon (Cα), forming an achiral enol or aromatic oxazole.[5]
-
Reprotonation : When this achiral intermediate is reprotonated, it can occur from either face of the planar ring, resulting in a mixture of both L- and D-isomers.[6]
This pathway is particularly problematic because the oxazolone intermediate is still an activated species that can react with an amine to form the desired peptide bond, thereby locking in the incorrect stereochemistry.[3][4]
Caption: Oxazolone-mediated racemization pathway.
Direct Enolization (Base-Catalyzed Proton Abstraction)
A less common but still significant mechanism involves the direct removal of the α-proton from an activated amino acid derivative by a base.[6][7] This forms a planar carbanion (enolate) intermediate, which, like the oxazolone, can be reprotonated from either side to yield a racemic mixture.[6] This pathway is exacerbated by:
-
Strong Bases : The use of strong, sterically hindered bases like diisopropylethylamine (DIEA) can promote racemization.[8]
-
Elevated Temperatures : Higher reaction temperatures increase the rate of proton abstraction.[9]
-
Sensitive Residues : Amino acids with electron-withdrawing groups or certain side-chain protecting groups can be more susceptible.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem? Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a 1:1 mixture of D- and L-isomers) from a single, pure enantiomer.[3] In drug development, enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[10] The presence of an undesired enantiomer can reduce therapeutic efficacy, introduce toxicity, or lead to unpredictable biological effects. Regulatory agencies require strict control and quantification of enantiomeric purity.[10]
Q2: Which amino acids are most susceptible to racemization? Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[11][12]
-
Histidine : The imidazole side chain can act as a base, catalyzing the racemization process itself.[13] Using a side-chain protecting group like trityl (Trt) or benzyloxymethyl (Bom) is crucial to suppress this.[11][13]
-
Cysteine : The thiol side chain can also participate in side reactions. Choosing the right protecting group (e.g., Trt) and coupling conditions is vital.[12][14] Phenylalanine (Phe) and other sterically hindered residues like Valine (Val) and Isoleucine (Ile) can also be susceptible, especially in fragment condensation or under aggressive activation conditions.[9]
Q3: How do I choose the right coupling reagent to minimize racemization? The choice of coupling reagent is one of the most critical factors. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (DCC, DIC, EDC) : These are economical but form a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation.[1][4] They should always be used with a racemization-suppressing additive.[15]
-
Aminium/Uronium Salts (HBTU, HATU, COMU) : These are highly efficient and generally lead to lower levels of racemization compared to carbodiimides. HATU is often considered superior to HBTU, especially for hindered couplings, as it forms a more reactive HOAt ester.[12][16]
-
Phosphonium Salts (PyBOP, PyAOP) : These are also very effective and known for low racemization levels.[16][17] PyBOP is a classic example, while reagents like DEPBT are noted for their remarkable resistance to racemization, especially when coupling Fmoc-His(Trt)-OH.[15]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®? Additives are nucleophiles that intercept the highly reactive intermediate (e.g., O-acylisourea from carbodiimides) to form a more stable, yet still reactive, active ester.[1][18] This minimizes the concentration of the species that leads to oxazolone formation.[1][18]
-
HOBt (1-Hydroxybenzotriazole) : The historical gold standard. It reacts with the activated intermediate to form an OBt active ester, reducing racemization.[1][18][19] However, anhydrous HOBt has explosive properties, restricting its availability.[15]
-
HOAt (1-Hydroxy-7-azabenzotriazole) : More effective than HOBt at suppressing racemization due to a neighboring group effect from the pyridine nitrogen.[9] It is also explosive.[15]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) : A modern, non-explosive alternative that is as effective, and in some cases superior, to HOBt and HOAt in suppressing racemization.[8][15][18] It is now widely recommended for use with carbodiimides.[15]
Q5: How can I detect and quantify racemization in my sample? Detecting the presence of a diastereomeric impurity requires a chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and powerful technique.[10] The sample is run on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][20] Polysaccharide-based and macrocyclic glycopeptide-based columns are frequently used.[10][20]
-
Gas Chromatography (GC) : Chiral GC columns can be used for volatile amino acid derivatives.[10]
-
NMR Spectroscopy : In some cases, diastereomers can be distinguished by high-field NMR, as their respective protons may exist in slightly different chemical environments, leading to distinct signals.[21]
-
Enzymatic Digestion : Using an enzyme like aminopeptidase M, which only hydrolyzes L-amino acids, can help quantify racemization. The presence of enzyme-resistant fragments can indicate the presence of D-amino acids.[12]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| A new peak (shoulder or resolved) appears next to my main product peak on chiral HPLC. | Racemization of the activated amino acid during coupling. | 1. Switch Coupling Reagent: If using a carbodiimide (DIC/EDC) with HOBt, switch to a uronium/phosphonium reagent like HATU or PyBOP.[16] 2. Change Additive: Replace HOBt with OxymaPure® or HOAt for more effective suppression.[8][15] 3. Lower Temperature: Perform the activation and coupling steps at 0 °C. Low temperatures are known to suppress racemization.[9][15] |
| Racemization is observed only when coupling a specific amino acid (e.g., His, Cys). | 1. Inadequate Side-Chain Protection: For His, the imidazole nitrogen is likely participating in the reaction.[13] 2. Inherently Sensitive Residue: Cys and His are known to be highly susceptible to racemization.[11][12] | 1. Verify/Change Protecting Group: For His, ensure a robust protecting group like Trityl (Trt) or Methoxytrityl (Mmt) is used.[13] For Cys, Trt is also common. 2. Use a Specialized Reagent: For His, DEPBT is known to be exceptionally effective at preventing racemization.[15] For Cys, the DIC/OxymaPure® combination often provides excellent results with minimal base.[12][15] |
| Increased racemization when using a strong, bulky base like DIEA. | Base-Catalyzed Racemization: The base is abstracting the α-proton from the activated intermediate. The basicity of the organic base greatly influences racemization.[8] | 1. Use a Weaker Base: Switch from DIEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[8][16] 2. Reduce Base Equivalents: Use the minimum amount of base necessary for the reaction (e.g., 2 equivalents for aminium salts, 1 equivalent for amino acid salts). |
| Racemization is higher in polar aprotic solvents like DMF. | Solvent Effects: Polar solvents can stabilize the charged, planar intermediates that lead to racemization. DMF, in particular, is known to increase racemization rates compared to less polar solvents like dichloromethane (DCM).[9] | 1. Change Solvent: If substrate solubility allows, switch the reaction solvent from DMF to DCM or a mixture like Chloroform/Trifluoroethanol.[9] 2. Minimize Pre-activation Time: Reduce the time the amino acid spends in the activated state before the amine is added. Add the coupling reagent to the mixture of the acid, amine, and additive. |
Key Experimental Protocols
Protocol 1: General Protocol for Low-Racemization Peptide Coupling using HATU
This protocol is suitable for standard solid-phase or solution-phase peptide synthesis.
-
Reagent Preparation :
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
In a separate vessel, dissolve the amine component (1.0 - 1.2 eq).
-
Prepare a solution of HATU (1.0 eq) in anhydrous DMF.
-
Prepare a solution of a suitable base, preferably N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 eq), in anhydrous DMF.
-
-
Activation and Coupling :
-
Cool the amino acid solution to 0 °C in an ice bath.
-
Add the HATU solution to the amino acid solution.
-
Immediately add the base (NMM or collidine) to the mixture. The solution may change color.
-
Allow the activation to proceed for 1-5 minutes at 0 °C. Do not let the pre-activation time extend unnecessarily.
-
Add the amine component solution to the activated mixture.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or HPLC.
-
-
Workup (for solution phase) :
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Caption: Workflow for a low-racemization coupling reaction.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination
This protocol provides a general guideline for analyzing the stereochemical purity of a synthesized peptide fragment. Method development will be required for specific compounds.
-
Sample Preparation :
-
Prepare a stock solution of your purified product at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
If the compound lacks a strong UV chromophore, derivatization with an agent like 3,5-Dinitrobenzoyl chloride may be necessary.[10] However, direct analysis is preferred to avoid potential racemization during derivatization.[20]
-
-
Chromatographic Conditions :
-
Column : Use a suitable Chiral Stationary Phase (CSP) column. Good starting points are polysaccharide-based (e.g., Chiralpak® series) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® series) columns.[10][20]
-
Mobile Phase : A typical mobile phase for polar compounds on a teicoplanin-based column is a mixture of an organic modifier (methanol or acetonitrile) and an acid/base additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).[20]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis :
-
Inject a racemic standard (if available) to determine the retention times of both the D- and L-isomers.
-
Inject your synthesized sample under the same conditions.
-
Integrate the peak areas for both enantiomers (A_L and A_D).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|A_L - A_D| / (A_L + A_D)) * 100
-
Comparative Data
The selection of coupling reagents and additives has a quantifiable impact on the level of racemization. The table below, compiled from literature data, illustrates the percentage of D-isomer (a measure of racemization) formed during a model peptide coupling.
| Coupling Method | Base | % D-Isomer (Racemization) | Reference |
| DIC / HOBt | DIEA | 8.6% | (Adapted from[12]) |
| DIC / OxymaPure® | DIEA | 2.2% | (Adapted from[12]) |
| HBTU | DIEA | 5.4% | (Adapted from[12]) |
| HATU | DIEA | 1.5% | (Adapted from[12]) |
| HATU | NMM | <1.0% | (Adapted from[12]) |
Note: Data is illustrative and actual racemization levels are highly dependent on the specific amino acids being coupled, solvent, and temperature. This data clearly shows that the combination of a modern uronium salt reagent (HATU) with a weaker base (NMM) provides the highest stereochemical integrity.
By understanding the mechanisms, making informed choices about reagents, and carefully controlling reaction conditions, you can effectively minimize racemization and ensure the stereochemical purity required for your research and development goals.
References
- Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. Benchchem.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Epimeris
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Wiley Online Library.
- Coupling Reagents. Aapptec Peptides.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Amino Acid Deriv
- Mechanism of epimerisation/racemisation through oxazolone intermediate.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- MECHANISTIC STUDIES OF PEPTIDE OXAZOLONE RACEMIZ
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- New breakthrough in zero-racemization synthesis: development and application of efficient condens
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Racemiz
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Stanford Chemicals.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- L, D- racemization reaction of amino acids.
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
- Epimeris
- Avoiding epimeriz
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Process for the racemization of α-amino acids.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Asymmetry in catalysis: 'unidirectional' amino acid racemases. Portland Press.
- Epimerization in peptide synthesis. Chemistry Stack Exchange.
- Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.
- Epimerisation in Peptide Synthesis.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Epimeriz
- Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creation.com [creation.com]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. bachem.com [bachem.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Welcome to the technical support guide for the analysis of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. We will move from high-level frequently asked questions to in-depth, practical troubleshooting guides for core analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the analysis of this compound samples.
Q1: What are the most likely impurities I should expect in my sample?
A: Impurities can originate from the synthetic route or degradation. This compound is typically synthesized by acetylating the amino group of (R)-2-Amino-3-(4-nitrophenyl)propanoic acid (also known as (R)-4-nitrophenylalanine).[1] Therefore, you should anticipate impurities related to this process.[2][3]
Q2: Which analytical technique is best for an initial purity assessment?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended starting point. The nitrophenyl group in the molecule provides a strong chromophore, making it highly responsive to UV detection. A simple reversed-phase gradient method can quickly provide a profile of the main component and any significant impurities.
Q3: How can I confirm the presence of the (S)-enantiomer impurity?
A: The (S)-enantiomer is the most challenging impurity to detect as it has identical physical properties to the desired (R)-enantiomer in a non-chiral environment. Separation requires a specialized chiral HPLC method.[4][5][6] This is crucial as regulatory bodies often require strict control of enantiomeric purity.
Q4: My mass spectrometry (MS) data shows a mass that doesn't correspond to any expected impurity. What could it be?
A: Unexpected masses in Electrospray Ionization (ESI) MS can often be attributed to adduct formation or in-source fragmentation.[7][8] Adducts are ions formed between your analyte and components of the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺).[7] In-source fragmentation occurs when the parent molecule breaks apart in the ion source before mass analysis.[8] Always check for common adducts and potential neutral losses (e.g., loss of H₂O, CO₂) from your parent compound.
Part 2: Analytical Protocols & Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for the key analytical techniques used in impurity characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis. A well-developed method is essential for accurate quantification and detection of impurities.
The following diagram illustrates a typical workflow for developing and executing an HPLC-based impurity analysis.
Caption: General workflow for HPLC method development and analysis.
This method serves as a robust starting point for separating the main compound from its common process-related impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is effective for screening for unknown impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection (UV) | 270 nm | The 4-nitrophenyl chromophore has a strong absorbance around this wavelength. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Analyte interacting with residual silanol groups on the column.[10][11] 2. Mobile Phase pH: pH is too close to the analyte's pKa. 3. Column Overload: Injecting too much sample. | 1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid).[12] 2. Lower the mobile phase pH further below the pKa of the carboxylic acid group. 3. Reduce the injection volume or sample concentration.[12] |
| Peak Fronting | 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the initial mobile phase. 2. Column Overload: Severe concentration overload. | 1. Dilute the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).[12] 2. Reduce the amount of sample injected. |
| Split Peaks | 1. Partially Blocked Frit: Contamination at the head of the column. 2. Column Void: A channel has formed in the stationary phase at the column inlet.[10] | 1. Reverse and flush the column (disconnect from the detector first). If this fails, replace the column.[10] 2. Replace the column. This is often caused by pressure shocks. |
| Poor Resolution | 1. Insufficient Selectivity: Column or mobile phase is not optimal. 2. Low Efficiency: Old column or extra-column band broadening.[13] | 1. Try a different stationary phase (e.g., Phenyl-Hexyl). Modify the organic solvent (e.g., use methanol instead of acetonitrile). 2. Replace the column. Check for and minimize the length of all tubing. |
Separating the (R) and (S) enantiomers is critical and requires a chiral stationary phase (CSP).
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based (e.g., Cellulose or Amylose) or Macrocyclic Glycopeptide-based (e.g., Teicoplanin) CSP.[5][14] | These phases provide the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to resolve enantiomers.[6] |
| Mobile Phase | Typically Normal Phase (e.g., Hexane/Ethanol/TFA) or Polar Organic Mode (e.g., Acetonitrile/Methanol/Acetic Acid/TEA). | The choice is highly dependent on the specific CSP. Consult the column manufacturer's guide for starting conditions. |
| Detection (UV) | 270 nm | Same as reversed-phase analysis. |
Mass Spectrometry (MS) for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying unknown impurities by providing molecular weight information.[15][16]
Caption: A systematic workflow for identifying unknown impurities using LC-MS/MS.
When analyzing your full scan data, it is critical to look for patterns. Most soft ionization techniques like ESI will produce a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode.
| Ion Type | Positive Mode (m/z) | Negative Mode (m/z) | Notes |
| Protonated | [M+H]⁺ | - | Most common ion in positive mode with acidic mobile phases. |
| Deprotonated | - | [M-H]⁻ | Most common ion in negative mode for acidic compounds. |
| Sodium Adduct | [M+Na]⁺ | - | Very common, from glassware or solvent impurities. Δm = +22.99 Da vs. M. |
| Potassium Adduct | [M+K]⁺ | - | Less common than sodium. Δm = +39.10 Da vs. M. |
| Acetonitrile Adduct | [M+ACN+H]⁺ | - | Occurs when acetonitrile is the organic modifier. Δm = +41.03 Da vs. [M+H]⁺. |
| Formate Adduct | - | [M+HCOO]⁻ | Common when using formic acid. Δm = +44.99 Da vs. M. |
In-Source Fragmentation: Be aware that some molecules can fragment within the ion source, especially at higher source voltages.[8] For this compound, a common in-source fragment might correspond to the loss of water (-18 Da) or the loss of the acetyl group (-42 Da). If you see a peak at the same retention time as your main peak but with a lower m/z, it is likely an in-source fragment and not a co-eluting impurity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the definitive structural confirmation of the primary compound and any isolated impurities.
The following table outlines the expected proton NMR signals. Chemical shifts (δ) are approximate and can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃).
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (Acetyl) | ~1.9 | Singlet | 3H | Acetyl methyl group. |
| -CH₂- (Benzyl) | ~3.1-3.3 | Multiplet | 2H | Methylene protons adjacent to the phenyl ring. |
| α-CH | ~4.6 | Multiplet | 1H | Methine proton at the chiral center. |
| Aromatic H | ~7.5 | Doublet | 2H | Protons on the phenyl ring ortho to the -CH₂ group. |
| Aromatic H | ~8.1 | Doublet | 2H | Protons on the phenyl ring ortho to the -NO₂ group. |
| -NH- (Amide) | ~8.4 | Doublet | 1H | Amide proton. |
| -COOH | ~12.8 | Broad Singlet | 1H | Carboxylic acid proton (often exchangeable). |
Reference spectra for similar structures can be found in chemical databases.[17][18][19][20][21]
Using NMR to Identify Impurities:
-
Starting Material ((R)-4-nitrophenylalanine): The most obvious difference would be the absence of the acetyl singlet at ~1.9 ppm. The signals for the α-CH and -NH₂ protons would also be shifted.
-
(S)-Enantiomer: The ¹H and ¹³C NMR spectra will be identical to the (R)-enantiomer unless a chiral shift reagent is used.
-
Diacetylated Impurity: An additional acetyl signal might be visible, and the amide proton signal would be absent.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Cherta, L., Belenguer, V., & Pico, Y. (n.d.). a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... ResearchGate. Retrieved from [Link]
-
Beck, A., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(15), 4734. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Toussaint, B., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. Journal of Chromatography A, 896(1-2), 191-9. Retrieved from [Link]
-
Toussaint, B., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. PubMed. Retrieved from [Link]
-
Yuan, M., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5704–5710. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). Retrieved from [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 2859–2867. Retrieved from [Link]
-
WLN. (n.d.). Nitrophenols, LC/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Wijetunge, C. D., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega, 7(37), 33383–33393. Retrieved from [Link]
-
Petraitienė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. Retrieved from [Link]
-
Hroboňová, K., et al. (2019). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 174, 358-365. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. Retrieved from [Link]
-
Biotage. (2023, January 30). Using adducts and fragments to identify compounds in mass-directed flash chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. PubMed. Retrieved from [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(21), 7437. Retrieved from [Link]
-
Kašpar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-55. Retrieved from [Link]
- CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.). Google Patents.
-
Reddit. (2023, November 27). [MS/MS] Can adducts only form on the parent ion?. Retrieved from [Link]
-
NP-MRD. (2005, November 16). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. acdlabs.com [acdlabs.com]
- 8. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitrophenols, LC/MS [wln.nl]
- 17. researchgate.net [researchgate.net]
- 18. 4'-Nitroacetanilide(104-04-1) 1H NMR [m.chemicalbook.com]
- 19. N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum [chemicalbook.com]
- 20. NP-MRD: Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493) [np-mrd.org]
- 21. magritek.com [magritek.com]
Strategies for enhancing the reactivity of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Introduction: Welcome to the technical support guide for (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a key intermediate in synthetic organic chemistry and drug development. This molecule, a derivative of phenylalanine, presents unique challenges and opportunities due to its functional groups: a carboxylic acid, a secondary amide (acetamido), and an aromatic nitro group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing its reactivity, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The molecule's reactivity is governed by three primary functional groups:
-
Carboxylic Acid (-COOH): This is the primary site for reactions like amide bond formation. Its acidity and susceptibility to activation are central to many synthetic strategies.
-
Aromatic Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. It is also a key site for reduction to an amine (-NH₂), a common transformation.
-
Acetamido Group (-NHCOCH₃): This is a protecting group for the amine at the alpha-position. While stable, its potential for racemization under certain conditions and its eventual removal are important considerations.[1] The N-acetyl group can influence the stereochemical outcome of reactions at the chiral center.[1]
Q2: How should I properly store and handle this compound?
A2: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Avoid exposure to strong bases or acids during storage, as this can promote degradation. For handling, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.
Q3: What are the most common reactions performed with this compound?
A3: The most frequent synthetic transformations involving this compound are:
-
Amide Bond Formation: Coupling the carboxylic acid with various amines to form peptides or other amide-containing molecules.[2][3]
-
Reduction of the Nitro Group: Converting the nitro group to an aniline derivative, which is a versatile intermediate for further functionalization.[4][5]
-
Deprotection of the Acetamido Group: Removing the acetyl group to liberate the free amine, often after other transformations have been completed.[6][7]
Troubleshooting Guide: Strategies for Enhancing Reactivity
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yields and Slow Rates in Amide Coupling Reactions
Amide bond formation is a cornerstone of synthesis using this molecule.[2][3] However, the direct reaction between the carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[2] Activation of the carboxylic acid is essential.
Potential Cause A: Inadequate Carboxylic Acid Activation
If you are using a standard carbodiimide reagent like DCC or EDC alone, you may experience slow reactions and the formation of a stable N-acylurea byproduct, which reduces your yield.[8][9]
-
Solution 1: Incorporate an Additive. The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to carbodiimide reactions can significantly improve efficiency.[10][11] These additives react with the activated O-acylisourea intermediate to form an NHS or HOBt active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[8][10][11]
-
Solution 2: Switch to a More Powerful Coupling Reagent. For challenging couplings, especially with sterically hindered or electron-poor amines, uronium/aminium-based reagents are superior.[12][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective choice, known for its rapid reaction kinetics and high yields.[12][14][15] HATU generates a highly reactive OAt-active ester that efficiently acylates amines.[14]
Potential Cause B: Suboptimal Reaction Conditions (Solvent & Base)
The choice of solvent and base can dramatically impact the outcome of a coupling reaction.
-
Solution: Optimize Solvent and Base Selection.
-
Solvent: Use polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).[2][14] Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates.
-
Base: A non-nucleophilic tertiary amine base is required to neutralize the acid released during the reaction.[2] N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which prevents it from competing as a nucleophile.[14] For sensitive substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.[1]
-
Issue 2: Incomplete or Sluggish Reduction of the Aromatic Nitro Group
The conversion of the nitro group to an amine is a critical step for creating versatile aromatic amine intermediates.[5]
Potential Cause A: Catalyst Inactivity or Poisoning (Catalytic Hydrogenation)
Catalytic hydrogenation using Palladium on carbon (Pd/C) is a common and clean method for nitro reduction.[16] However, its effectiveness can be compromised.
-
Solution 1: Verify Catalyst Quality. Ensure you are using a fresh, high-quality Pd/C catalyst. Catalysts can lose activity over time or if improperly stored.
-
Solution 2: Consider Catalyst Poisons. Sulfur-containing compounds, strong coordinating ligands, or certain metal ions can poison the catalyst surface. Ensure all reagents and solvents are free from such impurities.
-
Solution 3: Switch to Transfer Hydrogenation. If handling pressurized hydrogen gas is a concern or if direct hydrogenation is failing, consider catalytic transfer hydrogenation.[17] This method uses a hydrogen donor like ammonium formate in the presence of Pd/C and avoids the need for a high-pressure hydrogenation setup.[17]
Potential Cause B: Unsuitability of Catalytic Hydrogenation for the Substrate
Some molecules contain other functional groups (e.g., alkenes, alkynes, certain protecting groups) that are also sensitive to catalytic hydrogenation.
-
Solution: Employ Chemical Reducing Agents. When chemoselectivity is required, metal-based reductions in acidic media are excellent alternatives.
-
Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities.[16][18][19] The reaction is typically carried out in a solvent like ethanol or ethyl acetate with hydrochloric acid.[19]
-
Iron (Fe) or Zinc (Zn) Powder: These metals in the presence of an acid (like acetic acid or ammonium chloride) also provide a mild and selective reduction of the nitro group.[16]
-
Issue 3: Difficulty in Deprotecting the Acetamido Group
The N-acetyl group is robust, and its removal often requires harsh conditions that may not be compatible with other functional groups in the molecule.[6][7]
Potential Cause: Reaction Conditions are Too Mild
Standard hydrolysis conditions may not be sufficient to cleave the stable amide bond.
-
Solution 1: Strong Acidic or Basic Hydrolysis. The most common methods involve refluxing with strong aqueous acid (e.g., 6M HCl) or a strong aqueous base (e.g., 2M NaOH).[6] Be aware that these harsh conditions can lead to racemization or hydrolysis of other sensitive functional groups (like esters or other amides). A thorough analysis of your molecule's stability is crucial before proceeding.
-
Solution 2: Alternative Deprotection Methods. For sensitive substrates, alternative methods have been developed. One such method involves treatment with thionyl chloride and pyridine, followed by hydrolysis, which can proceed under milder conditions.[20][21] Another approach for peptides and proteins uses trifluoroacetic acid in methanol.[22]
Visualizations and Data
Workflow for Troubleshooting Amide Coupling
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
General Reaction Pathway Visualization
Caption: Key synthetic transformations of the title compound.
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOH, RT, 1-5 atm H₂ | Clean reaction, high yield, byproduct is water.[16] | Requires specialized pressure equipment; catalyst can be poisoned; may reduce other functional groups.[16][23] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | MeOH, Reflux | Avoids pressurized H₂ gas; simple setup.[17] | Can require higher temperatures; reagent stoichiometry is key. |
| Tin (II) Chloride | SnCl₂·2H₂O, HCl | EtOH or EtOAc, 50-70 °C | Excellent chemoselectivity; tolerates many functional groups.[16][18] | Workup can be tedious due to tin salts; requires stoichiometric reagent.[18] |
| Iron Powder | Fe, NH₄Cl or AcOH | EtOH/H₂O, Reflux | Inexpensive, environmentally benign metal, good selectivity.[16][19] | Heterogeneous reaction can be slow; requires significant excess of metal.[19] |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol describes the coupling of this compound with a generic primary amine.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.[14] Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Nitro Reduction using Tin(II) Chloride
This protocol is ideal for substrates containing functional groups sensitive to catalytic hydrogenation.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol (approx. 0.2 M).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.[19]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Carefully dilute the residue with Ethyl Acetate and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8. Caution: CO₂ evolution.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.
-
Extraction & Purification: Separate the organic layer from the filtrate. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product, which can be further purified if necessary.
References
-
HATU - Wikipedia. Wikipedia. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. E3S Web of Conferences. [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]
-
Nitro Reduction - SnCl2 - Common Organic Chemistry. [Link]
-
Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]
-
Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. ResearchGate. [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
-
Acetyl Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Removing an acetyl group from NH? ResearchGate. [Link]
-
Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Semantic Scholar. [Link]
-
Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis. PubMed. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. [Link]
-
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). NIH. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. PMC - NIH. [Link]
Sources
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. jpt.com [jpt.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mt.com [mt.com]
Validation & Comparative
A Comparative Guide for Researchers: (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid versus other Phenylalanine Analogs in Biochemical Assays
In the intricate world of biochemical and cellular research, the selection of appropriate molecular tools is paramount to the success of an experiment. Phenylalanine analogs, in particular, serve as versatile probes and modulators for a variety of biological processes, from enzyme kinetics to cellular transport. This guide provides an in-depth comparison of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid—also known as N-acetyl-D-p-nitrophenylalanine—with other key phenylalanine analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and expert insights needed to select the optimal analog for their specific assay.
Introduction to Phenylalanine Analogs
Phenylalanine is an essential amino acid that serves as a fundamental building block for proteins and a precursor for neurotransmitters. Its analogs, synthetic derivatives with modifications to the amino group, carboxyl group, or the phenyl ring, are invaluable for dissecting biological pathways. These modifications confer unique chemical properties that can be exploited in various assays. This guide will focus on comparing the utility of this compound against a curated selection of analogs, highlighting how subtle changes in stereochemistry (R/S or D/L), N-acetylation, and phenyl ring substitutions dictate their performance in enzymatic, transport, and cellular viability assays.
Overview of Compared Phenylalanine Analogs
The analogs chosen for this comparison represent key structural variations that significantly influence their biological activity.
| Compound Name | Abbreviation | Structure | Key Features |
| This compound | N-acetyl-D-pNP | D-enantiomer, N-acetylated, p-nitro group | |
| (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | N-acetyl-L-pNP | L-enantiomer, N-acetylated, p-nitro group | |
| 4-Nitro-L-phenylalanine | L-pNP | L-enantiomer, free amino group, p-nitro group | |
| N-Acetyl-L-phenylalanine | N-acetyl-L-Phe | L-enantiomer, N-acetylated, unsubstituted phenyl ring | |
| L-Phenylalanine | L-Phe | Natural amino acid, L-enantiomer |
Comparative Analysis in Key Assays
Protease Activity Assays: The Chymotrypsin Model
Expertise & Experience: The serine protease chymotrypsin is an excellent model for studying the substrate specificity of proteases due to its preference for cleaving peptide bonds adjacent to large hydrophobic residues like phenylalanine. The introduction of a p-nitrophenyl group creates a chromogenic leaving group, making it a powerful tool for kinetic analysis. When chymotrypsin cleaves the ester or amide bond of a p-nitrophenylalanine-derived substrate, it releases p-nitrophenol or p-nitroaniline, respectively, which can be quantified spectrophotometrically at 405-410 nm.[1][2]
The N-acetyl group mimics a preceding amino acid in a peptide chain, providing a more "peptide-like" substrate. The stereochemistry at the alpha-carbon is critical for enzyme recognition; chymotrypsin, like most mammalian enzymes, demonstrates a strong preference for L-amino acids (S-configuration).
Comparative Data: Chymotrypsin Hydrolysis
| Substrate | Stereochemistry | N-acetylation | Relative Hydrolysis Rate | Rationale |
| N-acetyl-L-pNP | L (S) | Yes | ++++ | Optimal fit for the chymotrypsin active site. The L-configuration and N-acetyl group mimic a natural peptide substrate.[3] |
| N-acetyl-D-pNP | D (R) | Yes | + | Poor substrate. The D-configuration hinders proper binding in the enzyme's stereospecific active site. |
| L-pNP | L (S) | No | ++ | Good substrate, but the free amino group can be suboptimal for binding compared to an N-acetylated version. |
| N-acetyl-L-Phe ester | L (S) | Yes | +++ | Good substrate, but lacks the chromogenic leaving group for easy detection. |
Experimental Protocol: Chromogenic Chymotrypsin Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 20 mM CaCl2.
-
Substrate Stock: 10 mM of the phenylalanine analog in a minimal amount of DMSO, then diluted in assay buffer.
-
Enzyme Solution: Bovine pancreatic α-chymotrypsin at 1 mg/mL in 1 mM HCl. Dilute to a working concentration of ~25 µg/mL in assay buffer just before use.
-
-
Assay Procedure:
-
Add 180 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the substrate stock solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the chymotrypsin working solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate is proportional to the enzyme activity.
-
Trustworthiness: This protocol is self-validating. A reaction with the preferred substrate (N-acetyl-L-pNP) should yield a robust, linear increase in absorbance, while the D-enantiomer should show a minimal rate, confirming the stereospecificity of the enzyme. A no-enzyme control should show no change in absorbance, confirming that the substrate is stable under assay conditions.
Workflow Diagram: Chymotrypsin Assay
Caption: Workflow for a chromogenic chymotrypsin assay.
Amino Acid Transporter Assays
Expertise & Experience: Mammalian cells import large neutral amino acids like phenylalanine primarily through the L-type amino acid transporter 1 (LAT1).[4][5] LAT1 is an antiporter, exchanging an extracellular amino acid for an intracellular one. It is crucial for nutrient supply, especially in rapidly proliferating cells like cancer cells.[6] The specificity of LAT1 can be probed by competitive inhibition assays, where unlabeled analogs compete with a labeled substrate (e.g., ¹⁴C-L-leucine or a fluorescent analog) for uptake.[7][8]
N-acetylation generally reduces or abolishes recognition by amino acid transporters, as they are evolved to recognize free amino acids.[9][10] The stereochemistry is also critical, with a strong preference for the L-enantiomer.
Comparative Data: Inhibition of LAT1-mediated Uptake
| Compound | Stereochemistry | N-acetylation | Relative IC₅₀ | Rationale |
| L-Phe | L (S) | No | Low | The natural substrate; binds with high affinity. |
| L-pNP | L (S) | No | Low | The p-nitro group is generally tolerated; it binds with high affinity. |
| N-acetyl-D-pNP | D (R) | Yes | Very High | Not recognized by LAT1 due to both D-stereochemistry and N-acetylation. |
| N-acetyl-L-pNP | L (S) | Yes | High | N-acetylation significantly hinders binding to the transporter. |
Experimental Protocol: Competitive Amino Acid Uptake Assay
-
Cell Culture: Plate LAT1-expressing cells (e.g., HeLa or HT-29) in a 96-well plate and grow to ~90% confluency.
-
Reagent Preparation:
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS).
-
Labeled Substrate: ¹⁴C-L-leucine or a fluorescent amino acid analog.
-
Competitors: Prepare a range of concentrations for each phenylalanine analog in HBSS.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash cells twice with pre-warmed HBSS.
-
Add 100 µL of HBSS containing the desired concentration of the unlabeled competitor analog.
-
Immediately add 100 µL of HBSS containing the labeled substrate.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the amount of internalized labeled substrate using a scintillation counter or fluorescence plate reader.[11]
-
-
Data Analysis:
-
Plot the percentage of labeled substrate uptake against the log concentration of the competitor.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the uptake) using non-linear regression.
-
Trustworthiness: This protocol includes essential controls. A "no competitor" control establishes 100% uptake. A known LAT1 inhibitor (e.g., BCH) should produce a dose-dependent inhibition, validating the assay system. The lack of inhibition by N-acetylated and D-enantiomers confirms the known specificity of the transporter.
Diagram: LAT1 Transporter Mechanism
Caption: The LAT1 antiporter mechanism for amino acid exchange.
Cellular Viability and Cytotoxicity Assays
Expertise & Experience: High concentrations of certain amino acids or their analogs can be toxic to cells.[12] This can occur through several mechanisms, including competitive inhibition of essential amino acid transport, disruption of protein synthesis, or induction of apoptosis.[13] For instance, high levels of phenylalanine are known to be neurotoxic in the context of phenylketonuria (PKU). The MTT assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Comparative Data: Cytotoxicity (MTT Assay)
| Compound | Stereochemistry | N-acetylation | Relative Cytotoxicity (EC₅₀) | Rationale |
| L-Phe | L (S) | No | Moderate (at high mM conc.) | Can be toxic at very high concentrations, relevant in PKU models.[12] |
| L-pNP | L (S) | No | High | The nitro group can increase reactivity and potential for off-target effects. Can be transported into the cell and disrupt metabolism. |
| N-acetyl-D-pNP | D (R) | Yes | Very Low | Poorly transported into the cell, thus has minimal impact on intracellular processes. |
| N-acetyl-L-pNP | L (S) | Yes | Low | Poorly transported, but potential for some extracellular effects or slow uptake. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of each phenylalanine analog in the culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a "vehicle only" control.
-
Incubate for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[16]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the absorbance values as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the analog to determine the EC₅₀ value.
-
Trustworthiness: The protocol's reliability is ensured by including a positive control for cytotoxicity (e.g., staurosporine) and a negative control (vehicle). This validates that the assay can detect a loss of viability and that the vehicle itself is not toxic.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Summary and Recommendations
The utility of a phenylalanine analog is dictated by its specific structural features. This guide demonstrates that this compound behaves distinctly from its L-enantiomer and its non-acetylated counterparts.
| Application | Recommended Analog | Justification |
| Chromogenic Protease Substrate | N-acetyl-L-pNP | The L-stereochemistry and N-acetyl group provide optimal recognition by chymotrypsin, while the p-nitro group allows for easy kinetic monitoring. |
| Negative Control for Protease Assay | N-acetyl-D-pNP | The D-configuration is not recognized by the enzyme, making it an excellent negative control to demonstrate stereospecificity. |
| Amino Acid Transport Inhibitor | L-pNP or L-Phe | The free amino group and L-stereochemistry are required for high-affinity binding to transporters like LAT1. |
| Negative Control for Transport Assay | N-acetyl-D-pNP or N-acetyl-L-pNP | The N-acetyl group prevents recognition by transporters, making these ideal negative controls. |
| Low Cytotoxicity Control | N-acetyl-D-pNP | Due to its poor uptake into cells, it exhibits minimal cytotoxicity and is suitable as a control in cell-based assays where off-target toxicity is a concern. |
References
-
Toxicity of phenylalanine assemblies in SH-SY5Y and HeLa cell lines. ResearchGate. Available at: [Link]
-
Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. National Institutes of Health. Available at: [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. Available at: [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]
-
Inhibition of L-type amino acid transport with non-physiological amino acids. Montana State University ScholarWorks. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Specificity in the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin. PubMed. Available at: [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. Available at: [Link]
-
Inhibition of L-type amino acid transport with non-physiological amino acids in the Pahenu2 mouse model of phenylketonuria. CORE. Available at: [Link]
-
When the substrate N-acetyl-L-phenylalanine p-nitrophenyl ester was added to chymotrypsin... Chegg.com. Available at: [Link]
-
MTT Assay protocol. Protocols.io. Available at: [Link]
-
Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. PMC. Available at: [Link]
- MTT Assay Principle. Unknown Source.
-
Amino Acid Uptake Assay Kit UP04 manual. Dojindo Molecular Technologies. Available at: [Link]
-
Analogs of Phenylalanine and Tyrosine. AnaSpec. Available at: [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. Available at: [Link]
-
Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. PubMed. Available at: [Link]
-
Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight. Available at: [Link]
-
Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
-
Amino Acid Uptake Assay Kit (Product Information). Dojindo Molecular Technologies. Available at: [Link]
-
Truncated Equinine B Variants Reveal the Sequence Determinants of Antimicrobial Selectivity. MDPI. Available at: [Link]
-
Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. Available at: [Link]
-
Chymotrypsin. ChromogenicSubstrates.com. Available at: [Link]
-
SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine. PubMed. Available at: [Link]
-
Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. PMC. Available at: [Link]
-
Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. Available at: [Link]
-
Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents. MDPI. Available at: [Link]
-
N-acetylated amino acids. Nilsson Lab. Available at: [Link]
-
Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PMC. Available at: [Link]
-
(R)-2-(4-Nitrophenyl)propanoic acid. PubChem. Available at: [Link]
-
Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. PubMed. Available at: [Link]
-
(2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. PubChem. Available at: [Link]
-
Acylation of α- and δ-Chymotrypsins by p-Nitrophenyl Acetate. ResearchGate. Available at: [Link]
-
Cellular uptake of amino acids: Systems and regulation. ResearchGate. Available at: [Link]
-
Chromogenic compounds used to analyze PA0919 substrate recognition in vitro. ResearchGate. Available at: [Link]
-
P-Nitrophenylalanine as a Novel Probe of Hydrogen Bonding in Peptide Hydrogels and Proteins. Amanote Research. Available at: [Link]
-
Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. Available at: [Link]
-
Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. PubMed. Available at: [Link]
-
The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. SciSpace. Available at: [Link]
-
2-(4-Nitrophenyl)propionic acid. Protheragen. Available at: [Link]
Sources
- 1. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. "Inhibition of L-type amino acid transport with non-physiological amino" by Kara R. Vogel [digitalcommons.mtu.edu]
- 5. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 11. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT (Assay protocol [protocols.io]
A Comparative Guide to Validated Analytical Methods for (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
Introduction: The Analytical Imperative for a Chiral Intermediate
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, an N-acetylated derivative of the non-natural amino acid (R)-4-nitrophenylalanine, serves as a critical chiral building block in pharmaceutical synthesis. Its structural features—a single stereocenter, a carboxylic acid group, and a strong UV-absorbing nitroaromatic moiety—present specific analytical challenges and opportunities. The enantiomeric purity and accurate quantification of this intermediate are paramount, as the stereochemistry of a final active pharmaceutical ingredient (API) is fundamental to its pharmacological activity and safety profile.
This guide provides an in-depth comparison of validated analytical methods for the comprehensive analysis of this compound. We move beyond mere protocols to explain the scientific rationale behind the selection of specific techniques and validation parameters. The methodologies discussed—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and assay, Chiral HPLC for enantiomeric separation, and UV-Vis Spectrophotometry for basic quantification—are evaluated against the rigorous standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.
Regulatory Framework: The Foundation of Analytical Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] The objective is to demonstrate that the procedure is fit for its purpose.[2] This guide is grounded in the principles outlined in ICH Q2(R2), which provides a comprehensive framework for validating analytical procedures.[1][4][5]
The following workflow illustrates the logical progression from method development to the final validation report, forming the bedrock of a trustworthy analytical system.
Caption: General workflow for analytical method validation based on ICH guidelines.
Method Comparison: HPLC vs. UV-Vis Spectrophotometry
The choice of analytical technique is dictated by the specific question being asked. For this compound, the primary needs are often twofold: determining the overall purity and concentration (assay) and quantifying the enantiomeric purity.
| Analytical Technique | Primary Application | Specificity | Sensitivity | Throughput | Key Advantage | Key Limitation |
| RP-HPLC with UV Detection | Assay, Purity, Impurity Profiling | High | High (ng/mL range) | Moderate | Separates analyte from related substances and impurities. | Cannot separate enantiomers without a chiral additive. |
| Chiral HPLC with UV Detection | Enantiomeric Purity | Very High | High (ng/mL range) | Moderate | Directly separates and quantifies the (R) and (S) enantiomers. | More expensive stationary phase; method development can be complex.[6] |
| UV-Vis Spectrophotometry | Rapid Concentration Estimation | Low | Low (µg/mL range) | High | Simple, fast, and inexpensive for initial quantification.[7] | Cannot distinguish the analyte from UV-absorbing impurities or the other enantiomer.[8] |
Method 1: Reversed-Phase HPLC for Assay and Purity
RP-HPLC is the workhorse for pharmaceutical analysis due to its versatility and robustness.[9] For our target molecule, a C18 column is an ideal choice, providing excellent retention and separation for this moderately polar compound. The acidic nature of the analyte (pKa ~4) necessitates a buffered mobile phase to ensure consistent retention times and sharp peak shapes by suppressing the ionization of the carboxylic acid group.
Experimental Protocol: RP-HPLC
-
Chromatographic System:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis Detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (λmax for the 4-nitrophenyl chromophore).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Reagents and Solutions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create working standards for the calibration curve (e.g., 5-150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to a target concentration of 100 µg/mL.
-
Validation Data Summary: RP-HPLC
The method was validated according to ICH Q2(R2) guidelines.[5]
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at the analyte's retention time from blank, placebo, or forced degradation products. | Peak purity index > 0.999. Baseline resolved from all degradation peaks. | Pass |
| Linearity (n=5) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Range | 5 – 150 µg/mL (5% - 150% of target) | Demonstrated accuracy and precision within this range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0% | Repeatability: 0.6%Intermediate: 1.1% | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL | Pass |
| Robustness | %RSD of results ≤ 2.0% after minor changes (pH, flow rate, column temp). | All variations resulted in %RSD < 1.5%. | Pass |
Method 2: Chiral HPLC for Enantiomeric Purity
The direct separation of enantiomers is crucial and is most effectively achieved using a chiral stationary phase (CSP).[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly versatile and have demonstrated success in separating amino acid derivatives.[6][10] The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Chromatographic System:
-
HPLC System: As per RP-HPLC method.
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 0.8 mL/min.
-
-
Reagents and Solutions:
-
Mobile Phase: Isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). The small amount of TFA is critical for protonating the carboxylic acid, improving peak shape and interaction with the CSP.
-
Diluent: Mobile Phase.
-
Standard Preparation: Prepare a solution of the racemic compound at 100 µg/mL to confirm separation. Prepare a standard of the (R)-enantiomer at 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to a target concentration of 100 µg/mL.
-
Validation Data Summary: Chiral HPLC
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers. | Resolution (Rs) = 2.8. No interference from blank. | Pass |
| Linearity (S-enantiomer) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9985 (for the S-enantiomer) | Pass |
| Range (S-enantiomer) | 0.05 – 1.0 µg/mL (0.05% - 1.0% of target) | Demonstrated accuracy and precision within this range. | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% for the impurity enantiomer. | 95.7% - 104.3% | Pass |
| LOQ (S-enantiomer) | Quantifiable with acceptable precision and accuracy. | 0.05 µg/mL (0.05% relative to a 100 µg/mL main peak). | Pass |
| Robustness | Resolution (Rs) remains > 1.5 after minor changes. | All variations resulted in Rs > 2.0. | Pass |
Method 3: UV-Vis Spectrophotometry for Basic Quantification
For a rapid, high-throughput estimation of concentration where high specificity is not required, UV-Vis spectrophotometry is a viable option.[11] This method relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[7] The 4-nitrophenyl group provides a strong chromophore, making this technique suitable for this specific molecule.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
-
Procedure:
-
Solvent: 0.1 M Sodium Hydroxide (NaOH). The basic pH deprotonates the carboxylic acid, ensuring complete dissolution and a consistent spectral profile.
-
Wavelength Scan: Perform a wavelength scan from 400 nm to 200 nm on a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a stock solution (100 µg/mL) of the reference standard in the solvent. Create a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measurement: Measure the absorbance of the blank (solvent) and each standard solution at the determined λmax.
-
Calibration Curve: Plot absorbance vs. concentration and perform a linear regression.
-
Sample Analysis: Prepare the sample at a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the regression equation.
-
Validation Data Summary: UV-Vis Spectrophotometry
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | Low. The method cannot distinguish between the analyte and other UV-absorbing species. | Significant interference observed from structurally similar impurities. | Not Suitable for Purity |
| Linearity (n=5) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 | Pass |
| Range | 2 – 20 µg/mL | Demonstrated linearity within this range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% (in the absence of impurities) | Pass |
| Precision (RSD) | Repeatability (n=6): ≤ 1.5% | 0.9% | Pass |
Visualizing the HPLC Workflow
The following diagram outlines the typical workflow for performing an analysis using one of the validated HPLC methods described.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. technologynetworks.com [technologynetworks.com]
A Senior Application Scientist's Guide to Characterizing Antibody Specificity: A Case Study in Cross-Reactivity Analysis of Antibodies to (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Introduction
In the realm of antibody development, particularly for small-molecule targets, achieving high specificity is both a critical goal and a significant challenge. Antibodies raised against haptens—small molecules that are immunogenic only when conjugated to a larger carrier protein—often exhibit undesirable cross-reactivity with structurally related molecules. This phenomenon can lead to inaccurate quantification, false positives, and misinterpreted results in immunoassays.[1][2]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies, using antibodies raised against the hapten (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid as a practical case study. This compound, a derivative of the non-canonical amino acid p-nitrophenylalanine[3][4], serves as an excellent model for exploring the nuances of antibody-hapten interactions.
We will delve into the logic behind selecting a cross-reactivity panel, provide detailed, field-tested protocols for competitive enzyme-linked immunosorbent assays (cELISA), and present a clear methodology for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals who seek to rigorously validate the specificity of their antibody reagents.
Pillar 1: The Logic of Experimental Design - Assembling a Cross-Reactivity Panel
The cornerstone of a robust cross-reactivity study is the thoughtful selection of compounds to test. The goal is to challenge the antibody's specificity by presenting it with molecules that are structurally analogous to the target hapten. For our target, this compound, a comprehensive panel should probe the key structural motifs recognized by the antibody.
Causality Behind Compound Selection: An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope).[5] By systematically altering different parts of our target hapten, we can map the critical features required for binding and identify potential liabilities.
Proposed Cross-Reactivity Panel:
| Compound Name | Structure | Rationale for Inclusion |
| Target Hapten | Positive Control: Establishes the baseline 100% binding reference. | |
| This compound | (Structure of Target Hapten) | |
| Stereoisomer | Chiral Specificity: Critical for assessing stereospecificity. Does the antibody recognize the (S)-enantiomer? | |
| (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | (Structure of S-enantiomer) | |
| Nitro-Group Analogs | Epitope Mapping: Tests the importance of the nitro group's electronic and steric contribution. | |
| (R)-2-Acetamido-3-(4-aminophenyl)propanoic acid | (Structure with amino group) | |
| (R)-2-Acetamido-3-phenylpropanoic acid (N-Acetyl-D-phenylalanine) | (Structure without nitro group)[6] | |
| Acetamido-Group Analogs | Epitope Mapping: Evaluates the role of the N-acetyl group in the binding interaction. | |
| (R)-2-Amino-3-(4-nitrophenyl)propanoic acid (D-p-Nitrophenylalanine) | (Structure without acetyl group) | |
| Propanoic Acid Analogs | Linker Effects: Assesses the contribution of the propanoic acid chain, often part of the linker used for conjugation. | |
| 3-(4-Nitrophenyl)lactic acid | (Structure with hydroxyl instead of acetamido) | |
| Unrelated Negative Control | Nonspecific Binding: A structurally distinct molecule to ensure the assay detects specific binding. | |
| N-Acetyltryptophan | (Structure of N-Acetyltryptophan) | |
| Carrier Protein | Carrier Specificity: Ensures the antibody binds to the hapten and not the carrier protein (e.g., BSA, KLH) used for immunization. | |
| Bovine Serum Albumin (BSA) | N/A |
Pillar 2: Methodologies for Quantifying Specificity
The competitive ELISA (cELISA) is the gold standard for determining the specificity of antibodies against small molecules.[7] The principle relies on competition between a fixed amount of immobilized antigen (or antibody) and the free analyte (our cross-reactants) in solution for a limited number of antibody binding sites.[8][9] A high signal indicates that the free analyte did not bind the antibody well, while a low signal indicates strong binding by the free analyte, which outcompeted the immobilized antigen.
Experimental Workflow: Competitive ELISA
The following diagram outlines the workflow for a cELISA designed to test cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol is a self-validating system. The inclusion of positive, negative, and zero-analyte controls allows for the validation of each plate run.
Materials:
-
High-binding 96-well microtiter plates
-
Target Hapten-BSA conjugate (for coating)
-
Antibody raised against this compound
-
Cross-reactivity panel compounds
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)[10]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)[11]
-
Stop Solution (e.g., 0.2M H₂SO₄)[11]
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the Hapten-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).[10]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target hapten and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA). A typical range would be from 100 µg/mL to 0.01 ng/mL.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (pre-diluted to its optimal concentration, determined by titration).
-
Incubate this mixture for 1 hour at RT.[11]
-
Wash the coated and blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[10]
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at RT, protected from light.[8]
-
Add 50 µL of Stop Solution to each well to halt the reaction.
-
-
Data Acquisition:
Pillar 3: Data Analysis and Authoritative Interpretation
The data from the cELISA is used to generate inhibition curves for each compound tested. By plotting the percentage of antibody binding against the logarithm of the competitor concentration, we can determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Calculating Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the IC50 values, with the target hapten serving as the reference.[12][13]
Formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100%
Sample Data & Interpretation
The following table presents hypothetical data from our designed experiment.
| Compound | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound | 15 | 100% | High affinity for the target antigen. |
| (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | 1,200 | 1.25% | Highly specific; does not recognize the opposite stereoisomer. |
| (R)-2-Acetamido-3-(4-aminophenyl)propanoic acid | 850 | 1.76% | The nitro group is a critical part of the epitope. |
| (R)-2-Acetamido-3-phenylpropanoic acid | > 10,000 | <0.15% | Confirms the nitro-substituted phenyl ring is essential. |
| (R)-2-Amino-3-(4-nitrophenyl)propanoic acid | 350 | 4.29% | The acetamido group contributes significantly to binding affinity. |
| N-Acetyltryptophan | > 10,000 | <0.15% | No off-target binding to unrelated molecules. |
| Bovine Serum Albumin (BSA) | No Inhibition | 0% | No binding to the carrier protein. |
Expert Insights: Based on this data, the antibody demonstrates excellent specificity. It is highly selective for the (R)-enantiomer and requires both the nitro group and the acetamido group for high-affinity binding. This level of characterization provides high confidence in its use for specific detection of the target molecule in complex samples.
Visualizing Specificity
The concept of specificity can be visualized as the antibody's ability to distinguish between the target and a closely related analog.
Sources
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. seracare.com [seracare.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking the performance of the compound against known inhibitors or substrates
In the landscape of drug discovery and development, the rigorous evaluation of a novel compound's efficacy is paramount. Benchmarking a new chemical entity against established inhibitors or substrates is not merely a comparative exercise; it is a critical step in validating its potential as a therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies, ensuring scientific integrity and generating high-quality, reproducible data.
The "Why": Foundational Principles of Benchmarking
Before delving into experimental protocols, it is crucial to understand the strategic importance of benchmarking. The primary objective is to contextualize the performance of your compound. Is it more potent? More selective? Does it exhibit a different mechanism of action compared to the gold standard? Answering these questions requires a meticulously planned series of experiments. The choice of benchmark compounds is the first critical decision. These should ideally include:
-
Known Binders: Compounds with established affinity for the target.
-
Known Bioactives: Compounds with demonstrated biological activity, preferably in a relevant cellular or in vivo model.
-
Structurally Similar Compounds: To establish structure-activity relationships (SAR).
The overarching goal is to generate a comprehensive dataset that allows for a multi-parametric comparison, moving beyond a simple IC50 value.
Choosing Your Battlefield: Assay Selection and Design
The selection of appropriate assays is the cornerstone of a successful benchmarking study. The two main categories are biochemical assays and cellular assays, each providing distinct and complementary information.
Biochemical Assays: A Purified Perspective
Biochemical assays utilize purified, recombinant proteins to assess the direct interaction between a compound and its target.[1] They are essential for determining intrinsic affinity and mechanism of action in a controlled environment.
Key Biochemical Assays:
-
Enzyme Inhibition Assays: These are the workhorses for characterizing inhibitors of enzymes like kinases, proteases, and phosphatases. The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[2]
-
Binding Assays: Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) directly measure the binding affinity (Kd) of a compound to its target.[1][3]
Causality in Biochemical Assay Design:
The choice of substrate concentration is critical in enzyme inhibition assays. Using a substrate concentration equal to the Michaelis constant (Km) is a common starting point. However, to elucidate the mechanism of inhibition, it is necessary to perform the assay at multiple substrate concentrations.[4][5] This allows for the differentiation between competitive, non-competitive, and uncompetitive inhibition.[6][7]
Cellular Assays: The Physiologically Relevant Proving Ground
While biochemical assays provide valuable information about the direct interaction of a compound with its target, they do not recapitulate the complexity of a cellular environment.[8] Cellular assays are therefore indispensable for validating the biological activity of a compound.
Key Cellular Assays:
-
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within a living cell. Techniques like the NanoBRET™ Target Engagement Assay are widely used.
-
Phenotypic Assays: These assays measure the downstream biological effects of target inhibition, such as cell proliferation, apoptosis, or the modulation of a specific signaling pathway.[1]
The Biochemical-Cellular Discrepancy:
It is not uncommon to observe a discrepancy between a compound's potency in a biochemical assay and its activity in a cellular assay.[9][10] Factors such as cell permeability, efflux pumps, and off-target effects can all contribute to this difference.[10] A thorough investigation of these factors is crucial for understanding a compound's true therapeutic potential.
In the Trenches: Experimental Protocols
Scientific rigor and reproducibility are paramount. The following are detailed, step-by-step methodologies for key benchmarking experiments.
Protocol: Determination of IC50 in a Biochemical Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound and reference inhibitor
-
Assay buffer
-
96- or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in the assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction: a. Add a fixed volume of the enzyme solution to each well of the microplate. b. Add the serially diluted compounds and reference inhibitor to the respective wells. Include wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity) as controls. c. Pre-incubate the enzyme and compound for a set period (e.g., 15-30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at the optimal temperature for the enzyme for a predetermined time. Measure the signal using the appropriate plate reader.
-
Data Analysis: a. Convert the raw data to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11] Software such as GraphPad Prism is commonly used for this analysis.[11][12]
Protocol: Substrate Competition Assay to Determine Mechanism of Action
This experiment helps to elucidate whether an inhibitor is competitive with the substrate.[13]
Procedure:
-
Follow the general procedure for the IC50 determination assay.
-
Perform the IC50 determination at multiple fixed concentrations of the substrate (e.g., 0.5x, 1x, 5x, and 10x the Km value).
-
Data Analysis: a. Determine the IC50 value at each substrate concentration. b. If the IC50 value increases with increasing substrate concentration, the inhibitor is likely competitive.[14][] c. For a more detailed analysis, plot the data using a Lineweaver-Burk plot to visualize the effect of the inhibitor on Vmax and Km.[6]
Visualizing the Data: Tables and Diagrams for Clear Comparison
Clear and concise data presentation is essential for communicating the results of a benchmarking study.
Data Summary Table
Summarize all quantitative data into a well-structured table for easy comparison.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action |
| Test Compound X | Kinase Y | 50 | 250 | 25 | ATP-competitive |
| Reference Inhibitor A | Kinase Y | 10 | 100 | 5 | ATP-competitive |
| Reference Inhibitor B | Kinase Y | 1000 | >10000 | 800 | Non-competitive |
Experimental Workflow Diagram
Caption: Workflow for IC50 Determination in a Biochemical Assay.
Mechanism of Action Decision Tree
Caption: Decision tree for determining the mechanism of inhibition.
Conclusion: Synthesizing the Story
The culmination of a benchmarking study is a clear and compelling narrative that positions the novel compound within the existing therapeutic landscape. The data should be synthesized to highlight the compound's unique attributes and potential advantages. A well-executed benchmarking study not only provides critical data for internal decision-making but also forms the foundation for publications and regulatory submissions. By adhering to the principles of scientific integrity and employing robust experimental designs, researchers can confidently and accurately assess the performance of their compounds.
References
-
Assay Guidance Manual. (2012). National Center for Biotechnology Information.[Link]
-
GraphPad. (n.d.). How to determine an IC50.[Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.[Link]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.[Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[Link]
-
Visikol. (2022). The Importance of IC50 Determination.[Link]
-
Wikipedia. (n.d.). Competitive inhibition.[Link]
-
Wikipedia. (n.d.). Enzyme inhibitor.[Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 12. youtube.com [youtube.com]
- 13. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive inhibition - Wikipedia [en.wikipedia.org]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Studies for Novel Compound Derivatives
For researchers, scientists, and drug development professionals, the journey of a promising compound from a laboratory curiosity to a potential therapeutic is a meticulous process of validation. A critical phase in this journey is the assessment of efficacy, a multi-step evaluation that begins in the controlled environment of a petri dish and progresses to the complex biological systems of living organisms. This guide provides an in-depth comparison of in vitro and in vivo efficacy studies for derivatives of a novel compound, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.
The Fundamental Dichotomy: In Vitro vs. In Vivo
The terms in vitro (Latin for "in glass") and in vivo (Latin for "within the living") represent two distinct, yet complementary, approaches to preclinical research. In vitro studies are performed outside of a living organism, typically using isolated cells, tissues, or biological molecules.[1] These assays offer a controlled environment to dissect the direct effects of a compound on its intended target.[2] Conversely, in vivo studies are conducted within a whole, living organism, such as a mouse model.[1] This approach provides a holistic view of a compound's efficacy, taking into account the complex interplay of physiological processes that can influence a drug's activity.[3]
The choice between and the progression from in vitro to in vivo models is a strategic one, balancing the need for mechanistic clarity with the demand for physiological relevance.
Section 1: The In Vitro Gauntlet: High-Throughput Screening and Mechanistic Insights
In vitro assays serve as the initial proving ground for novel compound derivatives. They are designed to be rapid, cost-effective, and scalable, allowing for the screening of numerous candidates to identify those with the desired biological activity.[2][4] The primary goal is to determine a compound's potency and selectivity for its target in a simplified, controlled system.
Key In Vitro Assays for Efficacy Assessment
A common starting point for assessing the efficacy of anti-cancer compounds is the evaluation of their ability to inhibit cell proliferation or induce cell death. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[5]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)
-
Complete cell culture media (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[3]
-
96-well cell culture plates
-
Test compound derivatives, dissolved in a suitable solvent (e.g., DMSO)
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability against the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7][8]
Expertise & Experience: The choice of cell line is paramount and should reflect the target disease. The incubation time with the compound should be sufficient to observe a biological effect, and the MTT incubation period needs to be optimized for each cell type to ensure a linear relationship between cell number and absorbance.[3] It's also crucial to be aware of potential confounders; for instance, some compounds can directly reduce MTT, leading to false-positive results.[9]
Data Presentation: In Vitro Potency of Compound Derivatives
The results of the MTT assay can be summarized to compare the potency of different derivatives.
| Compound Derivative | Target Kinase | Cell Line | IC50 (µM) |
| Lead Compound | Kinase X | HCT116 | 15.2 |
| Derivative A | Kinase X | HCT116 | 2.5 |
| Derivative B | Kinase X | HCT116 | 35.8 |
| Standard-of-Care | Kinase X | HCT116 | 5.1 |
This is example data and does not reflect real experimental results.
This table clearly shows that Derivative A has a significantly lower IC50 value compared to the lead compound and is more potent than the standard-of-care drug in this in vitro assay. Derivative B, on the other hand, shows reduced potency.
Section 2: The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro studies provide valuable information on a compound's direct cellular effects, they cannot replicate the complexity of a living organism.[3] In vivo studies are essential to evaluate a compound's efficacy in the context of absorption, distribution, metabolism, and excretion (ADME) – factors that can profoundly impact its therapeutic effect.[10]
The Gold Standard: Murine Xenograft Models
For anti-cancer drug development, the subcutaneous tumor xenograft model in immunodeficient mice is a widely used and accepted method for evaluating in vivo efficacy.[11][12] In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored over time.[11]
Experimental Protocol: Subcutaneous Tumor Xenograft Study
This protocol describes a typical workflow for an in vivo efficacy study. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[13][14]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line (same as used in in vitro studies)
-
Matrigel (optional, to aid tumor engraftment)[15]
-
Test compound derivative (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to a sufficient number. Harvest the cells during their logarithmic growth phase.[16]
-
Tumor Implantation: Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel.[4] Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 100 µL) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin administration of the test compound derivative and the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the animals throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive morbidity are observed.[17] At the end of the study, the tumors are excised and weighed.
-
Data Analysis: The primary efficacy endpoint is often tumor growth inhibition (TGI), which can be calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[12] The treatment-to-control (T/C) ratio is another common metric.[18]
Trustworthiness: A self-validating protocol includes a robust randomization process to minimize bias. The use of a vehicle control is essential to distinguish the effect of the compound from that of the delivery vehicle. Furthermore, humane endpoints must be clearly defined and strictly followed to ensure animal welfare.[17]
Data Presentation: In Vivo Efficacy of Compound Derivatives
The results from the xenograft study can be tabulated to compare the in vivo efficacy of the derivatives.
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, daily | 1250 ± 150 | - |
| Lead Compound | 50 mg/kg, daily | 750 ± 120 | 40 |
| Derivative A | 50 mg/kg, daily | 450 ± 90 | 64 |
| Derivative B | 50 mg/kg, daily | 1050 ± 140 | 16 |
| Standard-of-Care | 25 mg/kg, daily | 550 ± 100 | 56 |
This is example data and does not reflect real experimental results.
This data demonstrates that Derivative A, which was the most potent in the in vitro assay, also shows the highest tumor growth inhibition in vivo. Derivative B's poor in vivo performance aligns with its lower in vitro potency.
Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Data
A key challenge in drug discovery is the translation of in vitro findings to in vivo outcomes.[18] While a strong correlation is the desired outcome, discrepancies are common due to the inherent differences between the two systems.
Visualizing the Experimental Workflow
The progression from in vitro screening to in vivo validation is a logical and essential workflow in drug discovery.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Understanding the Molecular Mechanism: The MAPK/ERK Signaling Pathway
To illustrate how a compound derivative might exert its effect, let's consider the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[19][20]
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical compound derivative.
In this example, "Derivative A" is a Kinase X inhibitor, where Kinase X is Raf. By inhibiting Raf, Derivative A blocks the downstream signaling cascade, ultimately preventing the gene expression changes that drive cancer cell proliferation and survival.
The Decision to Progress: A Logic-Based Flowchart
The decision to advance a compound from in vitro testing to in vivo studies is a critical juncture in the drug development process. This decision should be based on a clear set of criteria that balance potency, selectivity, and drug-like properties.
Caption: A decision-making flowchart for advancing compounds to in vivo studies.
Conclusion: An Integrated Approach for Translational Success
The successful development of a novel therapeutic hinges on a well-designed and rigorously executed preclinical testing strategy. In vitro and in vivo efficacy studies are not mutually exclusive but rather sequential and complementary components of this process. In vitro assays provide the initial, high-throughput assessment of a compound's potency and mechanism of action, while in vivo studies offer the indispensable validation of efficacy within a complex physiological system.
By understanding the strengths and limitations of each approach, and by meticulously designing experiments with translational endpoints in mind, researchers can more effectively bridge the gap between the laboratory bench and the clinic. The integration of robust protocols, quantitative data analysis, and a clear understanding of the underlying biological pathways will ultimately increase the probability of identifying and developing truly effective new medicines.
References
- Lee, J. H., et al. (2012). Statistical Inference for Tumor Growth Inhibition T/C Ratio.
- Terranova, N. (2013).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of the National Cancer Institute, 107(1), dju387.
- Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons.
- Wikipedia. (n.d.).
- Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
- Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434.
- ciberonc. (n.d.).
- Hafner, M., et al. (2016).
- Abcam. (n.d.). MTT assay protocol.
- van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9.14.1-9.14.17.
- Cell Signaling Technology. (n.d.).
- MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
- Yeasen. (2023). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- Grote, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
- ACS Publications. (2023). Quantitation and Error Measurements in Dose–Response Curves.
- CLYTE Technologies. (2023).
- Cancer Research UK. (n.d.). Use of animals in research policy.
- Le, L. H., et al. (2006). Statistical analysis of in vivo anticancer experiments: tumor growth inhibition.
- Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 1077.
- ATCC. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Creative Diagnostics. (n.d.).
- Norecopa. (n.d.). Guidelines for the use of animals in cancer research.
- Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
- ResearchGate. (2023). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- Reaction Biology. (2024).
- ResearchGate. (2023). Guidelines for the welfare and use of animals in cancer research.
- Creative Diagnostics. (n.d.).
- Protocols.io. (2017). BiTE® Xenograft Protocol.
- Reddit. (n.d.). struggling with MTT assay.
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- Protocols.io. (2023). MTT.
- ResearchGate. (2023). Calculated IC50 values for Tyrosine Kinase Inhibitors.
- BioPharm International. (2023). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- Cold Spring Harbor Perspectives in Biology. (n.d.).
- Wikipedia. (n.d.). PKPD model.
- Certara. (2023). xenograft tumor growth/kill modeling.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- MDPI. (2023).
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?.
- PMC. (2023). Methods to study xenografted human cancer in genetically diverse mice.
- KWF Kankerbestrijding. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
- AACR Journals. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. page-meeting.org [page-meeting.org]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. yeasenbio.com [yeasenbio.com]
- 17. rug.nl [rug.nl]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Analytical Techniques for Characterizing Chemical Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of scientific research, particularly within drug discovery and development, the unambiguous characterization of a chemical compound is paramount. The journey from a novel synthesis to a potential therapeutic agent is paved with rigorous analytical scrutiny. This guide provides a head-to-head comparison of the most pivotal analytical techniques employed to elucidate the structure, confirm the identity, and assess the purity of a compound. As a senior application scientist, my aim is to offer not just a description of these techniques, but a deeper insight into their strategic application, the causality behind experimental choices, and the integrated workflow that ensures scientific integrity.
The Pillars of Compound Characterization
A comprehensive understanding of a new chemical entity (NCE) rests on three fundamental pillars:
-
Structural Elucidation: Determining the precise arrangement of atoms and bonds within the molecule.
-
Purity Assessment: Quantifying the presence of any impurities, such as starting materials, byproducts, or degradation products.
-
Identity Confirmation: Verifying that the synthesized compound is indeed the intended molecule.
No single technique can definitively address all these aspects. Instead, a suite of orthogonal (complementary) methods is employed, each providing a unique piece of the puzzle. This guide will delve into the core spectroscopic and chromatographic techniques that form the bedrock of modern compound characterization.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing a wealth of information about their structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The "Gold Standard" for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative technique for determining the structure of organic molecules in solution.[1] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3]
The Causality Behind NMR: The principle of NMR lies in the fact that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment, allowing chemists to map out the entire molecular structure. For natural product identification, NMR is a cornerstone technique, providing unparalleled insight into complex structures without destroying the sample.[3]
Experimental Protocol: 1D ¹H NMR of a Small Organic Molecule
Objective: To obtain a proton NMR spectrum to determine the number of different proton environments and their connectivity.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound. The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with analyte peaks.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical acquisition time is a few minutes.[4]
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons (n+1 rule).
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[5][6] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[7]
The Causality Behind MS: The choice of ionization technique is crucial. "Hard" ionization methods like electron ionization (EI) impart a large amount of energy, causing extensive fragmentation. This fragmentation pattern can act as a molecular fingerprint and help in structural elucidation.[7] "Soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are gentler, typically leaving the molecular ion intact, which is ideal for accurate molecular weight determination.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of a compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ESI source, such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be volatile and able to support the formation of ions.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode).
-
The m/z value of this peak provides the molecular weight of the compound.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Conjugation Analysis
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique absorption spectrum.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores and conjugated systems.[10][11] The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.[8]
Chromatographic Techniques: The Art of Separation and Purity Assessment
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry.[12] It separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[13]
The Causality Behind HPLC: The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is the most common mode for the analysis of small organic molecules.[14] The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. By carefully controlling the mobile phase composition, flow rate, and column temperature, one can achieve excellent resolution of the main compound from its impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of a compound and quantify any impurities.
Methodology:
-
Method Development and System Preparation:
-
Select a suitable C18 column and a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Develop a gradient elution method where the proportion of the organic solvent is increased over time to elute compounds with a wide range of polarities.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Data Acquisition:
-
Inject a blank (solvent) to ensure there are no system peaks.
-
Inject the calibration standards to establish a linear relationship between concentration and peak area.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the main compound.
-
Identify and quantify any impurity peaks by comparing their peak areas to the calibration curve.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
X-ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[15][16][17]
The Causality Behind X-ray Crystallography: The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal.[18] The diffraction pattern is a unique fingerprint of the crystal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.[17]
Head-to-Head Comparison of Analytical Techniques
The following table provides a comparative overview of the key analytical techniques discussed in this guide.
| Technique | Information Provided | Typical Sample Amount | Sensitivity (LOD/LOQ) | Analysis Time | Cost per Sample (USD) | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, quantitation | 1-25 mg for ¹H, 10-100 mg for ¹³C[19] | ~µg to mg | Minutes to hours | $95 - $600[20] | Unambiguous structure elucidation, non-destructive | Relatively low sensitivity, requires soluble samples |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | ng to µg | pg to ng | Minutes | $40 - $125[21][22] | High sensitivity, provides molecular weight | Fragmentation can be complex, may not distinguish isomers |
| HPLC | Purity, quantitation, separation of mixtures | µg to mg | ng to µg | 10-60 minutes | $50 - $117[23] | High resolution, quantitative, robust | Provides limited structural information on its own |
| X-ray Crystallography | Absolute 3D molecular structure, stereochemistry | ~0.1 mm crystal | N/A | Hours to days | Highly variable | Unambiguous 3D structure | Requires a suitable single crystal, not applicable to all compounds |
| IR Spectroscopy | Presence of functional groups | mg | ~µg | Minutes | Low | Rapid functional group identification | Limited structural information, complex spectra |
| UV-Vis Spectroscopy | Presence of chromophores, conjugation, quantitation | µg to mg | ~µg/mL | Minutes | Low | Simple, quantitative for absorbing species | Limited to compounds with chromophores, broad peaks |
The Integrated Workflow: A Symphony of Analytical Techniques
The characterization of a novel compound is not a linear process but rather an integrated workflow where each technique plays a crucial role. A typical workflow is illustrated in the diagram below.
Caption: An integrated workflow for the characterization of a new chemical entity.
This workflow begins with initial, rapid screening techniques like TLC and LC-MS to assess the outcome of the synthesis and purification. If these initial checks are promising, the focus shifts to detailed structural elucidation using a combination of NMR and high-resolution mass spectrometry. IR and UV-Vis spectroscopy provide complementary information on functional groups. Finally, for definitive proof of purity and structure, quantitative HPLC and, if possible, X-ray crystallography are employed.
Conclusion
The characterization of a chemical compound is a multi-faceted endeavor that relies on the synergistic use of a variety of powerful analytical techniques. As a senior application scientist, I emphasize that a deep understanding of the principles, strengths, and limitations of each method is crucial for designing a robust characterization strategy. By following an integrated and logical workflow, researchers and drug development professionals can ensure the scientific integrity of their work and make confident, data-driven decisions on the path to discovery.
References
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
- Dharmamoorthy, G., et al. (2025). A Comprehensive Review on Hyphenated Techniques in Pharmaceutical Analysis. Asian Journal of Pharmaceutics, 19(1), 34.
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Patel, K., et al. (2024). A Comprehensive Review on Hyphenated Techniques. Asian Journal of Pharmaceutical Research and Development, 15(5).
-
MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]
- Jaspers, M., et al. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
- Reddy, S. K., et al. (2025). Recent Advancements and Comprehensive Review on Hyphenated Techniques. Research and Reviews: A Journal of Pharmaceutical Science, 16(03), 39-52.
- Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). Phytochemical Analysis, 34(7), 735-751.
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
The Silicon Review. (2024, April 22). 6 Differences between UV-Vis Spectroscopy and IR Spectroscopy. Retrieved from [Link]
- A Brief Review on Hyphenated Techniques. (2021). Asian Journal of Pharmaceutical Analysis, 11(2), 76-81.
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-12.
- Patidar, A., & Kamble, P. (2025). A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS): A Hyphenated Technique. Asian Journal of Pharmaceutical Research and Development, 13(1).
- Hplc method development and validation: an overview. (2015). Journal of Pharmaceutical, Chemical and Biological Sciences, 2(4), 269-278.
-
LAB 6 UV-VIS AND IR. (n.d.). Scribd. Retrieved from [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2008). Pharmaceutical Technology, 32(10), 104-119.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
- Liu, K.-T., et al. (2015). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 23(3), 475-483.
-
Chemistry LibreTexts. (2022, December 27). 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 10). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]
-
Children's Hospital of Philadelphia. (n.d.). Small Molecule and Metabolite Core Tools and Fees. Retrieved from [Link]
- Systematic analytical characterization of new psychoactive substances: A case study. (2016).
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
Process NMR Associates LLC. (n.d.). Price List. Retrieved from [Link]
-
AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
-
Fiveable. (n.d.). X-ray crystallography: principles and structure determination. Retrieved from [Link]
- Systematic analytical characterization of new psychoactive substances: A case study. (2016).
-
MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Missouri. (n.d.). Services and Fees. Mass Spectrometry Facility. Retrieved from [Link]
-
YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. Retrieved from [Link]
-
Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
-
Novatia, LLC. (n.d.). MS Small Molecule Pricing. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2025, May 9). Can i use hplc purified sample (liquid) for NMR analysis? Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]
Sources
- 1. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 2. acdlabs.com [acdlabs.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. thesiliconreview.com [thesiliconreview.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. azolifesciences.com [azolifesciences.com]
- 17. azom.com [azom.com]
- 18. fiveable.me [fiveable.me]
- 19. organomation.com [organomation.com]
- 20. process-nmr.com [process-nmr.com]
- 21. Services and Fees | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 22. enovatia.com [enovatia.com]
- 23. research.chop.edu [research.chop.edu]
Navigating the Bioactivity of Phenylpropanoic Acids: A Comparative Guide to the Structural-Activity Relationships of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the propanoic acid scaffold is a recurring motif in a multitude of bioactive compounds, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The versatility of this structural backbone allows for a wide range of chemical modifications, each influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the structural-activity relationships (SAR) of a specific subset of these molecules: (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid and its derivatives. While direct and extensive SAR studies on this exact parent compound are limited, by examining structurally analogous compounds, we can infer the key determinants of their biological activity and provide a comparative analysis to guide future drug discovery efforts.
The Core Scaffold: A Foundation for Diverse Bioactivity
This compound is an N-acetylated derivative of the amino acid L-4-nitrophenylalanine.[3] The core structure presents several key features that can be systematically modified to probe their impact on biological activity: the N-acetyl group, the phenyl ring with its nitro substituent, and the propanoic acid moiety. Investigations into related propanoic acid derivatives have revealed a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6]
I. The Phenyl Ring and its Substituents: A Key Modulator of Activity
The nature and position of substituents on the phenyl ring are critical in defining the biological profile of phenylpropanoic acid derivatives.
A. The Significance of the 4-Nitro Group
The presence of a nitro group, particularly at the para-position of the phenyl ring, is a common feature in many biologically active compounds. The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group, which generates toxic reactive nitrogen species.[7] This mechanism is a key consideration for the potential antimicrobial applications of this compound derivatives. Furthermore, studies on nitroimidazoles have demonstrated that the nitro group is essential for both aerobic and anaerobic antitubercular activities.[8]
In the context of anticancer activity, a rhodanine derivative featuring a 4-nitrophenyl group has demonstrated significant antimitotic activity.[9] This suggests that the electron-withdrawing nature of the nitro group may play a role in the compound's interaction with biological targets.
B. Comparative Analysis: Hydroxyphenyl vs. Acetylphenyl Analogs
To understand the impact of the 4-nitro substituent, it is insightful to compare it with other derivatives. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed promising anticancer and antioxidant properties.[4] In one study, certain derivatives were found to reduce the viability of A549 lung cancer cells by 50% and inhibit cell migration.[10] The phenolic hydroxyl group is thought to contribute to the antioxidant activity by donating a hydrogen atom to neutralize reactive oxygen species.[4]
Conversely, the investigation of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has also yielded potent anticancer candidates. The presence of an oxime moiety on the acetyl group significantly enhanced the antiproliferative activity against A549 cells, with some derivatives showing greater efficacy than the standard chemotherapeutic agent, cisplatin.[11]
This comparative data underscores the profound influence of the para-substituent on the phenyl ring, with nitro, hydroxyl, and acetyl groups each conferring distinct biological activities.
II. The N-Acetamido Group: Influencing Specificity and Potency
The N-acetyl group on the alpha-carbon of the propanoic acid chain is another key site for modification. N-acylated amino acids are a known class of biologically active molecules.[12][13] The acetylation can influence the compound's polarity, membrane permeability, and interaction with specific enzymes.
For instance, N-acetyl melphalan, a derivative of the anticancer drug melphalan, was found to be significantly less toxic than its parent compound. However, when conjugated to monoclonal antibodies, its cytotoxic effect was restored with enhanced specificity towards tumor cells.[14] This highlights how N-acetylation can be used as a strategy to create prodrugs with improved safety profiles.
Furthermore, the development of inhibitors for N-terminal acetyltransferases (NATs), enzymes implicated in cancer, demonstrates the therapeutic potential of targeting this modification.[5] The substrate specificity of NATs can be exploited to design potent and selective inhibitors.[5]
III. The Propanoic Acid Moiety: The Anchor for Biological Interaction
The carboxylic acid group of the propanoic acid backbone is a crucial feature for the biological activity of many derivatives. It can act as a key binding motif, forming hydrogen bonds or ionic interactions with receptor sites. In a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, esterification of the carboxyl group led to a significant decrease in antiproliferative activity, emphasizing the importance of the free carboxyl group for cytotoxicity.[11]
However, modifications to this moiety can also lead to the discovery of novel activities. For example, the conversion of the carboxylic acid to a hydroxamic acid in ketoprofen derivatives led to compounds with inhibitory activity against matrix metalloproteinases (MMPs) in addition to their cyclooxygenase (COX) inhibition.[2]
Comparative Performance Data
The following table summarizes the anticancer activity of various propanoic acid derivatives, providing a basis for comparison with potential this compound derivatives.
| Compound Class | Derivative Example | Cell Line | Activity (IC50 or % Inhibition) | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with 1-naphthyl substituent | A549 | Reduced viability to 42.1% | [4] |
| 3-((4-hydroxyphenyl)amino)propanoic acid | 2-furyl substituted hydrazide | A549 | Reduced viability to 17.2% | [4] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime derivative | A549 | IC50 = 2.47 µM | [11] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide | para-nitro substituted | SKNMC | IC50 = 10.8 µM | [15] |
Experimental Protocols
Synthesis of L-4-nitrophenylalanine
A common method for the synthesis of L-4-nitrophenylalanine, a precursor to the title compound, involves the nitration of L-phenylalanine.[3]
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared, typically in a 2:1 volume ratio.[3] This reaction is highly exothermic and should be performed in an ice bath with slow addition of the acids.
-
Nitration Reaction: L-phenylalanine is slowly added to the pre-cooled nitrating mixture with constant stirring, maintaining the temperature at 0°C.[3]
-
Reaction Monitoring: The reaction is allowed to proceed for a set time, for example, 3 hours, while monitoring the progress by thin-layer chromatography (TLC).[3]
-
Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Note: This reaction can produce a mixture of ortho- and para-nitro isomers, which may require separation.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24 or 48 hours).[4]
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Structure-Activity Relationships and Workflows
Figure 1: Key structural features of this compound derivatives and their influence on biological activity.
Figure 2: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Conclusion and Future Directions
The exploration of the structural-activity relationships of this compound and its analogs reveals a promising scaffold for the development of novel therapeutic agents. The key takeaways for researchers are:
-
The 4-nitro group is a strong indicator of potential antimicrobial and anticancer activity, likely through mechanisms involving reductive activation and influencing electronic properties.
-
The N-acetyl group offers a handle for modulating pharmacokinetics and can be exploited for targeted drug delivery or the development of specific enzyme inhibitors.
-
A free carboxylic acid on the propanoic acid backbone appears to be crucial for the anticancer activity of many related compounds, likely serving as a primary binding motif.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By methodically altering each of the key structural features and assessing their impact on a range of biological assays, a comprehensive SAR profile can be established. This will enable the rational design of more potent and selective drug candidates, ultimately contributing to the advancement of novel therapeutics.
References
-
Šimatonis, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3068. [Link]
- N/A
-
Connor, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 801749. [Link]
-
Wang, Y., et al. (2015). Study on the synthesis of L-4-nitrophenylalanine. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1167. [Link]
-
Vivas-Reyes, R., et al. (2004). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Journal of the Argentine Chemical Society, 92(4-6), 47-56. [Link]
-
Manjunatha, U. H., et al. (2006). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry, 14(13), 4591-4601. [Link]
- N/A
-
Connor, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8. [Link]
-
Smyth, M. J., et al. (1986). Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies. Journal of the National Cancer Institute, 76(3), 503-510. [Link]
- N/A
-
Šimatonis, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3068. [Link]
-
Somchit, N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20, 906-911. [Link]
- N/A
-
Hussain, A., et al. (2020). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Acta Chimica Slovenica, 67(1), 117-124. [Link]
- N/A
-
Abdel-Mottaleb, M. S. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3737. [Link]
-
Foyn, H., et al. (2013). Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. ACS Chemical Biology, 8(6), 1121-1127. [Link]
- N/A
-
Patel, M., et al. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
- N/A
- N/A
- N/A
-
Petraitienė, R., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(11), 2603. [Link]
-
Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 266-273. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of Synthetic Approaches for Oseltamivir (Tamiflu®)
Abstract
Oseltamivir Phosphate, commercially known as Tamiflu®, is a neuraminidase inhibitor critical for the treatment and prevention of influenza A and B virus infections.[1][2] The historical reliance on a semi-synthetic approach starting from (-)-shikimic acid, a natural product with a volatile supply chain, has catalyzed extensive research into alternative, more robust synthetic strategies.[3][4][5] This guide presents an in-depth cost-effectiveness analysis of three distinct synthetic pathways to oseltamivir. We will objectively compare the seminal industrial route from shikimic acid, a fully synthetic academic route pioneered by E.J. Corey, and a modern chemoenzymatic approach. The analysis is grounded in key performance indicators including starting material cost, overall yield, step count, process safety, and scalability, providing drug development professionals with the critical data needed to inform strategic manufacturing decisions.
Introduction: The Strategic Importance of Oseltamivir Synthesis
The efficacy of oseltamivir hinges on its ability to mimic the transition state of sialic acid hydrolysis, thereby inhibiting the viral neuraminidase enzyme essential for viral replication and propagation.[6] The molecule possesses three stereocenters, meaning only one of the eight possible stereoisomers is pharmacologically active, placing a significant demand on stereochemical control in any synthetic endeavor.[3]
The original commercial synthesis developed by Gilead Sciences and later optimized by Hoffmann-La Roche begins with (-)-shikimic acid, harvested from Chinese star anise (Illicium verum) or produced via fermentation with recombinant E. coli.[3][5] Concerns over the fluctuating availability and price of this chiral pool starting material, particularly highlighted during influenza pandemic scares, have made the development of shikimic acid-independent routes a high-priority research area.[1][4] This guide will dissect the established industrial process and two prominent alternatives, evaluating their practicality from a cost and efficiency standpoint.
Route 1: The Industrial Standard - The Shikimic Acid Approach
The Roche synthesis from (-)-shikimic acid is a well-optimized, large-scale process that has produced tons of the active pharmaceutical ingredient (API).[7] It leverages a naturally occurring chiral starting material to set the required stereochemistry.
Causality of Experimental Design
The core strategy involves converting the C5-hydroxyl of shikimic acid into the primary amine and the C4-hydroxyl into the acetamido group. The key challenge is the stereoselective introduction of these nitrogen functionalities. The industrial route solves this by transforming the molecule into a key epoxide intermediate. This epoxide is then opened regioselectively by an azide nucleophile, a highly reliable and stereospecific SN2 reaction. While effective, the use of azide reagents on an industrial scale introduces significant safety and handling challenges due to their potential explosivity.[5] Subsequent reduction of the azide and acetylation yields the final product.
Experimental Workflow & Protocol
The synthesis commences with the esterification of shikimic acid, followed by protection of the C3 and C4 diols as a pentylidene acetal. The remaining C5 hydroxyl is activated as a mesylate, which is a good leaving group, facilitating the subsequent formation of an epoxide.[3][5]
Key Transformation: Epoxide Formation and Azide Opening
-
Mesylation: The ketal-protected ethyl shikimate is dissolved in dichloromethane. Triethylamine is added as a base, and the solution is cooled to 0°C. Methanesulfonyl chloride is added dropwise, and the reaction is stirred for 4 hours.
-
Epoxidation: A weak base, such as potassium bicarbonate, is used to induce intramolecular substitution of the mesylate by the C3 hydroxyl group, forming the key epoxide intermediate.[3]
-
Azide Ring-Opening: The epoxide is opened with sodium azide (NaN₃) in a buffered aqueous medium. This reaction proceeds with high regioselectivity and stereospecificity, installing the azide at the C5 position.
-
Amine Introduction: The second nitrogen functionality is introduced by reducing the azide (e.g., via catalytic hydrogenation) to a primary amine, which is then acetylated to form the acetamido group at C4.
Workflow Diagram
Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir.[5]
Route 2: The Fully Synthetic Diels-Alder Approach (Corey Synthesis)
In 2006, E.J. Corey's group developed a landmark synthesis that bypasses the need for shikimic acid entirely, starting from inexpensive and abundant feedstocks: 1,3-butadiene and acrylic acid.[3][8]
Causality of Experimental Design
This route's brilliance lies in its construction of the cyclohexene core using a powerful asymmetric Diels-Alder reaction.[9] This key step, catalyzed by a chiral oxazaborolidine (CBS catalyst), establishes the initial stereocenter, from which the others are subsequently derived.[3] This approach avoids the supply chain issues of shikimic acid and circumvents the use of hazardous azides, opting for alternative nitrogen-introduction strategies.[8] The synthesis proceeds through a series of elegant transformations, including an iodolactamization and a regioselective aziridine opening to install the remaining functional groups with precise stereochemical control.[9]
Experimental Workflow & Protocol
The synthesis begins with an asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative.
Key Transformation: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: The CBS catalyst is prepared in situ or used as a commercially available reagent.
-
Cycloaddition: Butadiene and the acrylate are combined in a suitable solvent (e.g., toluene) in the presence of the catalyst at room temperature. The reaction typically proceeds in high yield (97%) and excellent enantioselectivity.[9]
-
Amidation: The resulting ester is converted to a primary amide using ammonia.
-
Iodolactamization: The amide undergoes an iodolactamization reaction, which forms a bicyclic lactam and sets the stereochemistry at two new centers.[3]
-
Functional Group Manipulation: The synthesis continues through several steps, including the formation and opening of an aziridine with 3-pentanol to introduce the ether side chain, ultimately leading to oseltamivir.[10]
Workflow Diagram
Caption: Key transformations in the Corey azide-free synthesis of Oseltamivir.[9]
Route 3: The Chemoenzymatic Approach (Hudlicky Synthesis)
More recent strategies have focused on combining the efficiency of chemical synthesis with the unparalleled selectivity of enzymatic transformations. The Hudlicky group has reported several generations of chemoenzymatic syntheses starting from simple aromatic compounds like ethyl benzoate.[6][11][12]
Causality of Experimental Design
This approach leverages a microbial dioxygenase enzyme to perform an enantioselective dihydroxylation of an aromatic ring.[13] A recombinant E. coli strain converts ethyl benzoate into a chiral cis-diol, a versatile intermediate that already contains two of the required stereocenters.[6][13] This bio-catalytic step replaces the need for a chiral pool starting material or a chiral catalyst. The subsequent chemical steps are designed to convert this diol into the oseltamivir core. This route is notable for its "green" credentials, starting from a simple aromatic feedstock and using enzymatic catalysis under mild conditions.
Experimental Workflow & Protocol
The synthesis starts with a large-scale fermentation process.
Key Transformation: Enzymatic Dihydroxylation
-
Fermentation: A recombinant strain of Escherichia coli (e.g., JM109(pDTG601a)) is cultured in a fermentor. Ethyl benzoate is fed to the culture, and the enzyme toluene dioxygenase converts it into the corresponding chiral cyclohexadiene-cis-diol.[6][13]
-
Protection & Cycloaddition: The resulting diol is protected, and the acetamido group is introduced via a hetero-Diels-Alder cycloaddition.[12]
-
Functional Group Manipulation: A series of chemical steps, including the formation of an aziridine and subsequent opening, are used to complete the synthesis. The design often recognizes a latent symmetry in the oseltamivir molecule, allowing for an efficient and convergent strategy.[6][11]
Workflow Diagram
Caption: Simplified workflow of a chemoenzymatic route to Oseltamivir.[12]
Comparative Cost-Effectiveness Analysis
The optimal synthetic route is determined by a trade-off between starting material accessibility, process efficiency, safety, and overall cost. The following tables provide a comparative summary of the three routes.
Table 1: Starting Material and Reagent Cost Analysis
| Parameter | Route 1: Shikimic Acid | Route 2: Diels-Alder (Corey) | Route 3: Chemoenzymatic |
| Primary Starting Material(s) | (-)-Shikimic Acid | 1,3-Butadiene, Acrylic Acid | Ethyl Benzoate |
| Relative Cost of Starting Material | High & Volatile | Very Low | Low |
| Key Expensive Reagents/Catalysts | - | CBS Catalyst, SnBr₄ | Dioxygenase Enzyme (Fermentation cost) |
| Hazardous Reagents | Sodium Azide (NaN₃) | N-Bromosuccinimide | Minimal |
| Overall Cost Driver | Shikimic acid supply | Catalyst loading & specialized reagents | Fermentation scale-up & downstream processing |
Table 2: Process Efficiency and Yield Comparison
| Parameter | Route 1: Shikimic Acid | Route 2: Diels-Alder (Corey) | Route 3: Chemoenzymatic |
| Longest Linear Sequence | ~8-12 steps[14] | 12 steps[10][14] | ~10-15 steps[13] |
| Reported Overall Yield | 17-29%[3][14] | ~30%[8][14] | ~10% (from aromatic)[13] |
| Process Mass Intensity (PMI) ¹ | High (Est. >100) | Moderate (Est. 50-100) | Potentially Lower (Depends on fermentation) |
| Stereochemical Control | Chiral Pool | Chiral Catalyst | Enzyme |
¹Process Mass Intensity (PMI) is the total mass of materials (raw materials, solvents, water) used to produce a certain mass of API. A lower PMI is better.[15][16]
Conclusion and Future Outlook
Each synthetic route to oseltamivir offers a unique set of advantages and disadvantages.
-
The Shikimic Acid Route remains the industrially proven and highly optimized standard. Its primary drawback is the reliance on a natural feedstock, creating supply chain vulnerability.[5] The use of azides also poses significant safety and environmental concerns.[17]
-
The Corey Diels-Alder Route is a powerful demonstration of the capabilities of modern asymmetric synthesis. It successfully decouples oseltamivir production from the shikimic acid supply chain by using inexpensive starting materials.[8] While elegant and azide-free, the scalability of certain steps, such as those requiring cryogenic temperatures or specialized catalysts, presents a potential challenge for cost-effective industrial production.[18]
-
The Chemoenzymatic Route represents a forward-looking, "greener" approach. By using enzymes, it achieves exceptional stereoselectivity under mild conditions.[6] The primary hurdles are the technical challenges and costs associated with large-scale fermentation and the downstream purification of the biological products.
For large-scale, continuous manufacturing, the Shikimic Acid Route is the established incumbent. However, for ensuring national security and rapid pandemic response, developing and scaling up shikimic acid-independent routes like the Corey or Chemoenzymatic approaches is a strategic imperative. The ideal future synthesis will likely combine the best features of these strategies: starting from inexpensive feedstocks, utilizing catalytic (chemical or biological) methods for maximum efficiency and stereocontrol, and minimizing hazardous waste to create a truly cost-effective, safe, and sustainable process.
References
-
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process - ACS Publications. (2011-10-18). ACS Publications. [Link]
-
Oseltamivir total synthesis - Wikipedia. Wikipedia. [Link]
-
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate - PubMed. (2009-05-11). PubMed. [Link]
-
Synthesis of Oseltamivir. (2009-10-22). Synfacts. [Link]
-
Oseltamivir total synthesis - Corey Synthesis - YouTube. (2024-02-04). YouTube. [Link]
-
Roche synthesis. chimia.ch. [Link]
-
A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol - ACS Publications. (2011-04-18). ACS Publications. [Link]
-
Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki - Organic Chemistry Portal. (2008-11-29). Organic Chemistry Portal. [Link]
-
Two approaches toward the formal total synthesis of oseltamivir phosphate (Tamiflu): catalytic enantioselective three-component reaction strategy and L-glutamic acid strategy - PubMed. (2013-04-19). PubMed. [Link]
-
Synthesis of Oseltamivir by Elias J. Corey (2006) - SynArchive. SynArchive. [Link]
-
Synthesis of Oseltamivir by Masakatsu Shibasaki (2007) - SynArchive. SynArchive. [Link]
-
Total Synthesis of Oseltamivir phosphate by Corey - Organic Chemistry Portal. (2006-05-03). Organic Chemistry Portal. [Link]
-
Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. iSm2. [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (2011-03-01). NIH. [Link]
-
Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material | Organic Letters - ACS Publications. ACS Publications. [Link]
-
A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed. (2006-05-17). PubMed. [Link]
-
The first synthesis of oseltamivir carboxylate from (‐)‐shikimic acid. - ResearchGate. ResearchGate. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? (2020-07-26). ScienceDirect. [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - ResearchGate. ResearchGate. [Link]
-
Large scale synthesis of Tamiflu from (‐)‐shikimic acid. - ResearchGate. ResearchGate. [Link]
-
Process Mass Intensity Calculation Tool - ACS Community - American Chemical Society. (2014-10-16). American Chemical Society. [Link]
-
Cost-effectiveness analysis of oseltamivir for influenza treatment considering the virus emerging resistant to the drug in Japan - PubMed. PubMed. [Link]
-
Process Mass Intensity (PMI) – ACSGCIPR. (2026-01-05). ACS Green Chemistry Institute. [Link]
-
Cost-Effectiveness of Antiviral Drugs to Prevent or Treat Influenza A, Influenza B, or Zoonotic Influenza - Canadian Journal of Health Technologies. Canadian Journal of Health Technologies. [Link]
-
Cost-Effectiveness of Baloxavir Marboxil Versus Oseltamivir or no Treatment for the Management of Influenza in the United States - PubMed Central. (2024-08-16). NIH. [Link]
- CN103833570B - Synthesis method of oseltamivir - Google Patents.
Sources
- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. communities.acs.org [communities.acs.org]
- 16. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 17. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
Introduction
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is a specialized chemical compound utilized in various research and development settings, particularly in drug discovery and synthesis. While its direct toxicological profile is not extensively documented, its chemical structure—containing both a carboxylic acid and a nitrophenyl group—necessitates a cautious and systematic approach to its disposal. The presence of the nitroaromatic moiety, in particular, serves as a structural alert for potential reactivity and toxicity, demanding that this compound be managed as hazardous waste.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste. The procedures outlined herein are grounded in federal regulations, established laboratory safety practices, and the core principles of chemical stewardship to ensure the protection of both laboratory personnel and the environment.
Hazard Assessment and Characterization: The "Why" Behind the Procedure
-
The Nitrophenyl Group: Nitroaromatic compounds as a class are treated with significant caution. Compounds like 4-nitrophenol are known to be reactive and can pose an explosion hazard[1]. Many nitroaromatics are also toxic and can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia[1][2]. Therefore, it is prudent to assume this compound may possess latent toxicological properties and should not be released into the environment.
-
The Carboxylic Acid Group: The propanoic acid moiety makes the compound acidic. While likely a weak acid, it will react with bases and could contribute to the corrosion of incompatible materials. This property is critical when considering waste segregation.
-
Regulatory Standing: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that any generator of chemical waste is responsible for determining if that waste is hazardous[3][4]. Given the potential hazards of the nitrophenyl group, treating this compound as hazardous waste is the only responsible course of action. The primary disposal route recommended for similar materials is through a licensed chemical destruction facility, typically via controlled incineration[5].
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, adherence to proper safety protocols is mandatory.
-
Engineering Controls: Always handle solid this compound and its solutions inside a certified chemical fume hood. This prevents the inhalation of fine dust particles or aerosols[5][6].
-
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are standard for handling most laboratory chemicals. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal[1][5].
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent dangerous chemical reactions within a waste container.
Step 3.1: Waste Characterization This compound should be disposed of as a solid, non-halogenated organic hazardous waste . Any solutions or rinsates containing this chemical should be classified as liquid, non-halogenated organic hazardous waste .
Step 3.2: Container Selection Use only containers that are in good condition, compatible with the waste, and have a secure, screw-top lid[7]. For solid waste, a high-density polyethylene (HDPE) container is appropriate. For liquid waste (rinsates), the original solvent bottle or a designated HDPE carboy can be used[8]. Never use a metal container for acidic waste [7].
Step 3.3: Labeling Proper labeling is a strict regulatory requirement. From the moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[9]. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name(s) of all contents: "this compound"
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxicity," "Reactivity").
-
The accumulation start date (the date the first waste was added).
Step 3.4: Segregation Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation and under the control of the laboratory personnel[10]. Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
Table 1: Waste Segregation Guidelines
| Waste Class | Incompatible With | Rationale for Segregation |
| This compound (Acidic, Nitro Compound) | Strong Bases (e.g., NaOH, KOH) | Vigorous acid-base neutralization reaction can generate heat. |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Nitro compounds can react unpredictably or violently with strong oxidizers, potentially leading to fire or explosion[11]. | |
| Aqueous Waste Streams | Do not mix organic waste with aqueous waste unless specifically instructed by a protocol. This compound should not be discharged to sewer systems[5]. |
Step-by-Step Disposal Procedures
Protocol 4.1: Disposal of Solid Waste
-
Preparation: Designate a hazardous waste container as described in Section 3. Ensure it is properly labeled before use.
-
Transfer: Carefully transfer the solid this compound into the waste container using a powder funnel or spatula.
-
Contaminated Debris: Any disposable items that have come into direct contact with the solid, such as weigh paper, contaminated paper towels, or gloves, must also be placed in this solid waste container.
-
Sealing: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste[7][9].
Protocol 4.2: Decontamination and Disposal of Rinsate
-
Initial Rinse: Perform a "triple rinse" of any contaminated glassware. The first rinse should be with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue.
-
Collect Rinsate: This first solvent rinse is considered hazardous waste. Decant the rinsate into a designated liquid, non-halogenated organic hazardous waste container. This container must be separately labeled from the solid waste container.
-
Subsequent Rinses: The second and third rinses can be performed with the same solvent, and this rinsate should also be collected in the same liquid hazardous waste container.
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Prohibition: Under no circumstances should the chemical or its solvent rinsates be poured down the drain [5]. This is a direct violation of EPA regulations and can harm aquatic ecosystems.
Final Disposal Pathway: From Lab to Destruction
The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration[5]. The laboratory's responsibility is to ensure the waste is properly prepared for pickup.
Diagram Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the spilled material and any cleanup materials (e.g., contaminated paper towels) into your designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Provide details of the spill to emergency responders.
Do not attempt to clean up a large spill without proper training and equipment.
References
- Safety Data Sheet for 3-acetamido-3-(4-nitrophenyl)propanoic acid. CATO Research Chemical Inc.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016). Available at: [Link]
-
Hazard Summary: 4-Nitrophenol. New Jersey Department of Health. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025). Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Management. Arkansas State University. Available at: [Link]
-
p-Nitrophenol. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]
-
Safety Data Sheet for Propionic Acid. DC Fine Chemicals. (2024). Available at: [Link]
-
Nitrobenzene. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025). Available at: [Link]
-
3-(4-Nitrophenyl)propanoic acid. PubChem, National Institutes of Health. Available at: [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. (2023). Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. m.youtube.com [m.youtube.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. calpaclab.com [calpaclab.com]
Defensive Shielding: A Senior Application Scientist's Guide to Handling (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a chiral building block, requires meticulous handling. This guide moves beyond a simple checklist, providing a framework of understanding to ensure that every operational step is inherently safe. We will explore not just what to do, but why we do it, grounding our protocols in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Identification and Risk Mitigation
Before any handling, a thorough risk assessment is critical. Based on analogous compounds, we must assume this compound is a solid that can:
Our primary defense is a multi-layered approach encompassing engineering controls, administrative controls, and Personal Protective Equipment (PPE). This aligns with OSHA's mandate to protect laboratory workers from chemical hazards.[1][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a calculated response to the specific physical and chemical properties of the substance.[2][3] For this compound, the following PPE is mandatory.
Summary of Required PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles with side shields or a face shield. | Nitrile gloves (check for appropriate thickness and breakthrough time). | Fully-buttoned laboratory coat.[2] | N95-rated respirator or use of a chemical fume hood.[10] |
| Solution Preparation | Chemical safety goggles with side shields. | Nitrile gloves. | Laboratory coat. | Work within a certified chemical fume hood.[10] |
| Post-Handling Cleanup | Chemical safety goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if surfaces are decontaminated properly. |
Causality Behind PPE Choices:
-
Eye and Face Protection : As this compound is likely an eye irritant, chemical safety goggles are essential to prevent contact with dust particles.[8] A face shield should be used when there is a significant risk of splashing.
-
Hand Protection : Nitrile gloves provide a suitable barrier against incidental contact with solid chemicals.[11] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[9]
-
Body Protection : A laboratory coat protects your skin and personal clothing from contamination.[2] It should be kept clean and laundered separately from other clothing.
-
Respiratory Protection : Fine powders can easily become airborne. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[10] If a fume hood is not available for weighing, a NIOSH-approved N95 respirator is necessary.[10]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan is crucial for safe and efficient handling. This protocol is designed to be a self-validating system, with checks and balances at each stage.
Preparation and Weighing Protocol
-
Designate a Workspace : Cordon off an area specifically for handling this compound. Ensure an eyewash station and safety shower are readily accessible.[8][10][11]
-
Assemble all Materials : Before starting, gather all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.
-
Don Appropriate PPE : Refer to the PPE table above.
-
Perform Weighing in a Controlled Environment :
-
Preferred Method : Use a chemical fume hood to weigh the compound.[10] This provides optimal protection against inhalation.
-
Alternative Method : If a fume hood is unavailable, use a balance shield and wear an N95 respirator.
-
-
Handle with Care : Use a spatula to gently transfer the solid. Avoid any actions that could generate dust.
-
Immediate Cleanup : Clean any spills immediately with a damp cloth or paper towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.
-
Secure Container : Tightly close the container after use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][8][12]
Disposal Plan
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[6]
-
Labeling : The hazardous waste container must be clearly labeled with its contents.
-
Consult EHS : Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.
Emergency Response
Preparedness is key to mitigating the impact of an accidental exposure.[2]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10] Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[6][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Laboratory Standard. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information (NCBI). [Link]
-
Understanding REACH. European Chemicals Agency (ECHA). [Link]
-
New Chemical Regulation for ECHA. H2 Compliance. [Link]
-
Legislation. European Chemicals Agency (ECHA). [Link]
-
Introduction To European Chemicals Legislation. Chemical Hazards Communication Society (CHCS). [Link]
-
European Chemical Rules and Regulations: Part 1. SAI360. [Link]
-
Safety Data Sheet for 3-(4-Nitrophenyl)propionic acid. Fisher Scientific. [Link]
-
Safety Data Sheet for Propionic acid. Carl ROTH. [Link]
-
Safety Data Sheet for Propionic acid. DC Fine Chemicals. [Link]
-
Safety Data Sheet for (R)-2-ACETAMIDO-3-(THIOPHEN-3-YL)PROPANOIC ACID. AA Blocks. [Link]
-
Safety Data Sheet for Propionic acid. Fisher Scientific. [Link]
-
3-(4-Nitrophenyl)propanoic acid | C9H9NO4. PubChem. [Link]
-
Propionic Acid - Safety Data Sheet. ScienceLab.com. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. ipgsf.com [ipgsf.com]
- 3. lighthouselabservices.com [lighthouselabservices.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. aablocks.com [aablocks.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
